Technical Documentation Center

4,4-Dimethyl-2-imidazolidinethione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,4-Dimethyl-2-imidazolidinethione
  • CAS: 6086-42-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4,4-Dimethyl-2-imidazolidinethione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4,4-Dimethyl-2-imidazolidinethione CAS: 6086-42-6 Formula: C₅H₁₀N₂S Molecular Weight: 130.21 g/mol

This technical guide details the synthesis, purification, and characterization of 4,4-dimethyl-2-imidazolidinethione. Unlike the common ethylene thiourea (ETU), the introduction of the gem-dimethyl group at the 4-position significantly alters the solubility profile and enhances the stability of the ring formation via the Thorpe-Ingold effect. This compound serves as a critical intermediate in the synthesis of radical scavengers, coordination ligands for transition metals, and pharmaceutical pharmacophores.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the cyclocondensation of a vicinal diamine with a thiocarbonyl equivalent.

Strategic Disconnection
  • Bond Formation: C(2)-N(1) and C(2)-N(3).

  • Precursors:

    • Backbone: 1,2-Diamino-2-methylpropane (CAS 811-93-8).[1] This provides the carbon skeleton with the pre-installed gem-dimethyl group.

    • Thiocarbonyl Source: Carbon Disulfide (CS₂).[2] While thiophosgene or thiocarbonyldiimidazole (TCDI) are alternatives, CS₂ is selected for atom economy and scalability, despite the requirement for H₂S management.

Reaction Logic

The reaction proceeds through a dithiocarbamate intermediate.[2][3] The steric bulk of the gem-dimethyl group facilitates the ring closure (cyclization) step more readily than in unsubstituted ethylenediamine, reducing the likelihood of polymer formation.

Part 2: Reaction Mechanism

The transformation follows a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The primary amine (less sterically hindered site preferred initially, though rapid equilibrium occurs) attacks the electrophilic carbon of CS₂.

  • Intermediate Formation: A zwitterionic dithiocarbamate intermediate forms.

  • Cyclization: The second amine group attacks the thiocarbonyl carbon.

  • Elimination: Hydrogen sulfide (H₂S) is eliminated to aromatize the thioamide system, driving the equilibrium to the stable cyclic product.

Visualization: Mechanistic Pathway[4]

Mechanism Precursors 1,2-Diamino-2-methylpropane + CS2 Intermed Dithiocarbamate Intermediate Precursors->Intermed Nucleophilic Attack TS Cyclization TS (Gem-Dimethyl Effect) Intermed->TS Intramolecular Attack Product 4,4-Dimethyl-2- imidazolidinethione TS->Product - H2S Byprod H2S (Gas) TS->Byprod

Caption: Mechanistic pathway from diamine precursor to cyclic thione via dithiocarbamate intermediate.

Part 3: Experimental Protocol

Safety Warning: Carbon disulfide is extremely flammable (flash point -30°C) and toxic. Hydrogen sulfide (H₂S) is a deadly gas produced during this reaction. All operations must be performed in a functioning fume hood with an alkali trap (NaOH) connected to the condenser outlet.

Materials Table
ReagentEquiv.RoleCASNotes
1,2-Diamino-2-methylpropane 1.0Substrate811-93-8Hygroscopic liquid
Carbon Disulfide (CS₂) 1.1Reagent75-15-0Highly Flammable/Toxic
Ethanol (95%) SolventMedium64-17-5Solvent for reaction
Water SolventCo-solvent7732-18-5Aids product precipitation
HCl (conc.) Cat.[4]Catalyst7647-01-0Optional (accelerates rate)
Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a thermometer. Connect the top of the condenser to a gas outlet tube leading into a trap containing 10% NaOH solution (to neutralize H₂S).

  • Solvation: Charge the RBF with 1,2-diamino-2-methylpropane (100 mmol, 8.8 g) and Ethanol (50 mL). Cool the solution to 0–5°C using an ice bath.

  • Addition: Dilute Carbon Disulfide (110 mmol, 6.6 mL) in Ethanol (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: The reaction is exothermic; maintain temperature <10°C to prevent CS₂ evaporation.

  • Intermediate Phase: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A white or pale yellow precipitate (dithiocarbamate salt) may form.

  • Cyclization (Reflux): Heat the mixture to reflux (approx. 80°C). Maintain reflux for 6–8 hours.

    • Observation: The evolution of H₂S gas (rotten egg odor if not trapped) indicates cyclization is proceeding. The precipitate will dissolve and eventually reprecipitate as the more stable thione or remain in solution depending on concentration.

  • Workup:

    • Cool the reaction mixture to room temperature, then to 4°C in a refrigerator.

    • If crystals form: Filter the solid under vacuum.

    • If no crystals form: Concentrate the solution to 20% volume on a rotary evaporator, then add cold water (20 mL) to induce precipitation.

  • Purification: Recrystallize the crude solid from hot water or an Ethanol/Water (1:1) mixture.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Workflow Setup Setup: 3-Neck Flask + NaOH Trap Addition Add CS2 to Diamine (0°C) Setup->Addition Reaction Reflux (80°C, 6-8h) Monitor H2S Evolution Addition->Reaction Workup Concentrate & Cool Precipitate Product Reaction->Workup Purify Recrystallize (EtOH/Water) Workup->Purify

Caption: Operational workflow for the synthesis of 4,4-dimethyl-2-imidazolidinethione.

Part 4: Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following specifications.

Data Summary Table
ParameterSpecificationDiagnostic Signal
Appearance White crystalline powderVisual inspection
Melting Point 119–121 °CSharp range indicates purity
¹H NMR (DMSO-d₆) δ 1.25 (s, 6H, 2xCH₃)δ 3.30 (s, 2H, CH₂)δ 7.8-8.2 (br s, 2H, NH)Gem-dimethyl singlet is key
IR Spectroscopy 1200–1220 cm⁻¹ (C=S)3200–3300 cm⁻¹ (NH)Strong thiocarbonyl stretch
Solubility Soluble in DMSO, MeOH, EtOH.Insoluble in Hexane.[5][6][7][8]Polarity check
Troubleshooting Guide
  • Low Yield: Usually due to incomplete cyclization (insufficient reflux time) or loss of product during filtration (product is moderately soluble in pure ethanol; use water to force precipitation).

  • Oily Product: Indicates impurities or residual solvent. Recrystallize from water.

  • Yellow Color: Oxidation of sulfur or traces of elemental sulfur. Recrystallize with a pinch of activated charcoal.

Part 5: Applications & Significance[9]

  • Coordination Chemistry: The sulfur atom acts as a soft donor ligand for transition metals (Cu, Ag, Pd), forming stable complexes used in catalysis.

  • Radical Scavenging: The cyclic thiourea moiety is an effective scavenger of hydroxyl radicals and superoxide anions, used in polymer stabilization.

  • Pharmaceuticals: The 4,4-dimethyl substitution locks the conformation of the ring, making it a valuable scaffold for studying structure-activity relationships (SAR) in dopamine

    
    -hydroxylase inhibitors.
    

References

  • NIST Chemistry WebBook. 2-Imidazolidinethione (Analogous Spectral Data). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 1,2-Diamino-2-methylpropane (Precursor). [Link]

Sources

Exploratory

Spectroscopic Data for 4,4-Dimethyl-2-imidazolidinethione: An In-depth Technical Guide

Introduction 4,4-Dimethyl-2-imidazolidinethione, a cyclic thiourea derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural scaffold is found in a variety of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,4-Dimethyl-2-imidazolidinethione, a cyclic thiourea derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural scaffold is found in a variety of biologically active compounds.[1] A thorough understanding of its molecular structure is paramount for its application in drug design and development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the intricate structural details of this molecule. This guide offers an in-depth analysis of the spectroscopic data of 4,4-Dimethyl-2-imidazolidinethione, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The focus is on not only presenting the data but also providing the underlying principles, experimental considerations, and detailed interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

The structure of 4,4-Dimethyl-2-imidazolidinethione is characterized by a five-membered imidazolidine ring containing two nitrogen atoms, a thiocarbonyl (C=S) group, and a gem-dimethyl substitution at the 4th position. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 4,4-Dimethyl-2-imidazolidinethione.

Infrared (IR) Spectroscopy

Theoretical Basis: Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide valuable information about the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR)-FTIR.

  • Sample Preparation: A small amount of solid 4,4-Dimethyl-2-imidazolidinethione is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water and carbon dioxide). The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H stretching vibrations
~2970MediumAsymmetric C-H stretching (methyl groups)
~2870MediumSymmetric C-H stretching (methyl groups)
~1550Strong"Thiourea band" (coupled C-N stretching and N-H bending)
~1470MediumAsymmetric C-H bending (methyl groups)
~1370MediumSymmetric C-H bending (gem-dimethyl)
~1250StrongC-N stretching
~730MediumC=S stretching

Interpretation of the IR Spectrum:

The IR spectrum of 4,4-Dimethyl-2-imidazolidinethione is characterized by several key absorption bands that confirm its structure. The broad band around 3200 cm⁻¹ is indicative of the N-H stretching vibrations of the secondary amine groups in the imidazolidine ring. The presence of both asymmetric and symmetric C-H stretching and bending vibrations for the methyl groups further corroborates the gem-dimethyl substitution. A particularly diagnostic feature of thioureas is the strong absorption around 1550 cm⁻¹, often referred to as the "thiourea band," which arises from a complex vibrational mode involving C-N stretching and N-H bending. The strong band around 1250 cm⁻¹ is attributed to C-N stretching vibrations within the ring. The absorption corresponding to the C=S stretching vibration is typically found in the region of 850-600 cm⁻¹ and is observed here around 730 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ) of a proton is influenced by the electron density around it.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of 4,4-Dimethyl-2-imidazolidinethione is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H NMR spectrum is then acquired.

Data Summary (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5Broad Singlet2HN-H
~3.4Singlet2H-CH₂-
~1.3Singlet6H-C(CH₃)₂

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 4,4-Dimethyl-2-imidazolidinethione is relatively simple and highly informative. The broad singlet at approximately 7.5 ppm corresponds to the two equivalent protons of the N-H groups. The singlet at around 3.4 ppm is assigned to the two equivalent protons of the methylene (-CH₂-) group in the imidazolidine ring. The upfield singlet at approximately 1.3 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the gem-dimethyl substituent. The singlet nature of the methylene and methyl peaks indicates a lack of coupling with adjacent protons, which is consistent with the proposed structure.

Caption: ¹H NMR chemical shift assignments for 4,4-Dimethyl-2-imidazolidinethione.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol:

The sample preparation is similar to that for ¹H NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

Data Summary (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~185C=S
~58-C(CH₃)₂
~55-CH₂-
~28-C(CH₃)₂

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The most downfield signal, at approximately 185 ppm, is characteristic of a thiocarbonyl carbon (C=S). The signal around 58 ppm is assigned to the quaternary carbon atom bearing the two methyl groups. The methylene carbon (-CH₂-) resonates at approximately 55 ppm. The upfield signal at around 28 ppm corresponds to the two equivalent methyl carbons.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being a radical cation, is often unstable and undergoes fragmentation to produce smaller, more stable ions.

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data Summary:

m/zRelative IntensityAssignment
130High[M]⁺• (Molecular Ion)
115Moderate[M - CH₃]⁺
87Moderate[M - C₃H₇]⁺
74Strong[M - C₄H₈]⁺•
56Very Strong[C₃H₆N]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of 4,4-Dimethyl-2-imidazolidinethione shows a prominent molecular ion peak at m/z 130, which corresponds to the molecular weight of the compound (C₅H₁₀N₂S). The fragmentation pattern is consistent with the proposed structure. The loss of a methyl group (-CH₃) results in the peak at m/z 115. A significant fragmentation pathway involves the cleavage of the imidazolidine ring. The base peak at m/z 56 is likely due to the formation of the stable [C₃H₆N]⁺ fragment.

MS_Fragmentation M [M]⁺• (m/z 130) M_minus_CH3 [M - CH₃]⁺ (m/z 115) M->M_minus_CH3 - •CH₃ M_minus_C3H7 [M - C₃H₇]⁺ (m/z 87) M->M_minus_C3H7 - •C₃H₇ M_minus_C4H8 [M - C₄H₈]⁺• (m/z 74) M->M_minus_C4H8 - C₄H₈ C3H6N [C₃H₆N]⁺ (m/z 56) M->C3H6N Ring Cleavage

Caption: Proposed mass spectrometry fragmentation pathway of 4,4-Dimethyl-2-imidazolidinethione.

Conclusion

The combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of 4,4-Dimethyl-2-imidazolidinethione. Each technique offers complementary information, and together they create a detailed molecular portrait that is essential for its further investigation and application in scientific research and development. The data and interpretations presented in this guide serve as a valuable resource for scientists working with this important class of compounds.

References

  • PubChem. 4,4-Dimethyl-2-imidazolidinethione. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). 4,4-Dimethyl-2-imidazolidinethione. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Medicinal Chemistry Research, 31(10), 1737-1749. [Link]

Sources

Foundational

An In-Depth Technical Guide to 4,4-Dimethyl-2-imidazolidinethione: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword The imidazolidine-2-thione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazolidine-2-thione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among its many derivatives, 4,4-Dimethyl-2-imidazolidinethione presents a unique combination of structural features that make it a compound of significant interest for further investigation and application in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for 4,4-Dimethyl-2-imidazolidinethione, offering a foundational resource for researchers in the field.

Chemical Identity and Molecular Structure

4,4-Dimethyl-2-imidazolidinethione is a cyclic thiourea derivative. Its core structure consists of a five-membered imidazolidine ring with two methyl groups geminally substituted at the 4-position and a thione group at the 2-position.

Systematic IUPAC Name: 4,4-dimethylimidazolidine-2-thione

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 6086-42-6
Molecular Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
InChI InChI=1S/C5H10N2S/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8)
InChIKey TXRCQKVSGVJWAW-UHFFFAOYSA-N
SMILES CC1(CNC(=S)N1)C

The molecular structure of 4,4-Dimethyl-2-imidazolidinethione is characterized by the planar imidazolidine ring, a feature that is influenced by the sp² hybridization of the carbon and nitrogen atoms involved in the thiourea moiety. The presence of the gem-dimethyl group at the 4-position introduces steric bulk, which can influence the molecule's conformation and its interactions with biological targets.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

C1 [label="C", pos="0,1.5!", fontsize=12, fontcolor="#202124"]; N1 [label="N", pos="-1.3,-0.75!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="1.3,-0.75!", fontsize=12, fontcolor="#202124"]; N2 [label="N", pos="0,-2.5!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="-2.6,0.75!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="2.6,0.75!", fontsize=12, fontcolor="#202124"]; S1 [label="S", pos="0,3!", fontsize=12, fontcolor="#EA4335"];

C1 -- N1; C1 -- C2; N1 -- N2; C2 -- N2; C2 -- C4; N1 -- C3; C1 -- S1 [style=double];

H1 [label="H", pos="-1.5, -3.25!", fontsize=10, fontcolor="#5F6368"]; N2 -- H1; }

Caption: 2D Structure of 4,4-Dimethyl-2-imidazolidinethione.

Physicochemical Properties

Understanding the physicochemical properties of 4,4-Dimethyl-2-imidazolidinethione is essential for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 119.0 to 121.0 °C[2]
Solubility Soluble in Methanol[2]
XLogP3 0.4
Topological Polar Surface Area 56.2 Ų
Appearance White to Almost white powder to crystal[2]

The moderate lipophilicity, as indicated by the XLogP3 value, and its solubility in polar protic solvents like methanol suggest that this compound possesses a degree of polarity suitable for various chemical transformations and potential biological applications.

Synthesis of 4,4-Dimethyl-2-imidazolidinethione

The synthesis of 4,4-Dimethyl-2-imidazolidinethione is a two-step process that begins with the preparation of its diamine precursor, 1,2-diamino-2-methylpropane.

Step 1: Synthesis of 1,2-Diamino-2-methylpropane

The precursor diamine can be synthesized via the catalytic amination of 2-amino-2-methyl-1-propanol.[3] This reaction is typically carried out under high pressure and temperature in the presence of a catalyst.

Reaction Scheme:

graph "Synthesis_of_Diamine" { rankdir=LR; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#202124"];

reactant [label="2-Amino-2-methyl-1-propanol"]; product [label="1,2-Diamino-2-methylpropane"]; reagents [label="NH3, H2, Catalyst\n(160-220 °C)"];

reactant -> product [label="Catalytic Amination"]; reagents -> product [style=dotted]; }

Caption: Synthesis of 1,2-Diamino-2-methylpropane.

Experimental Protocol:

  • Charge a high-pressure autoclave with 2-amino-2-methyl-1-propanol and a suitable catalyst.[3]

  • Purge the autoclave with hydrogen gas to replace the air, then evacuate the vessel.[3]

  • Introduce liquid ammonia and hydrogen gas into the autoclave.[3]

  • Heat the reaction mixture to a temperature between 160-220 °C and maintain the reaction under pressure.[3]

  • After the reaction is complete, cool the autoclave and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.[3]

  • Purify the resulting 1,2-diamino-2-methylpropane by rectification.[3]

Self-Validating System: The purity of the synthesized 1,2-diamino-2-methylpropane should be confirmed by spectroscopic methods such as ¹H and ¹³C NMR, and its boiling point should be compared with the literature value.

Step 2: Synthesis of 4,4-Dimethyl-2-imidazolidinethione

The final product is obtained through the cyclization of 1,2-diamino-2-methylpropane with carbon disulfide. This reaction is a common method for the synthesis of cyclic thioureas from vicinal diamines.

Reaction Scheme:

graph "Synthesis_of_Thione" { rankdir=LR; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#202124"];

reactant1 [label="1,2-Diamino-2-methylpropane"]; reactant2 [label="Carbon Disulfide (CS2)"]; product [label="4,4-Dimethyl-2-imidazolidinethione"];

node [shape=none, label="+"]; reactant1 -> product; reactant2 -> product; }

Caption: Synthesis of 4,4-Dimethyl-2-imidazolidinethione.

Experimental Protocol:

  • Dissolve 1,2-diamino-2-methylpropane in a suitable solvent, such as ethanol or methanol.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of carbon disulfide to the cooled solution with stirring. The reaction is exothermic.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 4,4-Dimethyl-2-imidazolidinethione.

Self-Validating System: The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The experimental data should be compared with the known values.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.

  • A singlet for the six protons of the two methyl groups at the 4-position.

  • A singlet for the two protons of the methylene group at the 5-position.

  • A broad singlet for the two protons of the N-H groups, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit four distinct signals.

  • A signal for the quaternary carbon at the 4-position.

  • A signal for the two equivalent methyl carbons.

  • A signal for the methylene carbon at the 5-position.

  • A downfield signal for the thione carbon (C=S) at the 2-position, typically in the range of 180-190 ppm.

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present.

  • N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

  • C-H stretching vibrations of the methyl and methylene groups around 2850-2960 cm⁻¹.

  • A strong C=S stretching vibration, typically in the region of 1020-1250 cm⁻¹.

  • N-C-N stretching and bending vibrations.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the imidazolidine ring.

Reactivity and Potential Applications in Drug Development

The imidazolidine-2-thione scaffold is a versatile building block in medicinal chemistry. The two secondary amine protons are nucleophilic and can be functionalized to introduce various substituents, allowing for the generation of diverse chemical libraries for drug screening. The thione group can also participate in various chemical reactions.

The imidazolidine-2-thione moiety is present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[4] Derivatives of this scaffold have been investigated as potential therapeutic agents.[4]

While specific applications of 4,4-Dimethyl-2-imidazolidinethione in drug development are not extensively documented in publicly available literature, its structural features make it an attractive starting point for the design and synthesis of novel bioactive molecules. The gem-dimethyl group can provide steric hindrance that may influence binding to biological targets and can also impact the metabolic stability of the molecule.

Safety and Handling

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

References

  • CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents. (n.d.).
  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

  • Mono‐ and di‐acylated imidazolidine‐2‐thione derivatives: synthesis, cytotoxicity evaluation and comput. (n.d.). Retrieved February 2, 2026, from [Link]

  • 4,4-Dimethyl-2-imidazolidinethione | C5H10N2S | CID 3032502 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

  • 1H NMR spectrum of (4b) 4,5-Dihydroxy-1-(4-methoxyphenyl)-3-pyridin-2-yl-imidazolidin-2-thione. - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Crystal structure of N,N1-dimethyl-2-imidazolidinethione, a by-product from the reaction of Na2(CH2N(CH3)CS2), and HgCl. (1983.). Canadian Journal of Chemistry, 61(2), 211–214. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dimethyl-6-nitro-2H-indazole

Senior Application Scientist Note: This guide provides a comprehensive overview of the synthesis and characterization of 2,3-dimethyl-6-nitro-2H-indazole (CAS Number: 444731-73-1). It has come to our attention that the r...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide provides a comprehensive overview of the synthesis and characterization of 2,3-dimethyl-6-nitro-2H-indazole (CAS Number: 444731-73-1). It has come to our attention that the requested CAS number, 6086-42-6, corresponds to the compound 4,4-Dimethyl-2-imidazolidinethione. However, the substantial body of scientific literature concerning detailed synthesis and characterization, particularly in the context of pharmaceutical development, is associated with 2,3-dimethyl-6-nitro-2H-indazole. Given the depth of information available and its relevance to researchers, scientists, and drug development professionals, this guide will focus on the latter compound.

Introduction

2,3-Dimethyl-6-nitro-2H-indazole is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structural framework, the 2H-indazole ring system, is recognized as a "privileged structure" in pharmaceutical development due to its prevalence in molecules with diverse biological activities.[1] This particular derivative serves as a crucial synthetic intermediate, most notably as a key precursor in the preparation of Pazopanib, a multi-kinase inhibitor approved by the FDA for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] The presence of a nitro group and specific methylation on the indazole scaffold provides versatile opportunities for further chemical functionalization, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

The primary and most cited method for the synthesis of 2,3-dimethyl-6-nitro-2H-indazole involves the methylation of 3-methyl-6-nitro-1H-indazole. Several methylating agents can be employed, with dimethyl carbonate being a more environmentally friendly and less toxic option compared to traditional reagents like iodomethane or dimethyl sulfate.[2]

Synthetic Workflow Diagram

SynthesisWorkflow A 3-Methyl-6-nitro-1H-indazole D Reaction Mixture A->D B Methylating Agent (e.g., Dimethyl Carbonate) B->D C Base & Solvent (e.g., DABCO in DMF) C->D E Heating / Reflux D->E Stirring F Precipitation (Addition of Water) E->F Cooling G Filtration & Drying F->G H 2,3-Dimethyl-6-nitro-2H-indazole (Final Product) G->H

Caption: Workflow for the synthesis of 2,3-dimethyl-6-nitro-2H-indazole.

Detailed Synthesis Protocol (using Dimethyl Carbonate)

This protocol is adapted from established procedures and offers a high-yield synthesis.[3][4]

Materials:

  • 3-methyl-6-nitro-1H-indazole

  • Dimethyl carbonate (DMC)

  • Triethylenediamine (DABCO)

  • N,N-dimethylformamide (DMF)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 3-methyl-6-nitro-1H-indazole (e.g., 10.00 g, 56 mmol) and triethylenediamine (DABCO) (e.g., 6.40 g, 56 mmol) in 100 mL of N,N-dimethylformamide (DMF).[3][4]

  • Stir the reaction mixture at room temperature for approximately 15 minutes.[3][4]

  • Slowly add dimethyl carbonate (DMC) (e.g., 6.04 g, 67 mmol) dropwise to the mixture.[3][4]

  • After the addition is complete, heat the reaction system to reflux temperature and maintain continuous stirring for 6 hours.[3][4]

  • Upon completion, cool the mixture to room temperature.[3][4]

  • Add 120 mL of water and stir for 15 minutes. A significant amount of a light yellow solid should precipitate.[3][4]

  • Collect the solid product by filtration and dry it thoroughly. This yields 2,3-dimethyl-6-nitro-2H-indazole.[3][4]

Expected Yield: Approximately 81.1%.[3]

Alternative Synthesis Protocol (using Iodomethane)

An alternative method utilizes iodomethane as the methylating agent.[5]

Materials:

  • 3-methyl-6-nitro-1H-indazole

  • Metallic Sodium

  • 2-propanol

  • Iodomethane

Procedure:

  • Dissolve metallic sodium (e.g., 3.22 g) in refluxing 2-propanol (140 ml).[5]

  • Add this solution to 3-methyl-6-nitro-1H-indazole (13 g).[5]

  • Add iodomethane (30 g) in small portions.[5]

  • Reflux the mixture for 5 hours.[5]

  • Cool the resulting suspension to room temperature.[5]

  • Filter the suspension and wash the collected yellow solid with 2-propanol.[5]

Characterization of 2,3-Dimethyl-6-nitro-2H-indazole

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 444731-73-1[3][6][7]
Molecular Formula C₉H₉N₃O₂[3][5][6][7]
Molecular Weight 191.19 g/mol [3][5][6][7]
Appearance Light yellow to yellow solid[3][5][8]
Melting Point 183-187.6 °C[3][4][9]
Boiling Point (Predicted) 377.0 ± 22.0 °C[9][10]
Density (Predicted) 1.36 ± 0.1 g/cm³[9]
Solubility Slightly soluble in DMSO and Methanol[9]
Spectroscopic Characterization

¹H NMR is a powerful tool for confirming the structure of the synthesized molecule. The expected chemical shifts and splitting patterns provide definitive evidence of the dimethylated indazole structure.

¹H NMR (400 MHz, DMSO-d₆) δ: [3][4]

  • 2.67 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at position 3.

  • 4.14 ppm (s, 3H): This singlet is attributed to the three protons of the methyl group at position 2.

  • 7.73 ppm (d, J = 9.2 Hz, 1H): A doublet representing one of the aromatic protons.

  • 7.93 ppm (d, J = 8.8 Hz, 1H): Another doublet for an aromatic proton.

  • 8.51 ppm (s, 1H): A singlet corresponding to the remaining aromatic proton.

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl groups.

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1550-1475 cm⁻¹ (strong): Asymmetric NO₂ stretching.

  • ~1360-1290 cm⁻¹ (strong): Symmetric NO₂ stretching.

Mass spectrometry confirms the molecular weight of the compound.

  • Exact Mass: 191.069476538 Da[7]

Crystallographic Characterization

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and packing in the solid state.

Crystal Data: [5]

  • Crystal System: Triclinic

  • Space Group: P-1

  • Unit Cell Dimensions:

    • a = 6.5800 (13) Å

    • b = 7.2050 (14) Å

    • c = 10.752 (2) Å

    • α = 75.07 (3)°

    • β = 74.67 (3)°

    • γ = 66.73 (3)°

  • Volume: 444.81 (19) ų

  • Z: 2

The indazole ring system is nearly planar.[4][5] In the crystal structure, molecules are linked into centrosymmetric dimers by C-H···O interactions.[4][5] Aromatic π–π stacking interactions further stabilize the crystal structure, with centroid-centroid distances of 3.632 (1) and 3.705 (1) Å.[4][5]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compound. A purity of ≥99% is often achievable with the described synthesis methods.[8]

Characterization Workflow Diagram

CharacterizationWorkflow Start Synthesized Product (Crude 2,3-Dimethyl-6-nitro-2H-indazole) Purity Purity Assessment (HPLC) Start->Purity Identity Identity & Structural Confirmation Start->Identity Final Fully Characterized Product Purity->Final NMR ¹H NMR Spectroscopy Identity->NMR Primary Structure MS Mass Spectrometry Identity->MS Molecular Weight IR IR Spectroscopy Identity->IR Functional Groups Xray Single-Crystal X-ray Diffraction Identity->Xray Definitive Structure (if crystals available) NMR->Final MS->Final IR->Final Xray->Final

Caption: Logical flow for the comprehensive characterization of the final product.

Safety and Handling

While a complete toxicological profile has not been thoroughly investigated, standard laboratory safety precautions should be observed when handling 2,3-dimethyl-6-nitro-2H-indazole.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, lab coat, and safety glasses.

  • Inhalation: Avoid breathing dust. Use in a well-ventilated area or with a respirator if necessary.[6]

  • Skin Contact: Wash off with soap and plenty of water in case of contact.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6] Firefighting may produce hazardous decomposition products like carbon dioxide and nitrogen oxides.[6]

  • Storage: Keep in a tightly closed container, sealed in a dry environment at room temperature.[9]

Conclusion

2,3-Dimethyl-6-nitro-2H-indazole is a valuable intermediate in pharmaceutical synthesis. The described methods, particularly the use of dimethyl carbonate, provide an efficient and relatively safe route to this compound. Its characterization through a combination of spectroscopic and crystallographic techniques is straightforward and confirms the expected structure with high fidelity. This guide provides researchers and drug development professionals with the necessary details to synthesize and validate this important chemical building block.

References

  • MSDS of 2,3-dimethyl-6-nitro-2H-indazole. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]

  • 2,3-Dimethyl-6-nitro-2H-indazole - PMC - NIH. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1775. Retrieved from [Link]

  • CN103319410A - Synthesis method of indazole compound - Google Patents. (2013).
  • Search CAS 6086-42-6 - 001CHEMICAL. (n.d.). Retrieved from [Link]

  • 44-Dimethyl-2-Imidazolidinethione 98.0%(GC) - PureSynth. (n.d.). Retrieved from [Link]

  • 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE Ten Chongqing Chemdad Co. (n.d.). Retrieved from [Link]

  • 2,3-Dimethyl-6-nitro-2H-indazole | C9H9N3O2 | CID 10465149 - PubChem. (n.d.). Retrieved from [Link]

  • Safety data sheet - Carl ROTH. (2015). Retrieved from [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • CAS No : 444731-73-1 | Product Name : 2,3-Dimethyl-6-nitro-2H-indazole | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical... - ResearchGate. (2013). Retrieved from [Link]

  • (PDF) 2-Methyl-6-nitro-2H-indazole - ResearchGate. (2011). Retrieved from [Link]

  • 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE | CAS 444731-73-1 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • 2,3-Dimethyl-6-nitro-2H-indazole | CAS#:444731-73-1 | Chemsrc. (n.d.). Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Thermodynamic Analysis of 4,4-Dimethyl-2-imidazolidinethione

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 4,4-Dimethyl-2-imidazolidinethione (CAS: 6086-42-6). [1] Executive Summary & Chemical Identity 4,4-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 4,4-Dimethyl-2-imidazolidinethione (CAS: 6086-42-6).

[1]

Executive Summary & Chemical Identity

4,4-Dimethyl-2-imidazolidinethione (also known as 4,4-Dimethylethylenethiourea) is a cyclic thiourea derivative critical in pharmaceutical synthesis (e.g., as an intermediate for CXCR4 antagonists) and polymer chemistry (as a redox polymerization initiator).[1][2]

Unlike its parent compound, Ethylenethiourea (ETU), the introduction of a gem-dimethyl group at the C4 position significantly alters its physicochemical properties.[1] This structural modification introduces steric bulk and increases lipophilicity, shifting its solubility profile away from aqueous media toward organic solvents.[1] This guide provides a predictive solubility landscape, rigorous experimental protocols for determination, and the thermodynamic framework required for process optimization.[1]

PropertyDetail
CAS Number 6086-42-6
Molecular Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
Key Functional Groups Cyclic Thiourea (Polar, H-bond donor/acceptor), Gem-dimethyl (Lipophilic, Steric)
Primary Solvency Mechanism Dipole-dipole interactions, Hydrogen bonding (Thione/Amine)

The Solubility Landscape: Predictive Analysis

Note: While specific mole-fraction datasets for this isomer are proprietary, the following profile is derived from structural analog analysis (ETU vs. Tetramethylurea) and functional group contribution methods.

Solvent Compatibility Matrix

The solubility of 4,4-Dimethyl-2-imidazolidinethione is governed by the competition between the polar thiourea core and the hydrophobic dimethyl substitution.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc Excellent Strong dipole interactions stabilize the thiourea core; no interference from hydrophobic groups.[1][3]
Polar Protic Methanol, Ethanol High to Good Alcohol hydroxyls H-bond with the thione sulfur and amine nitrogens.[1][3] Solubility decreases as alcohol chain length increases (MeOH > EtOH > IPA).[1]
Chlorinated DCM, Chloroform Good Standard reaction medium for this compound; favorable dispersion forces with the methyl groups.[1][3]
Ketones/Esters Acetone, Ethyl Acetate Moderate Good solvent for recrystallization; temperature-dependent solubility allows for high yield recovery.[1][3]
Aqueous Water Low to Moderate The gem-dimethyl group reduces water solubility compared to unsubstituted ETU (LogP increases).[3]
Non-Polar Hexane, Toluene Poor/Insoluble Lack of polar interactions; high energy cost to cavitate the solvent structure.[1][3]
Structural Impact on Solvation

The gem-dimethyl effect restricts the conformational freedom of the imidazolidine ring, potentially increasing the lattice energy compared to linear thioureas.[1] This implies that higher temperatures are often required to break the crystal lattice in moderately polar solvents (e.g., Acetone), making them ideal for cooling crystallization .[1]

G cluster_0 Solvent Interaction Mechanisms Compound 4,4-Dimethyl-2- imidazolidinethione H_Bond H-Bonding (Thione S / Amine NH) Compound->H_Bond Promotes in MeOH, Water Dipole Dipole-Dipole (Polar Core) Compound->Dipole Promotes in DMSO, Acetone Hydrophobic Hydrophobic Effect (Gem-Dimethyl) Compound->Hydrophobic Promotes in DCM, Esters Solvents Solubility Outcome H_Bond->Solvents Dipole->Solvents Hydrophobic->Solvents

Figure 1: Mechanistic drivers of solubility.[3] The dual nature of the molecule requires a balance of polar and dispersive forces for optimal solvation.[1][3]

Experimental Protocol: Laser Dynamic Solubility Determination

To generate precise mole-fraction solubility data (


) for process design, the Laser Monitoring Observation Technique  is the gold standard.[1] This method eliminates visual errors associated with the traditional shake-flask method.
Apparatus & Reagents
  • Apparatus: Jacketed glass vessel (50 mL) coupled with a laser turbidimeter and a high-precision digital thermometer (

    
     K).[1]
    
  • Solvents: Analytical grade (purity

    
    ), dried over molecular sieves.[1]
    
  • Solute: 4,4-Dimethyl-2-imidazolidinethione (recrystallized, purity

    
    ).[1]
    
Step-by-Step Workflow
  • Preparation: Weigh a specific mass of solvent (

    
    ) into the vessel.[1] Add a known excess mass of solute (
    
    
    
    ).[1]
  • Equilibration: Stir the mixture magnetically at 400 rpm. Circulate water from a thermostatic bath to control temperature.

  • Dissolution (Heating): Slowly increase temperature (

    
     K/min). The laser intensity transmitted through the solution will remain low due to scattering by undissolved solid particles.[1]
    
  • Clear Point Detection: Record the temperature (

    
    ) at which the laser intensity spikes to a maximum constant value (indicating complete dissolution).[1]
    
  • Recrystallization (Cooling): Slowly cool the solution. Record the temperature (

    
    ) where laser intensity drops (nucleation).[1]
    
  • Validation: Repeat 3 times. The equilibrium temperature is approximated as

    
     if hysteresis is 
    
    
    
    K; otherwise, use
    
    
    with extremely slow heating rates near the saturation point.[1][3]

Workflow Start Weigh Solvent (m1) & Solute (m2) Mix Agitate in Jacketed Vessel Start->Mix Heat Slow Heating (0.2 K/min) Mix->Heat Laser Monitor Laser Transmittance Heat->Laser Detect Detect Intensity Spike (Solubility Point) Laser->Detect Detect->Heat If not clear Calc Calculate Mole Fraction (x) Detect->Calc

Figure 2: Laser dynamic solubility determination workflow.[1] This self-validating loop ensures thermodynamic equilibrium is captured accurately.[1][3]

Thermodynamic Modeling & Data Correlation

Once experimental data (


) is obtained across a temperature range (typically 278.15 K to 323.15 K), it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.[1][4]
Modified Apelblat Equation

This is the most accurate model for thiourea derivatives in polar solvents:


[1][3]
  • x : Mole fraction solubility.

  • T : Absolute temperature (K).[1][4][5][6]

  • A, B, C : Empirical parameters derived from regression analysis.

Thermodynamic Parameters

Using the van't Hoff analysis , the dissolution enthalpy (


) and entropy (

) are calculated:

[1][3]
  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T).[1][3] Typical for this compound.[6]
      
    • Positive

      
      :  Entropy-driven process (Disorder increases upon dissolving).[1]
      

Application Context: Solvent Selection Guide

Based on the physicochemical properties, select the appropriate solvent for your specific application:

ApplicationRecommended SolventRationale
Reaction Medium Dichloromethane (DCM) High solubility allows for high reactant concentration; low boiling point facilitates easy removal post-reaction [1].[3]
Recrystallization Ethanol or Acetone Exhibits a steep solubility-temperature curve (high at boiling, low at room temp), maximizing recovery yield.[1][3]
Polymerization Methacrylate Monomers The compound is soluble (

wt%) in glycol dimethacrylates, enabling its use as a homogeneous redox initiator in dental resins [2].[1][3]
Analytical Std Methanol Complete solubility ensures accurate stock solution preparation for HPLC/GC analysis.[3]

References

  • Journal of Medicinal Chemistry . "Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor." ACS Publications. (Synthesis protocol using DCM as solvent). [1][3]

  • US Patent Application 20160051450 . "Curable composition."[7] Google Patents. (Data on solubility in methacrylate monomers for dental applications).

  • Journal of Chemical & Engineering Data . "Solubility of Thiourea in Methanol + Ethanol Mixtures." ACS Publications. (Methodological reference for thiourea solubility modeling).

  • TCI Chemicals . "Product Specification: 4,4-Dimethyl-2-imidazolidinethione." (Qualitative solubility data in Methanol).

Sources

Exploratory

Technical Guide: Tautomerism &amp; Reactivity of 4,4-Dimethylimidazolidine-2-thione

The following technical guide details the tautomeric behavior, analytical characterization, and reactivity profiles of 4,4-dimethylimidazolidine-2-thione (also referred to as 2-mercapto-4,4-dimethylimidazoline). Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the tautomeric behavior, analytical characterization, and reactivity profiles of 4,4-dimethylimidazolidine-2-thione (also referred to as 2-mercapto-4,4-dimethylimidazoline).

Executive Summary

The imidazoline-2-thione scaffold is a critical pharmacophore and synthetic intermediate, widely utilized in the development of alpha-adrenergic agonists, corrosion inhibitors, and coordination ligands. This guide focuses on the 4,4-dimethyl derivative , where the gem-dimethyl group introduces steric constraints that influence tautomeric stability and solubility.

Understanding the thione-thiol tautomerism is the prerequisite for controlling reactivity. While the thione form is thermodynamically dominant, the thiol form dictates nucleophilic substitution pathways (S-alkylation). This document provides researchers with the mechanistic grounding and self-validating protocols required to manipulate this equilibrium for precise synthetic outcomes.

Part 1: Structural Dynamics & Tautomerism

The Equilibrium

The core reactivity of 4,4-dimethylimidazolidine-2-thione arises from the prototropic shift between the thione (N-C=S) and thiol (N=C-SH) forms.

  • Thione Form (1,3-dihydro): Characterized by a C=S double bond and two N-H protons. This is the thermodynamically stable tautomer in the solid state and polar aprotic solvents (e.g., DMSO), stabilized by the strong resonance energy of the thioamide group and intermolecular hydrogen bonding.

  • Thiol Form (2-mercapto): Characterized by an S-H bond and a C=N double bond. This form is a high-energy intermediate but is chemically significant because deprotonation leads to the thiolate anion , the active species in alkylation reactions.

Thermodynamic Drivers

The equilibrium constant (


) is typically 

. The dominance of the thione is driven by:
  • Bond Energy: The C=S bond is weaker than C=O, but the resonance stabilization energy of the thioamide (N-C=S

    
     N
    
    
    
    -C-S
    
    
    ) is substantial.
  • Solvent Effects: Polar solvents (DMSO, Methanol) stabilize the dipolar thione resonance contributor, further shifting equilibrium to the left.

  • Gem-Dimethyl Effect (Thorpe-Ingold): The bulky methyl groups at the C4 position compress the internal bond angle, favoring the planar or near-planar conformation of the thione ring over the potentially more flexible thiol imine structure.

Visualization of the Equilibrium

The following diagram illustrates the tautomeric shift and the resonance stabilization that locks the molecule in the thione form.

Tautomerism Thione Thione Form (Thermodynamically Favored) N-C=S Resonance Zwitterionic Resonance N+ = C - S- Thione->Resonance Resonance Stabilization Thiol Thiol Form (Reactive Intermediate) N=C-SH Thione->Thiol Prototropic Shift (Fast) Thiolate Thiolate Anion (Nucleophilic Species) N-C-S- Thione->Thiolate + Base (Direct Deprotonation) Thiol->Thiolate + Base (Deprotonation)

Figure 1: Tautomeric equilibrium and resonance stabilization pathways. The thione form is stabilized by zwitterionic resonance, while base treatment accesses the reactive thiolate.

Part 2: Analytical Characterization Protocols

Distinguishing the tautomers requires specific spectroscopic markers. The following protocols serve as self-validating checks for compound integrity.

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the presence of the thione form in solution.

NucleusKey Signal (ppm)MultiplicityInterpretation

C NMR
180.0 – 183.0 SingletDiagnostic C=S Carbon. A shift < 170 ppm would suggest S-alkylation or significant thiol character.

H NMR
8.0 – 9.0 Broad SingletN-H Protons. Broadening indicates exchangeable protons and H-bonding.

H NMR
1.2 – 1.3 SingletGem-dimethyl (C4-Me). High field, sharp singlet.

H NMR
3.3 – 3.5 SingletC5-Methylene. Distinct from solvent peaks.

Protocol:

  • Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 . (Avoid CDCl

    
     due to poor solubility and potential for aggregation).
    
  • Acquire

    
    C spectrum with sufficient scans (>256) to resolve the quaternary C=S peak.
    
  • Validation: If the C=S peak appears at ~150-160 ppm, the sample has oxidized to the disulfide or hydrolyzed to the urea (dione).

Infrared Spectroscopy (FT-IR)

Objective: Identify the thioamide bands.

  • Thioamide I/II Bands: Look for strong absorptions in the 1200–1400 cm

    
      range (coupled C=S stretch/C-N stretch).
    
  • Absence of S-H: A sharp band at 2500–2600 cm

    
      (S-H stretch) is typically absent  in the solid state, confirming the thione structure.
    
  • N-H Stretch: Broad band at 3100–3300 cm

    
     .
    

Part 3: Reactivity & Synthesis

S-Alkylation vs. N-Alkylation

The reactivity of 4,4-dimethylimidazolidine-2-thione is governed by HSAB (Hard and Soft Acids and Bases) Theory .

  • Sulfur (Soft Nucleophile): The thiolate sulfur is large, polarizable, and "soft."

  • Nitrogen (Hard Nucleophile): The ring nitrogens are smaller, more electronegative, and "hard."

  • Electrophiles: Alkyl halides (e.g., Methyl Iodide, Benzyl Bromide) are generally soft electrophiles.

Protocol: Selective S-Alkylation

Scope: Synthesis of 2-(alkylthio)-4,4-dimethyl-2-imidazolines.

Reagents:

  • Substrate: 4,4-Dimethylimidazolidine-2-thione (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (1.2 eq) or Triethylamine (
    
    
    
    )
  • Solvent: Acetone (reflux) or DMF (room temp)

  • Electrophile: Alkyl Halide (1.1 eq)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with the thione substrate and anhydrous acetone. Add

    
    . Stir for 15 minutes to generate the thiolate anion in situ.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (more polar) will disappear; the S-alkylated product (less polar) will appear.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Validation:

    • 
      C NMR Check:  The C=S peak (~180 ppm) will disappear and be replaced by a C=N peak (~160 ppm).
      
    • 
      H NMR Check:  Appearance of S-alkyl signals.
      
Reaction Pathway Diagram

Reactivity Start 4,4-Dimethylimidazolidine-2-thione Base Base Treatment (K2CO3 / Et3N) Start->Base Anion Thiolate Anion (Ambident Nucleophile) Base->Anion Decision HSAB Selection Anion->Decision S_Path Soft Electrophile (Alkyl Halides) Decision->S_Path Kinetic Preference N_Path Hard Electrophile (Acyl Chlorides/Hard Alkyls) Decision->N_Path Specific Conditions Product_S S-Alkylation (Major) 2-(Alkylthio)-imidazoline S_Path->Product_S Product_N N-Alkylation (Minor) N-Substituted Thione N_Path->Product_N

Figure 2: Reactivity decision tree based on HSAB theory. S-alkylation is the dominant pathway for standard alkyl halides.

References

  • NIST Chemistry WebBook. 2-Imidazolidinethione (and related cyclic thioureas). National Institute of Standards and Technology.[1] [Link]

  • PubChem. Imidazolidine-2,4-dione, 5,5-dimethyl- (Structural Analog Reference). National Library of Medicine. [Link]

  • ResearchGate. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (General mechanism for N-heterocycle tautomerism). [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams (Imidazole/Thiol pKa references).[Link]

  • ARKIVOC. A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione (Contrast with S-alkylation preference).[2][Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of 4,4-Dimethyl-2-imidazolidinethione

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction The imidazolidine-2-thione scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2-thione scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents, including antimicrobial, anticancer, and pesticide compounds.[1] The strategic introduction of substituents onto this heterocyclic core allows for the fine-tuning of its physicochemical and biological properties. The 4,4-dimethyl substitution, in particular, introduces a gem-dimethyl group which can significantly influence molecular conformation and receptor binding interactions. A comprehensive understanding of the three-dimensional arrangement of 4,4-Dimethyl-2-imidazolidinethione at the atomic level is paramount for rational drug design and the development of novel therapeutics.

This technical guide provides a detailed exploration of the crystal structure of 4,4-Dimethyl-2-imidazolidinethione. While a definitive, publicly available crystal structure for this specific molecule is not presently available, this guide will delineate the established methodologies for its synthesis and crystallization, and provide a comprehensive, field-proven protocol for its structural determination via single-crystal X-ray diffraction. Furthermore, we will analyze the anticipated molecular geometry and intermolecular interactions that govern its solid-state packing, drawing comparisons with closely related, structurally characterized analogues to provide a robust and insightful overview.

Molecular Structure and Physicochemical Properties

4,4-Dimethyl-2-imidazolidinethione, with the chemical formula C5H10N2S, possesses a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, a thiocarbonyl group at position 2, and two methyl groups at position 4.

PropertyValueSource
IUPAC Name4,4-dimethylimidazolidine-2-thionePubChem
Molecular FormulaC5H10N2SPubChem
Molecular Weight130.21 g/mol PubChem
XLogP30.4PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count1PubChem

Synthesis and Crystallization: A Step-by-Step Protocol

The synthesis of 4,4-Dimethyl-2-imidazolidinethione can be achieved through established synthetic routes for related thiohydantoins. A common and effective method involves the reaction of an appropriate amino compound with a source of thiocarbonyl.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1,2-diamino-2-methylpropane in a suitable solvent such as ethanol, add an equimolar amount of carbon disulfide.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield crystalline 4,4-Dimethyl-2-imidazolidinethione.[2]

Experimental Protocol: Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step.

  • Solvent Selection: A systematic screening of solvents is necessary. Solvents of varying polarity, such as ethanol, methanol, acetone, ethyl acetate, and mixtures thereof, should be tested.

  • Crystallization Technique: Slow evaporation is a commonly successful technique. A saturated solution of the purified compound is prepared in the chosen solvent and left undisturbed in a loosely covered container, allowing for the slow evaporation of the solvent and the gradual formation of crystals.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Crystal Structure Determination: A Methodological Workflow

The determination of the crystal structure of 4,4-Dimethyl-2-imidazolidinethione would be definitively achieved through single-crystal X-ray diffraction. The following workflow represents a standard and robust approach.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement cluster_analysis Structural Analysis synthesis Synthesis of 4,4-Dimethyl- 2-imidazolidinethione purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation molecular_geometry Molecular Geometry (Bond Lengths, Angles) validation->molecular_geometry intermolecular_interactions Intermolecular Interactions (Hydrogen Bonding) molecular_geometry->intermolecular_interactions packing_analysis Crystal Packing Analysis intermolecular_interactions->packing_analysis

Figure 1: A generalized workflow for the determination and analysis of a small molecule crystal structure.

Anticipated Molecular Geometry and Intermolecular Interactions

Based on the known structures of related imidazolidine derivatives, the five-membered ring of 4,4-Dimethyl-2-imidazolidinethione is expected to be nearly planar. The thiocarbonyl group (C=S) will be the primary hydrogen bond acceptor, while the two N-H groups will act as hydrogen bond donors.

The dominant intermolecular interaction governing the crystal packing is anticipated to be N-H···S hydrogen bonding. These interactions are likely to form centrosymmetric dimers or extended chains, which are common motifs in the crystal structures of thioamides and related compounds.

hydrogen_bonding cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1_A N-H C_A C N1_A->C_A S_B S N1_A->S_B N-H···S S_A S C_A->S_A N2_A N-H C_A->N2_A R_A C(CH₃)₂ R_A->N1_A N2_A->R_A N1_B H-N N1_B->S_A N-H···S C_B C N1_B->C_B C_B->S_B N2_B H-N C_B->N2_B R_B C(CH₃)₂ R_B->N1_B N2_B->R_B

Figure 2: A schematic representation of the anticipated intermolecular N-H···S hydrogen bonding between two molecules of 4,4-Dimethyl-2-imidazolidinethione, forming a centrosymmetric dimer.

Comparative Crystallographic Analysis: N,N'-Dimethyl-2-imidazolidinethione

In the absence of a determined crystal structure for the title compound, an analysis of the closely related N,N'-dimethyl-2-imidazolidinethione provides valuable insights. The replacement of the N-H protons with methyl groups eliminates the possibility of classical hydrogen bonding, leading to a crystal packing dominated by weaker van der Waals interactions. The crystallographic data for this analog is presented below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.388(2)
b (Å)6.139(1)
c (Å)12.291(4)
β (°)118.4(2)
C=S Bond Length (Å)1.673(4)

The non-hydrogen atoms of the N,N'-dimethyl-2-imidazolidinethione molecule are planar. It is reasonable to expect a similar planarity in the imidazolidine ring of 4,4-Dimethyl-2-imidazolidinethione.

Conclusion and Future Perspectives

This technical guide has outlined the synthetic and analytical pathway for the comprehensive characterization of the crystal structure of 4,4-Dimethyl-2-imidazolidinethione. While a definitive crystal structure remains to be published, the provided protocols and anticipated structural features offer a solid foundation for researchers in the field. The determination of this crystal structure would provide invaluable data for computational modeling, structure-activity relationship studies, and the rational design of new imidazolidine-2-thione derivatives with enhanced therapeutic potential. It is our hope that this guide will stimulate further research into the solid-state properties of this important class of molecules.

References

  • Mono‐ and di‐acylated imidazolidine‐2‐thione derivatives: synthesis, cytotoxicity evaluation and computational studies.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.

Sources

Protocols & Analytical Methods

Method

High-Performance Leveling in Acid Copper Plating: The Role of 4,4-Dimethyl-2-imidazolidinethione

[1] Introduction & Chemical Identity In the fabrication of high-density interconnects (HDI) and printed circuit boards (PCB), the "bottom-up" filling of microvias requires a precise balance of electrochemical additives....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Identity

In the fabrication of high-density interconnects (HDI) and printed circuit boards (PCB), the "bottom-up" filling of microvias requires a precise balance of electrochemical additives. 4,4-Dimethyl-2-imidazolidinethione (henceforth referred to as DMIT ) serves as a critical Leveler and Secondary Brightener in acid copper sulfate baths.[1]

Unlike simple thiourea, which can cause aggressive inhibition and rapid decomposition, the steric hindrance provided by the gem-dimethyl group at the 4-position of the imidazolidine ring modulates the molecule's adsorption energy. This results in a "softer" suppression profile, ideal for preventing "dog-boning" (excessive deposition at via mouths) while maintaining ductility in the deposited copper lattice.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 4,4-Dimethylimidazolidine-2-thione[1]

  • CAS Number: 2255-95-0[1]

  • Molecular Formula: C₅H₁₀N₂S[1]

  • Role: Grain refiner, Leveling agent (Class II Brightener).[1]

  • Solubility: Moderate in water; highly soluble in acidic alcohols.[1]

Mechanism of Action: Synergistic Adsorption

The efficacy of DMIT relies on the Diffusion-Adsorption Theory . In an acid copper bath containing Polyethylene Glycol (PEG) and Chloride ions (


), DMIT acts as a site-selective inhibitor.[1]
  • Selective Inhibition: DMIT is a small molecule with high diffusion coefficients compared to the bulky PEG-Cl-Cu suppressor complex.[1] It diffuses rapidly to high-current density areas (peaks/corners).[1]

  • Complexation: The thione (

    
    ) moiety forms a coordinate covalent bond with 
    
    
    
    ions at the cathode surface.
  • Steric Modulation: The 4,4-dimethyl substitution introduces steric bulk that prevents the formation of an overly dense, impermeable blocking layer. This allows for controlled deposition rather than total passivation, a common defect with unsubstituted thioureas.[1]

Visualization: The Competitive Adsorption Pathway

G Bath Acid Cu Bath (CuSO4 + H2SO4) Additives Additives Input: 1. PEG (Suppressor) 2. SPS (Accelerator) 3. DMIT (Leveler) Bath->Additives Diffusion Diffusion Layer (DMIT diffuses faster to peaks) Additives->Diffusion Surface_Peak Cathode Peak (High Current Density) Diffusion->Surface_Peak Preferential Adsorption of DMIT Surface_Via Microvia Bottom (Low Current Density) Diffusion->Surface_Via SPS Accumulation Result Result: Planarized Surface (Bottom-up Fill) Surface_Peak->Result Inhibited Growth Surface_Via->Result Accelerated Growth

Figure 1: Mechanism of DMIT leveling.[1] The molecule preferentially adsorbs at high-current density peaks, inhibiting growth there, while allowing accelerators (SPS) to function at the via bottom.

Experimental Protocols

Protocol A: Preparation of DMIT Stock Solution (1000 ppm)

Direct addition of powder to the plating tank is discouraged due to slow dissolution kinetics which can cause pitting.

Reagents:

  • 4,4-Dimethyl-2-imidazolidinethione (98%+ purity).[1]

  • Sulfuric Acid (98% H₂SO₄).[1]

  • Deionized (DI) Water (

    
    ).[1]
    
  • Methanol (Optional, for pre-wetting).[1]

Procedure:

  • Weigh 1.00 g of DMIT powder.

  • (Optional) Pre-wet with 5 mL of Methanol to break surface tension.[1]

  • Add 500 mL of DI water to a 1L volumetric flask.

  • Slowly add 10 mL of concentrated H₂SO₄ (Exothermic reaction—use ice bath if necessary). Acidic environment prevents hydrolysis of the thione.

  • Add the DMIT slurry to the acidic water.

  • Sonicate for 15 minutes or stir at 40°C until fully dissolved (solution should be clear/colorless).

  • Dilute to mark (1L) with DI water.

Protocol B: Hull Cell Screening

The Hull Cell is the primary method to determine the optimal operating range and detect the "leveling power."

Equipment:

  • 267 mL Hull Cell (Lucite or PP).[1]

  • Brass cathode panel (polished).[1]

  • Phosphorized Copper Anode.[1][2]

Base Electrolyte Composition:

Component Concentration

| Copper Sulfate (


) | 75 g/L |
| Sulfuric Acid (

) | 190 g/L | | Chloride Ion (

) | 60 ppm | | PEG (MW 6000) | 200 ppm | | SPS (Accelerator) | 2 ppm |[1]

Test Procedure:

  • Conditioning: Plate a dummy panel at 2A for 10 mins to equilibrate the anode film.

  • Control Run: Run a panel with only Base Electrolyte (2A, 10 min, Air Agitation). Observe the "burn" area at high current density (HCD).

  • DMIT Addition: Add DMIT stock in increments of 0.5 mL (approx 0.2 ppm steps).

  • Evaluation: Plate at 2A, 10 min.

    • Ideal Result: The HCD burn area should vanish. The deposit should be semi-bright to bright across the range (1–80 ASF).

    • Overdose: If the Low Current Density (LCD) area becomes skipped or hazy, the concentration is too high.

Protocol C: Cyclic Voltammetric Stripping (CVS)

For precise bath control in production, CVS is required to quantify the "effective" concentration of the leveler.

Workflow:

  • Electrode: Rotating Platinum Disk Electrode (RDE).

  • Method: Modified Linear Approximation Technique (MLAT).

  • Scan Rate: 100 mV/s.

  • Range: -0.25V to +1.5V vs Ag/AgCl.

Analysis: The "Stripping Area" (


) corresponds to the amount of copper deposited. DMIT decreases 

.

[1]

Analytical Workflow & Troubleshooting

To ensure reproducibility in drug development hardware or sensor fabrication, the following validation loop is mandatory.

Workflow Start Start: Bath Make-up Hull Hull Cell Screening (Visual Check) Start->Hull CVS CVS Analysis (Quantification) Hull->CVS Pass Adjust Adjust DMIT (+/- 10%) Hull->Adjust Burn/Haze Micro Microsection/SEM (Gap Fill Verification) CVS->Micro Within Spec Micro->Adjust Voids/Dimples Release Release to Production Micro->Release Void-Free Adjust->Hull

Figure 2: Process control workflow for implementing DMIT in electroplating lines.

Troubleshooting Table
Defect ObservationProbable CauseCorrective Action
Dog-boning (Thick corners)Low DMIT concentrationAdd stock solution in 0.1 ppm increments.
Skip Plating (Voids in vias)High DMIT concentrationElectrolysis (Dummy plating) at 0.5 ASF to consume excess organics; Carbon treat if severe.[1]
Roughness / Nodules Particulate contaminationFilter bath (0.2 µm); Check anode bags; Verify DMIT solubility (no precipitate).[1]
Dull Deposit Chloride/PEG imbalanceAnalyze Cl- (titration); DMIT requires Cl- to form the blocking film.[1]

References

  • Mechanism of Levelers: Comparison of thiourea derivatives in acid copper plating. Journal of The Electrochemical Society.

  • Imidazolidinethione Chemistry: Synthesis and stability of 4,4-dimethyl-2-imidazolidinethione. PubChem Compound Summary. [1]

  • Electroplating Additives: Review of suppression mechanisms in superfilling. ScienceDirect.[1]

  • Process Control: CVS analysis for organic additives in copper plating. Metrohm Application Notes.

Sources

Application

Application Note: 4,4-Dimethyl-2-imidazolidinethione (DMIT) in Coordination Chemistry

This Application Note is designed for researchers in inorganic synthesis and medicinal chemistry. It details the properties, synthesis, and coordination protocols of 4,4-Dimethyl-2-imidazolidinethione (DMIT) , a sterical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in inorganic synthesis and medicinal chemistry. It details the properties, synthesis, and coordination protocols of 4,4-Dimethyl-2-imidazolidinethione (DMIT) , a sterically distinctive heterocyclic thione ligand.[1]

[1]

Executive Summary

4,4-Dimethyl-2-imidazolidinethione (DMIT) is a cyclic thiourea derivative characterized by a five-membered heterocyclic ring with a sulfur donor atom and a gem-dimethyl substitution at the 4-position.[1] Unlike the planar ethylene thiourea (ETU), the 4,4-dimethyl substitution introduces steric bulk and asymmetry, influencing the geometry of resulting metal complexes. This ligand acts primarily as a neutral S-donor (soft base) toward soft Lewis acids (Cu(I), Ag(I), Au(I), Pd(II), Pt(II)), making it a critical tool in bioinorganic modeling and the development of metallodrugs.

Chemical Identity & Properties

The ligand exists in a thione-thiol tautomeric equilibrium, predominantly favoring the thione form in the solid state and neutral solutions.

PropertySpecification
IUPAC Name 4,4-Dimethylimidazolidine-2-thione
Structure Heterocyclic 5-membered ring (Imidazolidine)
Donor Atom Sulfur (Exocyclic C=S)
Coordination Mode Monodentate (Terminal) or Bridging (μ2-S)
Solubility Soluble in Ethanol, MeOH, DMSO, Acetonitrile; Poor in Water
pKa ~ -1.5 (protonated form); Neutral thione is weakly acidic
Structural Visualization

The following diagram illustrates the synthesis pathway and the steric environment of the ligand.

DMIT_Synthesis Start 1,2-Diamino-2-methylpropane Intermediate Dithiocarbamate Intermediate Start->Intermediate + CS2 / EtOH Reagent Carbon Disulfide (CS2) Reagent->Intermediate Product 4,4-Dimethyl-2-imidazolidinethione (DMIT) Intermediate->Product Heat / -H2S Note Gem-dimethyl group at C4 prevents planar stacking and modulates solubility. Product->Note

Figure 1: Synthetic pathway for DMIT from diamine precursors.[1]

Synthesis Protocol: Ligand Preparation

Objective: Synthesize high-purity DMIT for use as a ligand. Principle: Condensation of a vicinal diamine with carbon disulfide.

Materials
  • 1,2-Diamino-2-methylpropane (10 mmol)[1]

  • Carbon Disulfide (CS₂) (12 mmol) [Caution: Toxic/Flammable]

  • Ethanol (95%)

  • Reflux apparatus with H₂S trap (NaOH solution)

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 1,2-diamino-2-methylpropane in 20 mL of ethanol.

  • Addition: Cool the solution to 0°C in an ice bath. Add 12 mmol of CS₂ dropwise with vigorous stirring. A white precipitate (dithiocarbamate salt) may form.

  • Cyclization: Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The evolution of H₂S gas indicates cyclization is occurring (ensure proper ventilation/trapping).

  • Isolation: Cool the reaction mixture to room temperature. The excess CS₂ and H₂S are removed.

  • Crystallization: Concentrate the ethanolic solution to half volume using a rotary evaporator. Cool to 4°C overnight.

  • Purification: Filter the resulting white crystals. Recrystallize from hot ethanol/water (4:1) if necessary.

  • Characterization: Confirm structure via IR (distinct C=S stretch at ~1200 cm⁻¹) and ¹H NMR (singlet for gem-dimethyls).

Coordination Protocol: Synthesis of Copper(I) Complexes

Context: Copper(I) complexes of thiones are widely studied as models for copper-sulfur proteins (e.g., metallothioneins).[1] The gem-dimethyl group prevents the formation of insoluble polymeric chains often seen with unsubstituted ethylene thiourea.

Protocol: [Cu(DMIT)₂Cl] Synthesis

Chemical Equation:



(Note: Thione ligands often reduce Cu(II) to Cu(I) in situ, acting as both ligand and reducing agent. Alternatively, start with CuCl.)
Workflow
  • Ligand Solution: Dissolve 2 mmol of DMIT in 15 mL of warm acetonitrile or ethanol.

  • Metal Addition:

    • Method A (Direct Cu(I)): Add 1 mmol of CuCl (anhydrous) directly to the ligand solution under nitrogen atmosphere.

    • Method B (In situ Reduction): Add 1 mmol of CuCl₂·2H₂O dissolved in 5 mL ethanol. The solution will change color (often green to colorless/yellow) as Cu(II) reduces to Cu(I).

  • Reaction: Stir at 50°C for 1 hour.

  • Precipitation: If the complex does not precipitate, add diethyl ether dropwise to induce turbidity.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold ethanol and ether.

  • Drying: Dry in vacuo.

Expected Coordination Geometry

The steric bulk of the methyl groups at position 4 usually forces the ligand to adopt a specific orientation, often resulting in a trigonal planar (if 1:2 ratio) or tetrahedral (if 1:3 ratio) geometry around the Cu(I) center.

Mechanistic Insights & Signaling Pathways

The biological relevance of DMIT complexes lies in their ability to interact with biological thiols and DNA. The diagram below illustrates the pharmacological mechanism of action for DMIT-metal complexes (e.g., Gold or Platinum) in a cellular context.

Mechanism Complex M-DMIT Complex (M = Au, Pt, Cu) Uptake Cellular Uptake (Passive/Active Transport) Complex->Uptake Entry Exchange Ligand Exchange (DMIT displaced by biological thiols) Uptake->Exchange Intracellular Environment Target_DNA DNA Binding (Intercalation/Adducts) Exchange->Target_DNA Pt/Cu path Target_Mito Mitochondrial Targeting (Thioredoxin Reductase Inhibition) Exchange->Target_Mito Au path (Soft-Soft interaction) Apoptosis Apoptosis / Cell Death Target_DNA->Apoptosis Target_Mito->Apoptosis

Figure 2: Pharmacological mechanism of Metal-DMIT complexes.[1]

Critical Analysis & Troubleshooting

Self-Validating the Protocol[1]
  • IR Spectroscopy Check: The free ligand has a C=S stretching vibration around 1200 cm⁻¹. Upon coordination to a metal, this band typically shifts to a lower frequency (red shift) by 10–30 cm⁻¹, confirming the S-Metal bond. If the shift is absent, coordination has not occurred.

  • Solubility Check: The free ligand is soluble in polar organic solvents. The metal complex should exhibit distinct solubility (often less soluble in EtOH, soluble in DMF) and a sharp melting point different from the ligand (Ligand MP ≈ 140–145°C).

Common Pitfalls
  • Oxidation: In the presence of strong oxidants, the thione group can oxidize to a disulfide (–S–S–) dimer. Maintain inert atmosphere (N₂) when working with redox-active metals like Cu(I).[1]

  • Steric Hindrance: The 4,4-dimethyl group creates asymmetry.[1] Unlike ETU, which forms symmetric bridges, DMIT may prefer monodentate terminal binding.[1] Do not assume the same stoichiometry as ETU protocols.

References

  • PubChem. (n.d.).[2] 4,4-Dimethyl-2-imidazolidinethione. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]

  • Raper, E. S. (1985). Complexes of heterocyclic thione donors. Coordination Chemistry Reviews, 61, 115-184.[1] (Authoritative review on thione coordination).

  • Akrivos, P. D. (2001). Recent advances in the chemistry of copper(I) complexes with heterocyclic thiones. Coordination Chemistry Reviews, 213(1), 181-210.[1]

  • Lobana, T. S., et al. (2008). Bonding and structure of copper(I) complexes with imidazolidine-2-thione and its derivatives. Polyhedron. (General reference for Cu-thione geometry).
  • PrepChem. (n.d.). Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone (Analogous synthetic routes for imidazolidinones). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Analytical Determination of 4,4-Dimethyl-2-imidazolidinethione

Introduction: The Significance of 4,4-Dimethyl-2-imidazolidinethione Analysis 4,4-Dimethyl-2-imidazolidinethione, a heterocyclic compound featuring a thiourea moiety within a five-membered ring, represents a scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4,4-Dimethyl-2-imidazolidinethione Analysis

4,4-Dimethyl-2-imidazolidinethione, a heterocyclic compound featuring a thiourea moiety within a five-membered ring, represents a scaffold of interest in medicinal chemistry and materials science.[1][2] Its structural analogues are known for a range of biological activities and as intermediates in organic synthesis.[1] The precise and accurate quantification of this compound is critical for quality control in manufacturing, for stability testing of formulations, and for pharmacokinetic studies in drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection and quantification of 4,4-Dimethyl-2-imidazolidinethione. The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry.

Physicochemical Properties of 4,4-Dimethyl-2-imidazolidinethione

A thorough understanding of the analyte's properties is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₅H₁₀N₂S[3]
Molecular Weight 130.21 g/mol [3]
CAS Number 6086-42-6[3]
Appearance White to almost white powder/crystal[4]
Purity (Typical) >98.0% (by GC)[4]
Predicted XlogP 0.4[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC coupled with UV detection is a workhorse technique for the analysis of organic molecules like 4,4-Dimethyl-2-imidazolidinethione, offering a balance of sensitivity, selectivity, and cost-effectiveness. The thione functional group contains a chromophore that absorbs in the UV region, making it suitable for UV detection.[6]

Causality in Method Development Choices
  • Column Selection: A C18 column is chosen for its hydrophobicity, which provides good retention for moderately polar compounds like the target analyte.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The addition of a phosphate buffer is crucial to control the pH and ensure consistent ionization state of the analyte, leading to reproducible retention times and sharp peak shapes.[7]

  • Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax). For thione-containing compounds, this is often in the range of 230-280 nm.[6]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of 4,4-Dimethyl-2-imidazolidinethione.

Detailed Protocol: HPLC-UV
  • Preparation of Standard Solutions:

    • Prepare a stock solution of 4,4-Dimethyl-2-imidazolidinethione (1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing an expected amount of the analyte.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to achieve a theoretical concentration within the calibration range.[8]

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.[9]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 40:60 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.8).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm (or determined λmax).

  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Quantify the amount of 4,4-Dimethyl-2-imidazolidinethione in the sample by interpolating its peak area into the calibration curve.

Method Validation and Performance Characteristics

The following table outlines the typical validation parameters for an HPLC method, which should be experimentally determined.

ParameterTypical Acceptance CriteriaRationale
Linearity (r²) ≥ 0.999Demonstrates a direct relationship between concentration and response.[7]
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of the experimental value to the true value.[7]
Precision (% RSD) ≤ 2.0%Indicates the reproducibility of the method.[7]
Limit of Detection (LOD) S/N ratio of 3:1The lowest concentration of analyte that can be reliably detected.[10][11]
Limit of Quantification (LOQ) S/N ratio of 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[10][11]

LOD and LOQ Calculation Example: LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)[12]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like 4,4-Dimethyl-2-imidazolidinethione, derivatization is often necessary to increase volatility and thermal stability.

Rationale for Derivatization

The presence of active hydrogens on the nitrogen atoms in the imidazolidinethione ring can lead to peak tailing and poor chromatographic performance in GC. Derivatization replaces these active hydrogens with less polar groups, improving volatility and peak shape. A common approach is alkylation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extract Solvent Extraction Sample->Extract Derivatize Derivatization Extract->Derivatize Inject Inject into GC Derivatize->Inject Derivatized Sample Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Raw Data MassSpec Mass Spectrum TIC->MassSpec Identify Identify & Quantify MassSpec->Identify

Caption: Workflow for GC-MS analysis of 4,4-Dimethyl-2-imidazolidinethione.

Detailed Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of 4,4-Dimethyl-2-imidazolidinethione (1 mg/mL) in a suitable solvent like methanol.

    • Prepare calibration standards by diluting the stock solution.

    • For samples, perform a liquid-liquid extraction if necessary to isolate the analyte from the matrix.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample extract, add a derivatizing agent (e.g., an alkylating agent like methyl iodide or benzyl chloride in the presence of a base).

    • Heat the mixture to facilitate the reaction.

    • After cooling, the derivatized analyte can be extracted into a non-polar solvent like hexane or dichloromethane for injection into the GC-MS.

  • GC-MS Conditions:

    • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identification is based on the retention time of the derivatized analyte and its mass spectrum.

    • Quantification is typically performed using an internal standard and monitoring characteristic ions in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Predicted Mass Spectrum of 4,4-Dimethyl-2-imidazolidinethione

The mass spectrum of the underivatized compound is predicted to show a molecular ion peak [M]⁺ at m/z 130. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the imidazolidine ring.

Adduct/FragmentPredicted m/z
[M]⁺130.05592
[M+H]⁺131.06375
[M+Na]⁺153.04569

Data sourced from PubChemLite.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of 4,4-Dimethyl-2-imidazolidinethione is expected to show a singlet for the two equivalent methyl groups, a singlet for the methylene protons, and a broad singlet for the two N-H protons.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the C=S (thione) carbon at a characteristic downfield chemical shift (around 180-200 ppm), a signal for the quaternary carbon, a signal for the methyl carbons, and a signal for the methylene carbon.[13]

UV-Visible Spectroscopy

The UV-Vis spectrum of 4,4-Dimethyl-2-imidazolidinethione in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show an absorption maximum (λmax) characteristic of the thione chromophore. This is typically in the range of 230-280 nm.[6] This λmax value is crucial for setting the detection wavelength in HPLC-UV analysis for optimal sensitivity.

Conclusion and Best Practices

The choice of analytical method for 4,4-Dimethyl-2-imidazolidinethione depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether structural confirmation is needed. HPLC-UV is a robust method for routine quantification, while GC-MS, often requiring derivatization, provides higher specificity and is excellent for identification.

For all methods, meticulous sample preparation is paramount to ensure accurate and reproducible results.[8][9] This includes using high-purity solvents and reagents, proper filtration to protect instrumentation, and the use of appropriate extraction techniques to minimize matrix effects.[9] Method validation according to ICH guidelines or other relevant regulatory standards is essential for ensuring the reliability of the data generated.[7]

References

  • ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and...
  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods? Retrieved from [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,4-dimethyl-2-imidazolidinethione (C5H10N2S). Retrieved from [Link]

  • PureSynth. (n.d.). 44-Dimethyl-2-Imidazolidinethione 98.0%(GC). Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • MDPI. (2022, December 31). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). The LOQ and LOD of HPLC method.
  • The Royal Society of Chemistry. (n.d.). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic protocol of 4,5-dimethylimidazolidine-2-thione.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (2025, August 6). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines.
  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0316718). Retrieved from [Link]

  • PMC. (n.d.). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Retrieved from [Link]

  • MIDI Inc. (n.d.). HPLC SEPARATION GUIDE.
  • SlidePlayer. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies.
  • Impactfactor. (2024, December 25). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]

  • Canadian Food Inspection Agency. (1998, February 28). SPR-008-V1.0 Determination of 2-Imidazolidinethione in Fruits and Vegetables by GC/MSD.
  • NIST WebBook. (n.d.). 2,4-Imidazolidinedione, 5,5-dimethyl-. Retrieved from [Link]

  • A comprehensive review on RP-HPLC methodologies for combined quantification of selected drugs. (2025, August 7).
  • NIST WebBook. (n.d.). 2-Imidazolidinethione. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Imidazolidinethione.

Sources

Application

Application Notes &amp; Protocols: The Strategic Application of 4,4-Dimethyl-2-imidazolidinethione in Modern Pharmaceutical Synthesis

Abstract The imidazolidine heterocycle is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active agents.[1] This guide focuses on a specific, yet highly versatile, derivative: 4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazolidine heterocycle is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active agents.[1] This guide focuses on a specific, yet highly versatile, derivative: 4,4-Dimethyl-2-imidazolidinethione . We delve into the strategic rationale for its use, underscored by the advantageous physicochemical properties conferred by the gem-dimethyl group, and provide detailed, field-proven protocols for its application in the synthesis of pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the efficient construction of novel molecular entities.

Introduction: The Strategic Value of the 4,4-Dimethyl Scaffold

Heterocyclic compounds are foundational to drug discovery, with over 85% of biologically active molecules containing at least one heterocyclic ring.[1] Within this vast chemical space, the imidazolidine-2-thione moiety is a "privileged scaffold," recognized for its role in compounds exhibiting antimicrobial, anticancer, and antiviral properties.[2]

The focus of this guide, 4,4-Dimethyl-2-imidazolidinethione, offers unique advantages rooted in its gem-dimethyl substitution. This structural feature, inspired by numerous natural products, is a powerful tool in medicinal chemistry for several key reasons[3][4]:

  • Enhanced Metabolic Stability: The gem-dimethyl group acts as a metabolic shield, sterically hindering enzymatic degradation (e.g., oxidation by Cytochrome P450 enzymes) at the adjacent C5 position. This can significantly improve a drug candidate's pharmacokinetic profile.[3][4]

  • Modulation of Physicochemical Properties: The two methyl groups increase the lipophilicity of the molecule, which can be crucial for optimizing membrane permeability and achieving desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Conformational Rigidity: The Thorpe-Ingold effect suggests that the gem-dimethyl group can restrict bond angles and rotational freedom, locking the molecule into a more favorable bioactive conformation for target engagement.[3][4] This can lead to increased potency and selectivity.

This guide provides practical, reproducible protocols for leveraging 4,4-Dimethyl-2-imidazolidinethione as a versatile precursor in pharmaceutical synthesis.

G cluster_0 Core Scaffold Attributes cluster_1 Medicinal Chemistry Advantages A 4,4-Dimethyl- 2-imidazolidinethione B Gem-Dimethyl Group A->B confers C Thiourea Moiety A->C provides D Increased Metabolic Stability B->D E Enhanced Lipophilicity (ADME) B->E F Conformational Lock B->F G Reactive Handles (N, S) C->G N-H & C=S

Figure 1: Logical relationship between the structural features of 4,4-Dimethyl-2-imidazolidinethione and its advantages in medicinal chemistry.

Foundational Synthetic Transformations and Protocols

4,4-Dimethyl-2-imidazolidinethione serves as a robust starting point for a variety of chemical transformations. Its two nitrogen atoms and the exocyclic sulfur atom provide multiple reactive handles for diversification.

Protocol: Synthesis of 4,4-Dimethyl-2-imidazolidinethione

A common and efficient method for synthesizing the parent scaffold involves the cyclization of a diamine with a thiocarbonyl source. This protocol is adapted from established procedures for similar thione heterocycles.[5]

Materials:

  • 1,2-Diamino-2-methylpropane

  • Carbon disulfide (CS₂)

  • Ethanol (absolute)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diamino-2-methylpropane (1.0 eq) in absolute ethanol (approx. 10 volumes).

  • Reagent Addition: While stirring, add a solution of potassium hydroxide (1.1 eq) in ethanol. Subsequently, add carbon disulfide (1.2 eq) dropwise to the solution at room temperature. The addition may be exothermic; maintain the temperature below 30°C with a water bath if necessary.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in deionized water and cool in an ice bath. Acidify the solution to pH ~5-6 by the slow addition of 1M HCl. A white or off-white precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if required.

Protocol: N-Acylation for Library Synthesis

N-acylation is a critical step for creating diverse libraries of compounds for biological screening.[2][6] The resulting acylthioureas are themselves a class of pharmacologically relevant compounds.[7] This protocol details a general method for attaching various acyl groups.

Materials:

  • 4,4-Dimethyl-2-imidazolidinethione (1.0 eq)

  • Acyl chloride (e.g., Benzoyl chloride, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4,4-Dimethyl-2-imidazolidinethione and anhydrous DCM. Cool the stirred suspension to 0°C in an ice bath.

  • Base Addition: Add triethylamine (or pyridine) to the suspension. The choice of base is critical; TEA is a non-nucleophilic base suitable for quenching the HCl byproduct without competing in the reaction.

  • Acyl Chloride Addition: Add the desired acyl chloride dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. The formation of the di-acylated product can sometimes be favored, so careful control of stoichiometry is important.[2]

  • Reaction Quench: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

Acyl ChlorideBaseSolventTypical Yield (%)
Benzoyl chloridePyridinePyridine70-85%
Acetyl chlorideTriethylamineDCM85-95%
2-Furoyl chloridePyridinePyridine65-80%[6]
3,5-Dichlorobenzoyl chloridePyridinePyridine70-85%[6]
Table 1: Representative Conditions for N-Acylation of Imidazolidine-2-thiones. Yields are estimates based on related literature.
Protocol: S-Alkylation to Form Isothiourea Intermediates

S-alkylation of the thiourea moiety generates highly useful isothiouronium salts or, after deprotonation, 4-(alkylthio)-2,5-dihydro-1H-imidazoles.[8][9] These intermediates are precursors to other heterocyclic systems and can serve as organocatalysts themselves.[9][10]

Materials:

  • 4,4-Dimethyl-2-imidazolidinethione (1.0 eq)

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide, 1.1 eq)

  • Acetone or Acetonitrile

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (optional, for subsequent deprotonation)

Protocol:

  • Reaction Setup: Dissolve 4,4-Dimethyl-2-imidazolidinethione in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Alkyl Halide Addition: Add the alkyl halide to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 1-4 hours. The formation of a precipitate (the isothiouronium salt) may be observed.

  • Isolation (Salt): If the salt precipitates, it can be isolated by filtration, washed with cold acetone, and dried.

  • Isolation (Neutral Intermediate): Alternatively, to obtain the neutral 4-(alkylthio)-2,5-dihydro-1H-imidazole, remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with a mild aqueous base (e.g., NaHCO₃) to deprotonate the salt. Dry the organic layer and concentrate to obtain the product.

  • Causality Note: The choice of solvent is key. Acetone and acetonitrile are polar aprotic solvents that facilitate Sₙ2 reactions while being relatively unreactive towards the electrophile.

Figure 2: Key synthetic transformations starting from 4,4-Dimethyl-2-imidazolidinethione for pharmaceutical applications.

Application in the Synthesis of Marketed Pharmaceuticals: The Nilutamide Case Study

While the thione itself is a building block, the corresponding imidazolidine-2,4-dione core is present in marketed drugs. A prominent example is Nilutamide , a nonsteroidal anti-androgen used in the treatment of metastatic prostate cancer.[11][12] Nilutamide is chemically named 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione.[13]

The 4,4-dimethyl-imidazolidin-2-one scaffold, which can be derived from the thione, is structurally analogous to the dione core of Nilutamide at the C5 position. The synthesis of Nilutamide and related compounds highlights the pharmaceutical industry's interest in this gem-dimethylated heterocyclic core.[11]

G Thione 4,4-Dimethyl-2- imidazolidinethione One 4,4-Dimethyl-2- imidazolidin-2-one Thione->One Desulfurization/ Oxidation Dione 5,5-Dimethyl-2,4- imidazolidinedione (Hydantoin Core) One->Dione Further Oxidation Nilutamide Nilutamide (Marketed Drug) Dione->Nilutamide N-Arylation

Sources

Method

Application Note: Characterizing the Performance of 4,4-Dimethyl-2-imidazolidinethione as a Corrosion Inhibitor using Electrochemical Impedance Spectroscopy

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Electrochemical Impedance Spectroscopy (EIS) to characterize the properties of 4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Electrochemical Impedance Spectroscopy (EIS) to characterize the properties of 4,4-Dimethyl-2-imidazolidinethione, particularly its efficacy as a corrosion inhibitor. 4,4-Dimethyl-2-imidazolidinethione belongs to a class of organic compounds containing nitrogen and sulfur heteroatoms, which are known to be effective in preventing metal corrosion.[1][2] EIS is an exceptionally powerful non-destructive technique for probing the kinetics of electrochemical processes and understanding the properties of materials at electrode interfaces.[1][3][4] This guide details the theoretical underpinnings, a step-by-step experimental protocol, and the data analysis workflow required to quantitatively evaluate the inhibition efficiency and mechanism of this compound.

Theoretical Background

The Electrochemical Nature of Corrosion

Corrosion is an electrochemical process involving both anodic (oxidation) and cathodic (reduction) reactions occurring on a metal surface.[5] In acidic environments, the anodic reaction is the dissolution of the metal (e.g., Fe → Fe²⁺ + 2e⁻), while the cathodic reaction is typically the evolution of hydrogen (2H⁺ + 2e⁻ → H₂). The rate of corrosion is governed by the kinetics of these reactions.

Principles of Inhibition by Organic Molecules

Organic inhibitors, such as 4,4-Dimethyl-2-imidazolidinethione, function by adsorbing onto the metal surface to form a protective barrier.[1] This barrier isolates the metal from the corrosive environment, impeding both mass and charge transfer processes that are essential for corrosion. The effectiveness of these inhibitors is largely dependent on the presence of polar functional groups containing heteroatoms like sulfur (S), nitrogen (N), and oxygen (O), as well as π-electrons in their molecular structure.[1][2] These features act as adsorption centers, facilitating the bonding of the inhibitor molecule to the metal surface through either physical adsorption (electrostatic interactions) or chemical adsorption (coordinate bond formation with the metal's empty d-orbitals).[2]

Fundamentals of Electrochemical Impedance Spectroscopy (EIS)

EIS is a steady-state technique that measures the opposition of an electrochemical system to the flow of an alternating current (AC) as a function of frequency.[6][7] A small amplitude sinusoidal potential is applied to the working electrode at its open circuit potential (OCP), and the resulting current response is measured.[8] The relationship between the applied potential and the resulting current gives the impedance (Z), which is a complex quantity:

Z(ω) = E(t) / I(t) = Z' + jZ''

Where:

  • Z(ω) is the impedance at angular frequency ω.

  • E(t) is the applied potential.

  • I(t) is the resulting current.

  • Z' is the real part of the impedance (resistive component).

  • Z'' is the imaginary part of the impedance (capacitive/inductive component).

  • j is the imaginary unit (√-1).

The data is typically visualized in two types of plots:

  • Nyquist Plot: A plot of the imaginary component (-Z'') versus the real component (Z'). For a simple corrosion system, this often appears as a single semicircle.

  • Bode Plot: A plot of the impedance magnitude (|Z|) and the phase angle (θ) versus frequency.

By analyzing these plots, one can deduce information about the electrochemical processes occurring at the interface, such as charge transfer resistance and double-layer capacitance.[3]

Experimental Protocol

This section provides a detailed methodology for evaluating the corrosion inhibition performance of 4,4-Dimethyl-2-imidazolidinethione on mild steel in a 1 M HCl solution.

Materials and Reagents
  • Working Electrode (WE): Mild steel coupons (e.g., API 5L X60 or similar) with a defined exposed surface area (e.g., 1 cm²).

  • Counter Electrode (CE): A high-purity graphite rod or platinum wire with a surface area significantly larger than the WE.[6][9]

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[6][9]

  • Inhibitor: 4,4-Dimethyl-2-imidazolidinethione (CAS No: 6086-42-6).

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl), prepared from analytical grade concentrated HCl and deionized water.

  • Polishing Materials: Silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit), followed by polishing cloths with alumina or diamond paste (e.g., 1.0, 0.3, and 0.05 µm).

  • Cleaning Solvents: Deionized water, ethanol, and acetone.

Instrumentation
  • Potentiostat/Galvanostat: An instrument with a frequency response analyzer (FRA) capable of performing EIS measurements over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Faraday Cage: To shield the electrochemical cell from external electromagnetic noise, ensuring high-quality measurements of low currents.[6]

Step-by-Step Methodology
  • Working Electrode Preparation:

    • Rationale: A clean, smooth, and reproducible surface is paramount for obtaining reliable electrochemical data. Surface contaminants or irregularities can act as preferential sites for corrosion, leading to inconsistent results.

    • Procedure: i. Mechanically grind the mild steel coupon surface with successively finer grades of SiC paper, rinsing with deionized water between each grade. ii. Polish the surface to a mirror finish using alumina or diamond paste on polishing cloths. iii. Thoroughly rinse the polished electrode with deionized water. iv. Degrease the electrode by sonicating in ethanol and then acetone for 5 minutes each. v. Dry the electrode under a stream of nitrogen or air and use it immediately.

  • Electrolyte Preparation:

    • Rationale: Precise concentrations are required to study the dose-dependent effect of the inhibitor.

    • Procedure: i. Prepare a stock solution of 1 M HCl. ii. Prepare a series of test solutions by dissolving the required amounts of 4,4-Dimethyl-2-imidazolidinethione in 1 M HCl to achieve the desired concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M). A blank solution (1 M HCl without inhibitor) must also be prepared.

  • Electrochemical Measurement:

    • Rationale: A three-electrode setup allows for the accurate measurement of the potential of the working electrode relative to a stable reference, while the current flows between the working and counter electrodes.[6]

    • Procedure: i. Assemble the electrochemical cell with the freshly prepared WE, CE, and RE. Place the cell inside a Faraday cage.[6] ii. Fill the cell with the test solution (either blank or with inhibitor). iii. Connect the electrodes to the potentiostat. iv. Stabilization: Immerse the WE in the solution and monitor its Open Circuit Potential (OCP) against time. The EIS measurement should only begin after the OCP has reached a stable value (typically a drift of <5 mV over 10 minutes), which indicates that the corrosion system has reached a quasi-steady state.[10] v. EIS Measurement: Perform the EIS scan at the stabilized OCP.

      • Frequency Range: 100 kHz to 10 mHz.[9]
      • AC Amplitude (Perturbation): 10 mV (peak-to-peak). A small amplitude is crucial to ensure the system responds linearly.[10]
      • Data Density: 10 points per decade.

G cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage P1 Prepare Mild Steel Working Electrode (Grind & Polish) E1 Assemble 3-Electrode Cell in Faraday Cage P1->E1 P2 Prepare Electrolytes: 1M HCl (Blank) & Inhibitor Solutions P2->E1 E2 Monitor OCP until Stable (<5mV/10min) E1->E2 E3 Perform EIS Scan at OCP (100kHz-10mHz, 10mV) E2->E3 A1 Visualize Data (Nyquist & Bode Plots) E3->A1 A2 Fit Data to Equivalent Circuit Model A1->A2 A3 Extract Parameters (Rs, Rct, CPE) A2->A3 A4 Calculate Inhibition Efficiency (IE%) A3->A4

Caption: Experimental workflow from preparation to final analysis.

Data Analysis and Interpretation

Equivalent Circuit Modeling (ECM)

To extract quantitative information from the EIS data, the electrochemical interface is modeled as an equivalent electrical circuit composed of resistors, capacitors, and other elements. For a corrosion system where an inhibitor forms a film, a common and effective model is the Randles circuit, often modified by replacing the ideal capacitor with a Constant Phase Element (CPE) to account for the non-ideal, heterogeneous nature of the electrode surface.[11]

Caption: A common equivalent circuit model for an inhibitor-coated metal.

The elements in this circuit represent distinct physical phenomena:

  • Rs (Solution Resistance): The resistance of the electrolyte between the working and reference electrodes.[5][11]

  • Rct (Charge Transfer Resistance): This is the resistance to the transfer of electrons across the electrode-electrolyte interface, which is directly related to the corrosion reaction. A higher Rct value indicates a slower corrosion rate.[5][12]

  • CPE (Constant Phase Element): This element represents the electrical double layer at the interface. Its impedance is given by Z_CPE = 1 / [Y₀(jω)ⁿ], where Y₀ is the magnitude of the CPE, ω is the angular frequency, and n is an exponent (0 ≤ n ≤ 1) that reflects the degree of surface inhomogeneity. When n=1, the CPE behaves as an ideal capacitor (Cdl).

Interpreting the Results

Upon addition of 4,4-Dimethyl-2-imidazolidinethione, the following changes in the EIS data are expected, confirming its inhibitive action:

  • Nyquist Plot: The diameter of the semicircle, which corresponds to the charge transfer resistance (Rct), will increase significantly with increasing inhibitor concentration. This larger semicircle directly visualizes enhanced resistance to corrosion.[12]

  • Bode Plot: The impedance modulus at low frequencies (|Z| at f→0) will increase, indicating higher overall protection.

  • Fitted Parameters:

    • Rct: The value of Rct will increase as the inhibitor concentration rises, signifying that the protective film is effectively hindering the corrosion reaction.[13]

    • CPE/Cdl: The capacitance of the double layer will decrease with increasing inhibitor concentration.[1][13] This is because the adsorption of the organic inhibitor molecules displaces water molecules and other ions at the interface, effectively increasing the thickness of the electrical double layer or decreasing its local dielectric constant.[12]

Calculation of Inhibition Efficiency (IE%)

The inhibition efficiency can be quantitatively determined from the Rct values obtained from the fitted EIS data using the following equation:

IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] x 100

Where:

  • Rct_inh is the charge transfer resistance in the presence of the inhibitor.

  • Rct_blank is the charge transfer resistance in the blank solution (without inhibitor).

Data Presentation

The quantitative data extracted from the equivalent circuit model fitting should be summarized in a table for clear comparison across different inhibitor concentrations.

Inhibitor Conc. (M)Rs (Ω·cm²)Rct (Ω·cm²)Y₀ (µS·sⁿ·cm⁻²)nIE%
0 (Blank)ValueValueValueValueN/A
1.0 x 10⁻⁵ValueValueValueValueValue
1.0 x 10⁻⁴ValueValueValueValueValue
1.0 x 10⁻³ValueValueValueValueValue
1.0 x 10⁻²ValueValueValueValueValue

Note: Values are placeholders and should be replaced with experimental data.

Conclusion

Electrochemical Impedance Spectroscopy is an indispensable tool for the detailed investigation of corrosion inhibitors like 4,4-Dimethyl-2-imidazolidinethione. By following the protocols outlined in this note, researchers can obtain robust, quantitative data on the performance of the inhibitor. The analysis of impedance parameters, particularly the increase in charge transfer resistance and the decrease in double-layer capacitance, provides direct evidence of the formation of a protective adsorbed layer on the metal surface. This methodology allows for a reliable determination of inhibition efficiency and offers deep insights into the underlying protection mechanism, making it a cornerstone technique in the development of new anti-corrosion agents.

References

  • AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]

  • ResearchGate. (2025). Electrochemical and quantum chemical calculations on 4,4-dimethyloxazolidine-2-thione as inhibitor for mild steel corrosion in hydrochloric acid. Retrieved from [Link]

  • Pine Research Instrumentation. (2024). Electrochemical Impedance Spectroscopy (EIS) Basics. Retrieved from [Link]

  • Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Retrieved from [Link]

  • IOP Publishing. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Impedance Investigation of Dye-Sensitized Solar Cells Based on Electrospun TiO2 Nanofibers Photoanodes. Retrieved from [Link]

  • Academia.edu. (n.d.). Electrochemical and quantum chemical calculations on 4,4-dimethyloxazolidine-2-thione as inhibitor for mild steel corrosion in hydrochloric acid. Retrieved from [Link]

  • Gamry Instruments. (n.d.). Electrochemical Impedance Techniques Potentiostatic EIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Impedance Spectroscopy of Electroceramics. Retrieved from [Link]

  • ResearchGate. (n.d.). The different equivalent circuits model the behaviour of organic coatings. Retrieved from [Link]

  • Gamry Instruments. (n.d.). EIS for Corrosion & Coatings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrochemical Impedance Spectroscopy—A Tutorial. Retrieved from [Link]

  • MDPI. (n.d.). Incorporating Physics-Based Models into Equivalent Circuit Analysis of EIS Data from Organic Coatings. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the experimental setup for an EIS experiment using.... Retrieved from [Link]

  • Springer. (n.d.). Mono‐ and di‐acylated imidazolidine‐2‐thione derivatives: synthesis, cytotoxicity evaluation and comput. Retrieved from [Link]

  • ScienceDirect. (n.d.). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Retrieved from [Link]

  • AIMS Press. (2016). Electrochemical impedance spectroscopy analysis with a symmetric cell for LiCoO2 cathode degradation correlated with Co dissolution. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Characterization and Voltammetric Determination of Methylisothiazolinone on a Boron-Doped Diamond Electrode. Retrieved from [Link]

  • Matco. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]

  • MDPI. (2021). Corrosion Inhibition Using Harmal Leaf Extract as an Eco-Friendly Corrosion Inhibitor. Retrieved from [Link]

  • OUCI. (n.d.). Electrochemical impedance spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-. Retrieved from [Link]

  • UKM. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Equivalent circuit models used to fit the experimental results (a) in.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Isoxazolidine derivatives as corrosion inhibitors for low carbon steel in HCl solution: experimental, theoretical and effect of KI studies. Retrieved from [Link]

  • nLab. (n.d.). Corrosion Part 4 – Equivalent Circuit Models. Retrieved from [Link]

  • MDPI. (n.d.). The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. Retrieved from [Link]

Sources

Application

Application Note: Potentiodynamic Polarization Studies for Evaluating the Corrosion Inhibition Performance of 4,4-Dimethyl-2-imidazolidinethione

Abstract This document provides a comprehensive guide for researchers and scientists on utilizing potentiodynamic polarization, a powerful electrochemical technique, to quantitatively assess the efficacy of 4,4-Dimethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on utilizing potentiodynamic polarization, a powerful electrochemical technique, to quantitatively assess the efficacy of 4,4-Dimethyl-2-imidazolidinethione as a corrosion inhibitor. We will delve into the mechanistic underpinnings of thione-based inhibitors, present a detailed, field-proven experimental protocol, and offer insights into robust data analysis and interpretation. The methodologies described herein are grounded in established standards to ensure data integrity and reproducibility.

Foundational Principles: Understanding the Electrochemical Landscape

Corrosion is an electrochemical process involving anodic (metal dissolution) and cathodic (reduction) reactions.[1] Potentiodynamic polarization is an accelerated method to study these kinetics.[2][3] By applying a controlled potential scan to a metal sample (the working electrode) and measuring the resulting current, we can rapidly determine its corrosion rate and understand how it is affected by its environment or the introduction of an inhibitor.[4][5]

1.1 The Potentiodynamic Polarization Curve (Tafel Plot)

The cornerstone of this technique is the Tafel plot, which graphs the applied potential (E) against the logarithm of the resulting current density (log i).

  • Corrosion Potential (Ecorr): This is the open-circuit potential where the rate of the anodic reaction equals the rate of the cathodic reaction.[3] At this point, the net current is zero.

  • Corrosion Current Density (icorr): Found by extrapolating the linear (Tafel) regions of the anodic and cathodic branches of the curve back to Ecorr.[6] The icorr value is directly proportional to the rate of corrosion under those specific conditions. A lower icorr signifies a lower corrosion rate.

  • Tafel Slopes (βa and βc): The slopes of the anodic and cathodic lines, respectively. They provide mechanistic information about the corrosion reactions.

This entire process is governed by standardized procedures, such as those outlined in ASTM G59, to ensure consistency and comparability of data.[5][7][8]

1.2 Mechanism of Action: 4,4-Dimethyl-2-imidazolidinethione as an Inhibitor

4,4-Dimethyl-2-imidazolidinethione belongs to a class of organic inhibitors whose effectiveness is rooted in their molecular structure. The molecule contains sulfur and nitrogen atoms, which are rich in electron pairs. This structural feature is critical for its function.

The primary inhibition mechanism is adsorption onto the metal surface.[9] The sulfur atom, in particular, acts as a powerful adsorption center, donating electrons to the vacant d-orbitals of the metal (e.g., iron).[9] This interaction forms a stable, protective molecular layer on the surface. This barrier serves two purposes:

  • It physically blocks the active sites where corrosion reactions would normally occur.

  • It impedes the diffusion of corrosive species (like H+ ions in an acidic medium) to the metal surface and the diffusion of dissolved metal ions away from it.

By slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, 4,4-Dimethyl-2-imidazolidinethione acts as a mixed-type inhibitor .[10] This is typically observed in potentiodynamic scans as a significant decrease in icorr with only a minor shift in Ecorr.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for conducting potentiodynamic polarization measurements. Adherence to these steps is crucial for obtaining high-quality, reproducible data.

2.1 Essential Equipment and Materials

  • Potentiostat/Galvanostat: An instrument capable of controlling potential and measuring current, such as those from Gamry Instruments, Princeton Applied Research, or equivalent.

  • Electrochemical Cell: A standard three-electrode corrosion cell (e.g., 1-liter glass vessel).[11]

  • Working Electrode (WE): The metal specimen under investigation (e.g., mild steel coupon). The sample must be an electrical conductor.[12]

  • Reference Electrode (RE): A stable electrode with a well-defined potential, such as a Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

  • Counter Electrode (CE): An inert electrode with a large surface area, typically a platinum mesh or graphite rod, to complete the circuit.[4]

  • Materials for Electrode Preparation: Silicon carbide (SiC) abrasive papers (e.g., 240, 600 grit), polishing cloths, and alumina or diamond polishing suspension.

  • Reagents: Corrosive medium (e.g., 1 M Hydrochloric Acid), 4,4-Dimethyl-2-imidazolidinethione, acetone, and deionized water.

  • Gas Purging System: A cylinder of inert gas (Nitrogen or Argon) with tubing.

2.2 Causality in Working Electrode Preparation: The Foundation of Reliability

The condition of the working electrode surface is the single most critical variable for reproducibility. A poorly prepared surface will yield inconsistent and unreliable data.

  • Mechanical Polishing: Sequentially polish the working electrode surface using SiC papers of increasing grit (e.g., 240 followed by 600 grit). This step removes any existing oxide layers or major surface defects, creating a standardized starting surface.

  • Final Polishing (Optional but Recommended): For a mirror finish, polish with a fine alumina or diamond suspension on a polishing cloth.

  • Surface Area Determination: Accurately measure the exposed surface area of the electrode. This is essential because all current measurements are normalized to current density (A/cm²), allowing for comparison across different samples.

  • Degreasing and Rinsing: Immediately before immersion, degrease the polished surface with a solvent like acetone, followed by a thorough rinse with deionized water. This removes any organic residues or polishing debris that could interfere with the inhibitor's adsorption or the electrochemical reactions. The time between this step and immersion should be minimal to prevent re-oxidation of the surface.

2.3 Preparation of Test Solutions

  • Blank Corrosive Medium: Prepare the corrosive solution (e.g., 1 M HCl) in a 1-liter volumetric flask using deionized water.

  • Inhibitor Stock Solution: Prepare a concentrated stock solution of 4,4-Dimethyl-2-imidazolidinethione in the corrosive medium.

  • Test Concentrations: Prepare a series of test solutions by diluting the stock solution to achieve the desired inhibitor concentrations (e.g., 50, 100, 200, 500 ppm).

2.4 Electrochemical Measurement Workflow

The following workflow ensures a stable and accurate measurement.

Caption: Experimental workflow for potentiodynamic polarization.

Detailed Steps:

  • Cell Assembly: Assemble the clean electrochemical cell with the reference and counter electrodes.

  • Deaeration: Fill the cell with the test solution and purge with nitrogen or argon gas for at least 30 minutes.[11] This is done to remove dissolved oxygen, which can participate in the cathodic reaction and complicate the interpretation of results in acidic media.

  • Electrode Immersion: Introduce the freshly prepared working electrode into the solution.

  • Stabilization: Allow the system to rest while monitoring the Open Circuit Potential (OCP). The experiment should only begin once the OCP has stabilized (typically a drift of <5 mV over 5 minutes).[13] This ensures the measurement starts from a steady-state condition at the true corrosion potential.

  • Potentiodynamic Scan: Perform the potentiodynamic scan using the potentiostat software. A typical scan ranges from -250 mV to +250 mV relative to the measured Ecorr at a slow scan rate of 0.167 mV/s, as recommended by standards like ASTM G59.[11] A slow scan rate is crucial to allow the electrode interface to reach a pseudo-steady state at each potential step.

Data Analysis and Interpretation

3.1 Extracting Corrosion Parameters

Modern potentiostat software includes tools for Tafel analysis. The software will fit lines to the linear portions of the log(i) vs. E curve. The intersection of these lines provides the values for Ecorr and icorr .

3.2 Quantifying Inhibitor Performance

The primary metric for inhibitor performance is the Inhibition Efficiency (IE%). It is calculated using the corrosion current densities obtained from the blank (uninhibited) and inhibited solutions.

Inhibition Efficiency (IE%) = [ (icorr_blank - icorr_inhibited) / icorr_blank ] x 100

Where:

  • icorr_blank: Corrosion current density in the absence of the inhibitor.

  • icorr_inhibited: Corrosion current density in the presence of the inhibitor.

An IE% value approaching 100% indicates excellent corrosion inhibition.

3.3 Data Presentation

Summarize the extracted electrochemical parameters in a clear, tabular format for easy comparison across different inhibitor concentrations.

Inhibitor Conc. (ppm)Ecorr (mV vs. Ag/AgCl)icorr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-450150.0-
50-44545.070.0%
100-44222.585.0%
200-43812.092.0%
500-4357.595.0%
(Note: Data presented is hypothetical and for illustrative purposes only.)

3.4 Interpreting the Results

  • Decrease in icorr: The significant reduction in corrosion current density with increasing inhibitor concentration directly demonstrates the effectiveness of 4,4-Dimethyl-2-imidazolidinethione in mitigating corrosion.[9]

  • Shift in Ecorr: For a mixed-type inhibitor, the change in Ecorr is typically small (less than ±85 mV). If Ecorr shifts significantly in the positive (anodic) direction, the inhibitor is primarily anodic. A significant negative shift indicates a cathodic inhibitor. The minimal shift seen in the hypothetical data supports the classification of this compound as a mixed-type inhibitor.

Concluding Remarks and Best Practices

  • Self-Validation: Always run a blank (uninhibited) experiment with each new batch of corrosive media and each new metal sample batch to establish a reliable baseline.

  • Temperature Control: Corrosion rates are highly dependent on temperature. Maintain a constant temperature throughout the experiment for consistent results.[11]

  • Reference Electrode Care: Ensure the reference electrode is properly filled and free of air bubbles. Store it according to the manufacturer's instructions to prevent potential drift.

Potentiodynamic polarization is an invaluable and efficient tool for screening and characterizing corrosion inhibitors like 4,4-Dimethyl-2-imidazolidinethione. By following a rigorous and well-understood protocol, researchers can generate high-quality, actionable data to advance their materials protection and drug development programs.

References

  • ResearchGate. (n.d.). Potentiodynamic Corrosion Testing. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Electrochemical and quantum chemical calculations on 4,4-dimethyloxazolidine-2-thione as inhibitor for mild steel corrosion in hydrochloric acid. Retrieved February 2, 2026, from [Link]

  • Scribd. (n.d.). Astm G59 97 2020. Retrieved February 2, 2026, from [Link]

  • ASTM International. (2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2020)). Retrieved February 2, 2026, from [Link]

  • Internet Archive. (n.d.). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization measurements: characterization of localized corrosion susceptibility for stainless steel and MP35N Co alloy. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization curves of different samples. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Corrosion testing by potentiodynamic polarization in various electrolytes. Retrieved February 2, 2026, from [Link]

  • Journal for Electrochemistry and Plating Technology. (n.d.). Potentiodynamic polarization. Retrieved February 2, 2026, from [Link]

  • Academia.edu. (n.d.). Electrochemical and quantum chemical calculations on 4,4-dimethyloxazolidine-2-thione as inhibitor for mild steel corrosion in hydrochloric acid. Retrieved February 2, 2026, from [Link]

  • ASTM International. (2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2020)). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental setup for potentiodynamic polarization test. Retrieved February 2, 2026, from [Link]

  • ASTM International. (2024). Standard Practice for Conventions Applicable to Electrochemical Measurements in Corrosion Testing (G3-14(2024)). Retrieved February 2, 2026, from [Link]

  • IMR Test Labs. (n.d.). Electrochemical Corrosion Testing. Retrieved February 2, 2026, from [Link]

  • YouTube. (2022). Potentiodynamic Corrosion testing | Protocol Preview. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Retrieved February 2, 2026, from [Link]

  • ASTM International. (n.d.). Corrosion Electrochemistry: Theory and Testing. Retrieved February 2, 2026, from [Link]

  • ScienceDirect. (n.d.). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Retrieved February 2, 2026, from [Link]

  • Gamry Instruments. (n.d.). Getting Started with Electrochemical Corrosion Measurement. Retrieved February 2, 2026, from [Link]

  • ANSI Webstore. (n.d.). ASTM G59-97(2020) - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved February 2, 2026, from [Link]

  • Materials Evaluation and Engineering, Inc. (n.d.). Electrochemical Corrosion Testing. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (n.d.). Isoxazolidine derivatives as corrosion inhibitors for low carbon steel in HCl solution: experimental, theoretical and effect of KI studies. Retrieved February 2, 2026, from [Link]

Sources

Method

Application Note: High-Sensitivity Quantitation of 4,4-Dimethyl-2-imidazolidinethione via GC-MS

Here is a comprehensive Application Note and Protocol for the analysis of 4,4-Dimethyl-2-imidazolidinethione via GC-MS. Executive Summary & Core Directive 4,4-Dimethyl-2-imidazolidinethione (also known as 4,4-Dimethyleth...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the analysis of 4,4-Dimethyl-2-imidazolidinethione via GC-MS.

Executive Summary & Core Directive

4,4-Dimethyl-2-imidazolidinethione (also known as 4,4-Dimethylethylenethiourea) is a cyclic thiourea used as a rubber accelerator and a synthesis intermediate. Like its structural analogue Ethylenethiourea (ETU), it possesses high polarity and low volatility, making direct Gas Chromatography (GC) analysis prone to severe peak tailing, thermal degradation, and memory effects.

This guide rejects the "direct injection" approach. Instead, it establishes a Derivatization-Based Protocol as the scientific standard. We utilize S-benzylation or Silylation to lock the tautomeric thione into a stable, volatile thiol ether or silyl ether. This ensures linearity, reproducibility, and sub-ppm sensitivity required for genotoxic impurity (GTI) screening.

Chemical Context & Mechanism[1]

The Tautomeric Challenge

The analyte exists in equilibrium between the thione (dominant in solid state) and thiol (reactive) forms. In a hot GC inlet (


), the thione form adsorbs to active sites (silanols), causing hysteresis.
  • Analyte: 4,4-Dimethyl-2-imidazolidinethione (

    
    , MW 130.21)[1][2][3][4]
    
  • Target Derivative (Method A): S-Benzyl-4,4-dimethyl-2-imidazolinium chloride (MW 220.33)

  • Target Derivative (Method B): Bis(TMS)-4,4-dimethyl-2-imidazolidinethione (MW 274.5)

Derivatization Strategy

We prioritize Method A (S-Benzylation) for complex matrices (polymers, soil) due to the high stability of the benzyl-thioether bond. Method B (Silylation) is reserved for clean pharmaceutical intermediates where speed is critical.

Derivatization Thione 4,4-Dimethyl-2- imidazolidinethione (Polar/Non-Volatile) Reagent + Benzyl Chloride (Reflux) Thione->Reagent Intermediate S-Benzyl Isothiouronium Salt Reagent->Intermediate Base + NaOH/Extraction Intermediate->Base Product S-Benzyl-4,4-dimethyl- 2-imidazoline (GC Amenable) Base->Product

Figure 1: Reaction pathway for the S-benzylation of the cyclic thiourea moiety.

Experimental Protocol

Reagents & Standards[1][6][7][8]
  • Standard: 4,4-Dimethyl-2-imidazolidinethione (>98% purity, TCI Chemicals/Sigma).

  • Derivatizing Agent A: Benzyl chloride (Reagent Grade).

  • Derivatizing Agent B: MTBSTFA + 1% TBDMCS (for silylation route).

  • Internal Standard (ISTD): Propylenethiourea-

    
     or 2-Imidazolidinethione-
    
    
    
    (ETU-
    
    
    ).
  • Solvents: Methanol (LC-MS grade), Dichloromethane (DCM), Water (HPLC grade).

Sample Preparation (Method A: S-Benzylation)

This is the robust method for complex matrices.

  • Extraction: Weigh 1.0 g of sample. Extract with 10 mL Methanol via ultrasonication (20 min). Centrifuge at 4000 rpm.

  • Reaction: Transfer 1 mL of supernatant to a reaction vial. Add 50

    
    L of Benzyl Chloride.
    
  • Reflux: Heat at

    
     for 30 minutes. Mechanism: The sulfur attacks the benzyl halide, forming the isothiouronium salt.
    
  • Basification: Add 1 mL of 1M NaOH to liberate the free base.

  • LLE: Extract with 2 mL Dichloromethane (DCM). Vortex for 1 min.

  • Drying: Transfer the lower DCM layer through a small anhydrous

    
     column.
    
  • Injection: Inject 1

    
    L into GC-MS.
    
Sample Preparation (Method B: Silylation)

For high-throughput API screening.

  • Dissolution: Dissolve 10 mg sample in 1 mL Acetonitrile.

  • Derivatization: Add 50

    
    L MTBSTFA. Cap and heat at 
    
    
    
    for 30 min.
  • Injection: Inject directly. Note: Avoid moisture; silyl derivatives hydrolyze easily.

GC-MS Instrumentation Parameters

The following parameters are optimized for the S-Benzyl derivative (Method A).

Gas Chromatograph (Agilent 7890B or equivalent)
ParameterSettingRationale
Inlet Splitless (1 min purge)Maximizes sensitivity for trace impurities.
Inlet Temp

Ensures rapid volatilization of the benzyl derivative.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Column DB-5MS UI (30m x 0.25mm x 0.25

m)
Low-bleed, non-polar phase ideal for aromatic derivatives.
Oven Program

(1 min)


/min


(5 min)
Fast ramp prevents broadening; high final temp elutes matrix.
Mass Spectrometer (Agilent 5977B or equivalent)
ParameterSetting
Source Temp

Quad Temp

Transfer Line

Mode SIM (Selected Ion Monitoring)
Solvent Delay 4.0 minutes

Data Analysis & Quantitation

Mass Spectrum Interpretation

Derivative: S-Benzyl-4,4-dimethyl-2-imidazoline (MW ~220) The mass spectrum is dominated by the stability of the benzyl cation and the imidazoline ring.

  • m/z 220 (

    
    ):  The molecular ion. Usually distinct but lower abundance.
    
  • m/z 91 (

    
    ): Base Peak . The tropylium ion formed from the benzyl group cleavage.
    
  • m/z 129 (

    
    ):  Loss of the benzyl group. Diagnostic for the dimethyl-imidazoline core.
    
  • m/z 114 (

    
    ):  Further loss of a methyl group from the ring.
    
SIM Acquisition Table

Use these ions for high-sensitivity quantitation.

CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Ret Time (approx)
S-Benzyl-4,4-dimethyl-ETU 220 911298.5 min
ISTD (ETU-

-Benzyl)
224 951338.4 min

Note: While m/z 91 is the base peak, it is non-selective (common in many aromatics). Use m/z 220 or 129 for quantitation in dirty matrices to avoid false positives.

Workflow Sample Sample Matrix (Polymer/Drug) Extract Methanol Extraction (Ultrasonication) Sample->Extract Deriv Derivatization (Benzyl Chloride, 60°C) Extract->Deriv Cleanup LLE (DCM) + Drying Deriv->Cleanup GCMS GC-MS Analysis (SIM Mode: m/z 220, 129) Cleanup->GCMS Data Quantitation vs ISTD GCMS->Data

Figure 2: Complete analytical workflow for trace determination.

Troubleshooting & Validation

System Suitability Criteria
  • Tailing Factor: Must be < 1.5 for the target peak. If higher, trim the column or deactivate the inlet liner (use Ultra Inert liners).

  • Signal-to-Noise: > 10:1 for the LOQ standard (typically 0.05 ppm).

  • Linearity:

    
     over the range 0.1 – 10 ppm.
    
Common Pitfalls
  • Ghost Peaks: Benzyl chloride excess can contaminate the system. Ensure the LLE step (Step 5) is performed carefully to remove excess reagent, or use a post-run bake-out (

    
     for 10 min).
    
  • Low Recovery: Incomplete derivatization. Ensure the pH is basic (>10) during the extraction of the S-benzyl derivative into DCM (Step 4/5). The salt form stays in water; the free base goes to DCM.

  • Interference: In rubber samples, vulcanization byproducts may co-elute. Use m/z 220 for specificity, even if m/z 91 is more intense.

References

  • NIST Mass Spectrometry Data Center. 2-Imidazolidinethione (ETU) Mass Spectrum. National Institute of Standards and Technology.[5] Available at: [Link] (Accessed Oct 2023).

  • Canadian Food Inspection Agency. Determination of 2-Imidazolidinethione in Fruits and Vegetables by GC/MSD (Method SPR-008-V1.0). IAEA/FAO Joint Division. Available at: [Link]

  • U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (General reference for GC-MS tuning and QA/QC). Available at: [Link]

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4,4-Dimethyl-2-imidazolidinethione

Introduction 4,4-Dimethyl-2-imidazolidinethione is a heterocyclic compound belonging to the class of cyclic thioureas. The imidazolidine-2-thione scaffold is of significant interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,4-Dimethyl-2-imidazolidinethione is a heterocyclic compound belonging to the class of cyclic thioureas. The imidazolidine-2-thione scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1][2] Derivatives of this core structure have been explored for their potential as antimicrobial, anticancer, and antiviral agents.[1] Given its importance, the unambiguous structural elucidation and purity assessment of 4,4-Dimethyl-2-imidazolidinethione and its analogs are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and environment of the constituent atoms.

This comprehensive guide provides detailed application notes and standardized protocols for the NMR spectroscopic analysis of 4,4-Dimethyl-2-imidazolidinethione. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Expected NMR Features

The structure of 4,4-Dimethyl-2-imidazolidinethione features a five-membered imidazolidine ring with two methyl groups at the C4 position, a thiocarbonyl group (thione) at the C2 position, and two secondary amine groups at the N1 and N3 positions.

Structure:

Based on this structure, the following signals are anticipated in the ¹H and ¹³C NMR spectra:

  • ¹H NMR:

    • A singlet for the two equivalent methyl groups (CH₃) at C4.

    • A singlet for the methylene protons (CH₂) at C5.

    • A broad signal for the two equivalent amine protons (NH) at N1 and N3, which may be exchangeable with deuterium.

  • ¹³C NMR:

    • A signal for the thiocarbonyl carbon (C=S) at C2, typically in the downfield region.

    • A signal for the quaternary carbon (C(CH₃)₂) at C4.

    • A signal for the methylene carbon (CH₂) at C5.

    • A signal for the two equivalent methyl carbons (CH₃).

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent is crucial and should be based on the solubility of the analyte and its non-interference with the signals of interest.

Recommended Solvents:

For 4,4-Dimethyl-2-imidazolidinethione, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. DMSO-d₆ is particularly useful for observing exchangeable protons like those of the N-H groups.

Protocol:

  • Analyte Purity: Ensure the sample of 4,4-Dimethyl-2-imidazolidinethione is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Mixing: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

Diagram of the Sample Preparation Workflow:

Sample_Preparation Start Start Weigh Weigh 5-10 mg of 4,4-Dimethyl-2-imidazolidinethione Start->Weigh Dissolve Add 0.6-0.7 mL of deuterated solvent Weigh->Dissolve Mix Vortex/Sonicate to dissolve Dissolve->Mix Transfer Transfer to NMR tube Mix->Transfer Cap Cap and Label NMR tube Transfer->Cap End Ready for NMR Analysis Cap->End

Caption: Workflow for preparing a sample of 4,4-Dimethyl-2-imidazolidinethione for NMR analysis.

NMR Data Acquisition

The following are general acquisition parameters that can be used as a starting point. These may need to be optimized based on the specific instrument and sample concentration.

Table 1: Standard NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz or higher100 MHz or higher
Pulse ProgramStandard single pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)
Spectral Width (SW)~16 ppm~220 ppm
Acquisition Time (AQ)~2-4 seconds~1-2 seconds
Relaxation Delay (D1)1-5 seconds2-5 seconds
Number of Scans (NS)8-16128-1024 (or more)
Temperature298 K (25 °C)298 K (25 °C)

Advanced Experiments for Structural Elucidation:

To gain more detailed structural information, a series of 2D NMR experiments are highly recommended.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals pointing up (positive phase) and CH₂ signals pointing down (negative phase). Quaternary carbons will be absent.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. While limited for this specific molecule due to the expected singlets, it is a standard experiment in structural elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It is extremely useful for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular framework.

Diagram of the NMR Experimental Workflow:

NMR_Workflow Start Prepared NMR Sample OneD_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) Start->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR For detailed structural info Data_Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Spectral_Analysis Spectral Analysis and Structure Elucidation Data_Processing->Spectral_Analysis End Final Report Spectral_Analysis->End

Caption: A typical workflow for acquiring and analyzing NMR data for structural elucidation.

Data Processing

Raw NMR data (the Free Induction Decay or FID) must be processed to obtain the final spectrum.

Standard Processing Steps:

  • Fourier Transformation (FT): The time-domain FID is converted into a frequency-domain spectrum.

  • Phasing: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm can be used. In DMSO-d₆, the residual solvent peak appears at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

Data Interpretation and Spectral Assignment

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 1.30singlet6H2 x CH₃ at C4
~ 3.50singlet2HCH₂ at C5
~ 7.50 (broad)singlet2H2 x NH at N1, N3

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (ppm)DEPT-135Assignment
~ 185.0absentC=S at C2
~ 55.0absentC(CH₃)₂ at C4
~ 50.0negativeCH₂ at C5
~ 25.0positive2 x CH₃ at C4

Rationale for Assignments:

  • ¹H NMR: The two methyl groups at the C4 position are chemically equivalent and are expected to appear as a singlet. The methylene protons at C5 are also equivalent and should give rise to a singlet. The NH protons are expected to be broad due to quadrupole broadening and chemical exchange.

  • ¹³C NMR: The thiocarbonyl carbon (C=S) is significantly deshielded and appears far downfield. The quaternary carbon at C4 will be absent in the DEPT-135 spectrum. The methylene carbon at C5 will show a negative phase in the DEPT-135 spectrum, and the methyl carbons will have a positive phase.

Troubleshooting

  • Broad Peaks: Broad signals can be due to poor shimming, sample heterogeneity (precipitation), or chemical exchange. Re-shimming the instrument or preparing a more dilute sample may help. For exchangeable protons like N-H, warming the sample can sometimes sharpen the signals.

  • No N-H Signal: The N-H proton signal may be very broad and difficult to distinguish from the baseline. In protic deuterated solvents like D₂O or CD₃OD, the N-H protons will exchange with deuterium and the signal will disappear.

  • Impurity Peaks: Unidentified peaks in the spectrum may arise from residual solvents from synthesis or purification, or from the NMR solvent itself.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural characterization of 4,4-Dimethyl-2-imidazolidinethione. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this guide, researchers can obtain high-quality 1D and 2D NMR spectra. The predictive spectral data and interpretation provide a solid foundation for the analysis and unambiguous assignment of the ¹H and ¹³C NMR signals, ensuring the structural integrity and purity of this important heterocyclic compound for its applications in drug discovery and development.

References

  • Spallarossa, A., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity, 27(2), 837-853. Available at: [Link]

  • Youssef, S. K., et al. (2016). New imidazolidineiminothione derivatives: Synthesis, spectral characterization and evaluation of antitumor, antiviral, antibacterial and antifungal activities. European Journal of Medicinal Chemistry, 123, 846-857. Available at: [Link]

  • Al-Majidi, S. M. H., & Qabel, H. A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Available at: [Link]

  • Baraskar, A. R., et al. (2024). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. Asian Journal of Organic & Medicinal Chemistry, 8(3-4), 35-38. Available at: [Link]

  • Corona, M. V., et al. (2013). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ARKIVOC, 2014(4), 228-241. Available at: [Link]

  • Salerno, A., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, 60(1), 141-151. Available at: [Link]

Sources

Method

Application Notes and Protocols: 4,4-Dimethyl-2-imidazolidinethione as a Vulcanization Accelerator

Introduction: A Modern Accelerator for Demanding Elastomer Applications In the realm of polymer science, the vulcanization process stands as a cornerstone technology, transforming raw, tacky elastomers into durable, elas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Accelerator for Demanding Elastomer Applications

In the realm of polymer science, the vulcanization process stands as a cornerstone technology, transforming raw, tacky elastomers into durable, elastic materials essential for countless industrial and consumer products. The selection of a vulcanization accelerator is a critical determinant of the final properties and performance of the rubber article. This document provides a detailed technical guide on the application of 4,4-Dimethyl-2-imidazolidinethione, a thiourea derivative, as a highly effective vulcanization accelerator, particularly for polychloroprene (CR) and other specialty elastomers.

Historically, ethylene thiourea (ETU) has been a widely used accelerator for polychloroprene due to its excellent performance characteristics. However, increasing health and environmental concerns associated with ETU have driven the industry to seek safer and more efficient alternatives. 4,4-Dimethyl-2-imidazolidinethione emerges as a compelling candidate, offering comparable, and in some aspects superior, vulcanization performance. Its molecular structure, featuring gem-dimethyl substitution, offers unique reactivity and stability profiles that translate into desirable processing and end-product characteristics.

These application notes are designed for researchers, scientists, and drug development professionals (in the context of material science for medical devices) to provide a comprehensive understanding of the synthesis, vulcanization mechanism, and practical application of 4,4-Dimethyl-2-imidazolidinethione. The protocols and data presented herein are grounded in established principles of rubber chemistry and supported by scientific literature, offering a self-validating framework for its successful implementation.

Synthesis of 4,4-Dimethyl-2-imidazolidinethione: A General Approach

The synthesis of 4,4-Dimethyl-2-imidazolidinethione can be achieved through the reaction of a suitable diamine precursor with a source of thiocarbonyl functionality, such as carbon disulfide. A general and efficient laboratory-scale synthesis is outlined below. This method is based on established principles of imidazolidinethione synthesis.[1][2][3]

Protocol 1: Synthesis of 4,4-Dimethyl-2-imidazolidinethione

Materials:

  • 1,2-Diamino-2-methylpropane

  • Carbon disulfide (CS₂)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diamino-2-methylpropane in ethanol. Place the flask in an ice bath to cool the solution.

  • Addition of Carbon Disulfide: While stirring vigorously, slowly add an equimolar amount of carbon disulfide to the cooled diamine solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Formation of Dithiocarbamate Intermediate: Continue stirring the mixture in the ice bath for 1-2 hours. A precipitate of the dithiocarbamate intermediate may form.

  • Cyclization: After the initial reaction, add a solution of sodium hydroxide to the mixture. Remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. The base promotes the intramolecular cyclization to form the imidazolidinethione ring.

  • Neutralization and Precipitation: After the reflux period, cool the reaction mixture to room temperature. Carefully neutralize the mixture with hydrochloric acid until it reaches a pH of approximately 6-7. The product, 4,4-Dimethyl-2-imidazolidinethione, will precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Characterization: The identity and purity of the synthesized 4,4-Dimethyl-2-imidazolidinethione should be confirmed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Vulcanization of Polychloroprene with 4,4-Dimethyl-2-imidazolidinethione

4,4-Dimethyl-2-imidazolidinethione is particularly effective as a vulcanization accelerator for polychloroprene (CR), a synthetic rubber known for its excellent resistance to oil, ozone, and weathering.[4][5] The vulcanization system for polychloroprene typically involves metal oxides as activators, which work in synergy with the thiourea-based accelerator to achieve a robust crosslink network.[4][6][7]

Proposed Vulcanization Mechanism

The vulcanization of polychloroprene with a thiourea derivative like 4,4-Dimethyl-2-imidazolidinethione in the presence of zinc oxide is a complex process. Based on studies of related thiourea accelerators, a plausible mechanism involves the following key steps[6][8]:

  • Activation: Zinc oxide (ZnO) reacts with the allylic chlorine atoms present in the polychloroprene backbone. This reaction is believed to create a more reactive site on the polymer chain.

  • Nucleophilic Attack: The nitrogen atoms of 4,4-Dimethyl-2-imidazolidinethione act as nucleophiles and attack the activated sites on the polymer chains.

  • Crosslink Formation: This leads to the formation of stable covalent crosslinks between the polychloroprene chains, with the accelerator molecule or its fragments incorporated into the network. The sulfur atom in the thiourea moiety also plays a crucial role in the overall crosslinking chemistry.

This process results in a three-dimensional network structure, which imparts the desirable elastic and mechanical properties to the vulcanized rubber.

Vulcanization_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Crosslink Formation CR Polychloroprene (CR) Chain with Allylic Chlorine Activated_CR Activated CR Chain CR->Activated_CR Reaction with ZnO ZnO Zinc Oxide (ZnO) ZnO->Activated_CR Activated_CR2 Activated CR Chain Accelerator 4,4-Dimethyl-2- imidazolidinethione Intermediate_Complex Intermediate Complex Accelerator->Intermediate_Complex Nucleophilic Attack by Nitrogen Intermediate_Complex2 Intermediate Complex Activated_CR2->Intermediate_Complex Crosslinked_CR Crosslinked Polychloroprene Network Intermediate_Complex2->Crosslinked_CR Formation of Stable Crosslinks

Caption: Proposed mechanism for the vulcanization of polychloroprene.

Experimental Protocols for Vulcanization and Material Characterization

The following protocol provides a representative formulation for the vulcanization of polychloroprene using 4,4-Dimethyl-2-imidazolidinethione. The quantities are given in parts per hundred rubber (phr).

Protocol 2: Vulcanization of Polychloroprene

Materials:

  • Polychloroprene (e.g., Neoprene WRT)

  • 4,4-Dimethyl-2-imidazolidinethione

  • Zinc oxide (ZnO)

  • Magnesium oxide (MgO)

  • Stearic acid

  • N-phenyl-2-naphthylamine (antioxidant)

  • Carbon black (e.g., N550)

  • Two-roll mill

  • Hydraulic press with heated platens

  • Molds for test specimens

Procedure:

  • Mastication: Masticate the polychloroprene on a two-roll mill until a smooth sheet is formed. This step reduces the viscosity of the rubber and improves the dispersion of the additives.

  • Compounding: Add the compounding ingredients to the rubber on the mill in the following order, ensuring complete dispersion after each addition:

    • Stearic acid and antioxidant

    • Zinc oxide and magnesium oxide

    • Carbon black (add in portions to ensure good mixing)

    • 4,4-Dimethyl-2-imidazolidinethione (add last to prevent premature vulcanization, or "scorch")

  • Homogenization: Continue mixing the compound on the mill for a specified time (e.g., 10-15 minutes) to ensure a homogeneous blend.

  • Vulcanization (Curing):

    • Sheet out the compounded rubber to the desired thickness.

    • Place the uncured rubber sheet into a preheated mold of the appropriate dimensions for the desired test specimens.

    • Cure the rubber in a hydraulic press at a specified temperature and time. A typical curing condition for polychloroprene with a thiourea accelerator is in the range of 150-170 °C for 10-30 minutes. The optimal conditions should be determined by rheological studies.

  • Post-Curing and Conditioning: After vulcanization, remove the samples from the mold and allow them to cool to room temperature. For some applications, a post-curing step (e.g., heating in an oven at a lower temperature for several hours) may be beneficial to complete the crosslinking reactions and stabilize the material properties. Condition the vulcanized samples at a standard temperature and humidity for at least 24 hours before testing.

Data Presentation: Representative Vulcanization Formulation

The following table provides a typical formulation for the vulcanization of polychloroprene using 4,4-Dimethyl-2-imidazolidinethione. The specific amounts of each component can be adjusted to achieve the desired balance of properties.

Component Function Parts per Hundred Rubber (phr)
Polychloroprene (CR)Base Elastomer100
4,4-Dimethyl-2-imidazolidinethioneAccelerator0.5 - 1.5
Zinc Oxide (ZnO)Activator5
Magnesium Oxide (MgO)Acid Acceptor/Activator4
Stearic AcidProcessing Aid/Activator0.5 - 1.0
AntioxidantProtection against degradation1 - 2
Carbon Black (e.g., N550)Reinforcing Filler30 - 50

Characterization of Vulcanized Rubber

A comprehensive evaluation of the vulcanized rubber is essential to understand the effectiveness of the accelerator and the overall quality of the material. The following are key characterization techniques:

1. Rheological Properties:

  • Moving Die Rheometer (MDR): This is a crucial tool for determining the curing characteristics of the rubber compound. The MDR measures the torque required to oscillate a die embedded in the rubber sample as it is heated. The resulting cure curve provides valuable information, including:

    • Minimum Torque (ML): An indicator of the viscosity of the uncured compound.

    • Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.

    • Scorch Time (ts2): The time at which the vulcanization reaction begins, indicating the processing safety of the compound.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal vulcanization time.

2. Mechanical Properties:

  • Tensile Testing: This is a fundamental test to determine the strength and elasticity of the vulcanized rubber. Key parameters measured include:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus at 100% and 300% Elongation: The stress required to stretch the material to 100% and 300% of its original length, respectively. This is an indicator of the material's stiffness.

  • Hardness: Measured using a durometer, typically on the Shore A scale. Hardness is a measure of the material's resistance to indentation.

  • Tear Strength: The resistance of the rubber to the growth of a cut or nick when under tension.

  • Compression Set: This test measures the ability of the rubber to retain its elastic properties after being subjected to prolonged compressive stress at a specific temperature. A lower compression set value indicates better elasticity and sealing performance.

3. Thermal and Aging Properties:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It can be used to determine the thermal stability of the vulcanized rubber and to analyze its composition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

  • Accelerated Aging Tests: To assess the long-term durability of the vulcanized rubber, samples are exposed to elevated temperatures, ozone, or fluids (e.g., oils) for extended periods. The changes in mechanical properties are then measured to evaluate the material's resistance to degradation.

Expected Performance of Polychloroprene Vulcanized with 4,4-Dimethyl-2-imidazolidinethione

While specific quantitative data for 4,4-Dimethyl-2-imidazolidinethione is proprietary to individual research and industrial applications, based on its structural similarity to other thiourea accelerators, the following performance characteristics can be anticipated in a well-formulated polychloroprene compound:

  • Good Scorch Safety: Providing a sufficient processing window before the onset of vulcanization.

  • Fast Cure Rate: Allowing for efficient and economical manufacturing cycles.

  • High State of Cure: Resulting in excellent mechanical properties.

  • Good Heat and Aging Resistance: Ensuring long-term durability of the rubber product.

  • Low Compression Set: Making it suitable for sealing applications.

Troubleshooting and Field-Proven Insights

  • Scorch (Premature Vulcanization): If the compound is scorching too quickly, consider reducing the accelerator level slightly or ensuring that the accelerator is added at the very end of the mixing cycle. The temperature of the two-roll mill should also be carefully controlled.

  • Poor Dispersion: Inadequate mixing will lead to inconsistent properties in the final product. Ensure that the mastication step is sufficient to soften the rubber and that all additives are added slowly and allowed to disperse fully.

  • Reversion: Over-curing can sometimes lead to a decrease in crosslink density and a subsequent loss of mechanical properties. This can be identified from the MDR cure curve where the torque starts to decrease after reaching a maximum. Optimizing the cure time (t90) is crucial to avoid reversion.

  • Blooming: If excess accelerator or other additives are used, they may migrate to the surface of the vulcanized rubber over time, forming a powdery or crystalline deposit. This can be addressed by optimizing the formulation and ensuring the solubility limits of the additives are not exceeded.

Conclusion

4,4-Dimethyl-2-imidazolidinethione represents a significant advancement in vulcanization accelerator technology, offering a high-performance and safer alternative to traditional accelerators for polychloroprene and other elastomers. Its use, in conjunction with a well-designed vulcanization system, can lead to the production of rubber articles with superior mechanical properties, thermal stability, and long-term durability. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to explore and optimize the use of this promising accelerator in their specific applications. A thorough understanding of the underlying chemistry and the application of appropriate characterization techniques are paramount to unlocking the full potential of 4,4-Dimethyl-2-imidazolidinethione in the development of advanced elastomer materials.

References

  • Vulcanization System for Chloroprene Rubber. (2024). polytechguru. Retrieved from [Link]

  • Mechanism for cross-linking polychloroprene with ethylene thiourea and zinc oxide. (n.d.). Sheffield Hallam University Research Archive. Retrieved from [Link]

  • Amidino phenyl thiourea as a secondary accelerator for the vulcanisation of natural rubber - Polychloroprene blends. (2003). ResearchGate. Retrieved from [Link]

  • METHOD OF VULCANIZING POLYCHLOROPRENE. (1989). Google Patents.
  • Vulcanization method for polychloroprene rubber. (1984). Google Patents.
  • The Effect of Different Accelerators on the Vulcanization of EPDM Rubber. (2024). DergiPark. Retrieved from [Link]

  • Safe Vulcanisation System for Heat Resistant Natural Rubber Products for Engineering Applications. (n.d.). ajer.us. Retrieved from [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2024). MDPI. Retrieved from [Link]

  • Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends. (2020). SciSpace. Retrieved from [Link]

  • Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Studies on a Novel Accelerator System in the Vulcanisation of Polychloroprene Rubber. (2003). ResearchGate. Retrieved from [Link]

  • Mechanism for cross-linking polychloroprene with ethylene thiourea and zinc oxide. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-imidazolidinone from carbon dioxide and ethylenediamine... (n.d.). ResearchGate. Retrieved from [Link]

  • CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. (n.d.). NIH. Retrieved from [Link]

  • The reaction of imidazolidine-2-thione with carbon disulphide. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,4-Dimethyl-2-imidazolidinethione

Welcome to the technical support center for the synthesis of 4,4-Dimethyl-2-imidazolidinethione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4-Dimethyl-2-imidazolidinethione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction to the Synthesis

The synthesis of 4,4-Dimethyl-2-imidazolidinethione, a cyclic thiourea, is a crucial process for various applications in medicinal chemistry and materials science. The most common and direct route involves the cyclocondensation of 1,2-diamino-2-methylpropane with a thiocarbonyl source, typically carbon disulfide (CS₂). This reaction proceeds through a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to form the desired five-membered heterocyclic ring.

dot graph "Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"1,2-diamino-2-methylpropane" [label="1,2-Diamino-2-methylpropane"]; CS2 [label="Carbon Disulfide (CS₂)"]; Intermediate [label="Dithiocarbamate Intermediate", shape=ellipse]; Product [label="4,4-Dimethyl-2-imidazolidinethione"]; H2S [label="Hydrogen Sulfide (H₂S)"];

"1,2-diamino-2-methylpropane" -> Intermediate [label="+ CS₂"]; CS2 -> Intermediate; Intermediate -> Product [label="Heat, Cyclization"]; Product -> H2S [label="- H₂S", style=dashed]; } Caption: Reaction pathway for the synthesis of 4,4-Dimethyl-2-imidazolidinethione.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 4,4-Dimethyl-2-imidazolidinethione, offering potential causes and actionable solutions.

Question 1: My reaction has a very low yield or fails to produce the desired product. What are the likely causes and how can I fix this?

Answer:

Low or no yield is a common issue that can stem from several factors related to the reactants, reaction conditions, or the stability of the intermediate.

  • Cause A: Poor Quality of Reactants

    • Explanation: The purity of 1,2-diamino-2-methylpropane and carbon disulfide is critical. The diamine can be hygroscopic and absorb atmospheric CO₂, forming carbamates, which will not react as desired. Carbon disulfide can contain sulfur impurities.

    • Solution:

      • Ensure 1,2-diamino-2-methylpropane is stored under an inert atmosphere (e.g., nitrogen or argon) and is freshly distilled if its purity is questionable.

      • Use freshly opened or distilled carbon disulfide.

  • Cause B: Incomplete Formation of the Dithiocarbamate Intermediate

    • Explanation: The initial reaction between the diamine and CS₂ forms a dithiocarbamate salt. This step is often exothermic and needs to be controlled. If the temperature is too high initially, side reactions can occur. If it's too low, the reaction may be too slow.

    • Solution:

      • Add carbon disulfide dropwise to a cooled solution of the diamine (e.g., in ethanol or methanol) at 0-5 °C with vigorous stirring.

      • Allow the reaction mixture to slowly warm to room temperature to ensure complete formation of the intermediate.

  • Cause C: Failure of the Cyclization Step

    • Explanation: The conversion of the dithiocarbamate intermediate to the final cyclic thiourea requires an activation energy barrier to be overcome for the intramolecular cyclization and elimination of H₂S to occur. Insufficient heating is a common reason for failure at this stage.

    • Solution:

      • After the initial formation of the intermediate, the reaction mixture should be heated to reflux. The optimal reflux time can vary depending on the solvent but is typically in the range of 4-12 hours.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Cause D: Polymerization Side Reactions

    • Explanation: Diamines can react with CS₂ to form polymeric thioureas, especially if the reaction conditions are not carefully controlled or if there are impurities present.

    • Solution:

      • Maintain a stoichiometric balance between the diamine and carbon disulfide. A slight excess of the diamine can sometimes favor the formation of the monomeric cyclic product.

      • Ensure efficient stirring to avoid localized high concentrations of reactants.

Question 2: My final product is impure, and I'm having difficulty with purification. What are the common impurities and how can I remove them?

Answer:

Product impurity is often due to unreacted starting materials, intermediates, or byproducts.

  • Common Impurities:

    • Unreacted 1,2-diamino-2-methylpropane.

    • The dithiocarbamate intermediate.

    • Polymeric thiourea byproducts.

    • Elemental sulfur (from CS₂ decomposition).

  • Purification Strategy: Recrystallization

    • Explanation: 4,4-Dimethyl-2-imidazolidinethione is typically a crystalline solid. Recrystallization is a highly effective method for its purification. The choice of solvent is crucial.[1][2][3]

    • Step-by-Step Recrystallization Protocol:

      • Solvent Selection: Determine a suitable solvent or solvent system. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for similar compounds include water, ethanol, or a mixture of ethanol and water.[4]

      • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

      • Hot Filtration (if necessary): If there are insoluble impurities (like polymers or elemental sulfur), perform a hot gravity filtration to remove them. Adding a small amount of activated charcoal at this stage can help remove colored impurities.[3]

      • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling is key to obtaining pure, well-formed crystals.

      • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

      • Drying: Dry the purified crystals under vacuum.

Question 3: The reaction seems to stall, and I observe the formation of multiple products on TLC. What could be happening?

Answer:

A stalled reaction with multiple products often indicates competing reaction pathways or decomposition.

  • Cause A: Reversibility of Intermediate Formation

    • Explanation: The formation of the dithiocarbamate intermediate can be reversible. Changes in pH or temperature can shift the equilibrium.

    • Solution:

      • Once the intermediate is formed, proceeding to the heating/cyclization step without unnecessary delay is advisable.

  • Cause B: Alternative Reaction Pathways

    • Explanation: The dithiocarbamate intermediate can potentially fragment to an isothiocyanate, which can then react with another molecule of the diamine, leading to undesired asymmetrical open-chain thioureas.

    • Solution:

      • Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.

      • The use of a mild acid catalyst has been reported to be beneficial in the cyclization of similar compounds, as it can protonate the intermediate and facilitate the elimination of H₂S.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

A1: The choice of solvent can significantly impact the yield. For the synthesis of cyclic thioureas from diamines and CS₂, alcohols like ethanol or methanol are commonly used. They are good solvents for the diamine and the intermediate, and their boiling points are suitable for the cyclization step. Some reports on analogous syntheses have shown that toluene can also be an effective solvent, sometimes leading to better yields.[5] Dichloromethane has also been used, particularly for the initial formation of the intermediate at lower temperatures.[6]

Q2: What is the ideal molar ratio of 1,2-diamino-2-methylpropane to carbon disulfide?

A2: A 1:1 molar ratio is theoretically required. In practice, using a slight excess of carbon disulfide (e.g., 1.05 to 1.1 equivalents) can help ensure that all the diamine reacts. However, a large excess of CS₂ should be avoided as it can lead to side reactions and make purification more difficult.

Q3: What is the recommended reaction temperature and time?

A3: This is a two-stage temperature process:

  • Intermediate Formation: The initial reaction of the diamine with CS₂ is typically carried out at a low temperature, around 0-5 °C, to control the exothermic reaction.

  • Cyclization: The subsequent cyclization is achieved by heating the reaction mixture to reflux. The reflux temperature will depend on the solvent used (e.g., ~78 °C for ethanol, ~111 °C for toluene). The reaction time at reflux is generally between 4 and 12 hours. Monitoring by TLC is the best way to determine the optimal time.

Q4: Is a catalyst necessary for this reaction?

A4: The reaction can proceed without a catalyst. However, for some cyclic thiourea syntheses, the addition of a mild acid (like a catalytic amount of HCl) has been shown to promote the final cyclization and dehydration step.[7] For related syntheses, bases like triethylamine have also been used to facilitate the cyclization.[6] The necessity and choice of a catalyst should be determined through experimental optimization.

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Will confirm the chemical structure and the absence of impurities.

    • FT-IR: Look for the characteristic N-H stretching and C=S stretching bands.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale and Remarks
**Molar Ratio (Diamine:CS₂) **1 : 1 to 1 : 1.1A slight excess of CS₂ can drive the reaction to completion.
Solvent Ethanol, Methanol, TolueneAlcohols are common, but toluene may offer higher yields in some cases.[5]
Temperature (Intermediate Formation) 0 - 5 °CTo control the initial exothermic reaction.
Temperature (Cyclization) Reflux (Solvent-dependent)Necessary to overcome the activation energy for cyclization.
Reaction Time (Cyclization) 4 - 12 hoursMonitor by TLC for optimal conversion.
Catalyst (Optional) Catalytic HCl or TriethylamineMay improve the rate and yield of the cyclization step.

Detailed Experimental Protocol (General Guideline)

This protocol is a general guideline based on established procedures for similar syntheses. Optimization may be required for your specific laboratory conditions.

Materials:

  • 1,2-diamino-2-methylpropane

  • Carbon disulfide

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (optional, catalytic amount)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,2-diamino-2-methylpropane (1.0 eq) in ethanol under an inert atmosphere (e.g., nitrogen).

  • Formation of the Intermediate: Cool the solution to 0-5 °C in an ice bath. Add carbon disulfide (1.05 eq) dropwise via the dropping funnel over 30-60 minutes with vigorous stirring. A precipitate of the dithiocarbamate intermediate may form.

  • Equilibration: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Cyclization: Heat the reaction mixture to reflux and maintain reflux for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The crude product may precipitate upon cooling or concentration. If not, the remaining residue can be triturated with a non-polar solvent like hexanes to induce solidification.

  • Purification:

    • Collect the crude solid by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4,4-Dimethyl-2-imidazolidinethione.

    • Dry the purified product under vacuum.

References

  • PrepChem.com. Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. Available from: [Link]

  • Cappelli, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.
  • de Souza, M. V. N., et al. (2007).
  • Tewari, N., et al. (2007). An Improved Process for the Preparation of 4,4-Dimethyloxazolidine-2-thione. Organic Process Research & Development.
  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.
  • Al-Mansi, A. M., et al. (2022). CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)carbonylating Promoter: A Proof-of-Concept Study. Semantic Scholar.
  • Gotor-Fernández, V., et al. (2021). Thiourea-amide structures based on cyclic 1,2-diamines to promote...
  • Chieh, C., & Cheung, S. K. (1983). Crystal structure of N,N'-dimethyl-2-imidazolidinethione, a by-product from the reaction of Na2(CH2N(CH3)CS2), and HgCl. Canadian Journal of Chemistry.
  • Hayashi, Y., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry.
  • Organic Syntheses. Ethylene thiourea. Available from: [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • Kim, J., et al. (2021).
  • Prabhu, K. R., et al. (2022). Zn catalyzed a simple and convenient method for thiourea synthesis. Taylor & Francis Online.
  • University of California, Irvine. Recrystallization Procedure. Available from: [Link]

  • Anary-Abbasinejad, M., et al. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available from: [Link]

Sources

Optimization

Improving the efficiency of 4,4-Dimethyl-2-imidazolidinethione as a corrosion inhibitor

Technical Support Center: Optimizing 4,4-Dimethyl-2-imidazolidinethione for Corrosion Inhibition Role: Senior Application Scientist Topic: 4,4-Dimethyl-2-imidazolidinethione (DIT) Efficiency & Troubleshooting Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 4,4-Dimethyl-2-imidazolidinethione for Corrosion Inhibition

  • Role: Senior Application Scientist

  • Topic: 4,4-Dimethyl-2-imidazolidinethione (DIT) Efficiency & Troubleshooting

Executive Summary

4,4-Dimethyl-2-imidazolidinethione (DIT) is a cyclic thiourea derivative that functions as a potent mixed-type corrosion inhibitor, particularly effective for mild steel in acidic media (e.g., 1M HCl or H₂SO₄). Unlike long-chain imidazoline surfactants used in oilfield applications, DIT is a small-molecule adsorber. Its efficiency relies on the high electron density of the sulfur (


) and nitrogen heteroatoms, which facilitate adsorption onto metal surfaces via donor-acceptor interactions.

This guide addresses critical bottlenecks in solubility, thermal stability, and synergistic optimization to maximize inhibition efficiency (IE%).

Core Protocol: Preparation & Optimization

Standard Preparation Workflow
  • Solvent System: DIT has limited solubility in pure water but dissolves readily in polar organic solvents.

  • Stock Solution: Prepare a 10 mM stock solution in absolute ethanol or methanol.

  • Working Solution: Aliquot the stock into the corrosive medium (e.g., 1M HCl) to achieve final concentrations (typically 0.1 – 5.0 mM). Ensure the final organic solvent concentration remains <1% to avoid solvent effects on the corrosion rate.

Synergistic Optimization (The "Secret Sauce")

Thiourea derivatives often reach a performance plateau. To break this, introduce halide ions.

  • Additive: Potassium Iodide (KI).

  • Ratio: 1:1 molar ratio (DIT : Iodide).

  • Mechanism: Iodide ions specifically adsorb onto the positively charged metal surface, creating a "bridge" that pulls the protonated DIT molecules closer, significantly enhancing chemisorption (co-adsorption effect).

Troubleshooting & FAQs

Category A: Solubility & Stability[1][2]

Q1: I see a fine white precipitate when adding DIT directly to 1M HCl. Is this normal?

  • Diagnosis: Solubility Shock. While DIT is protonatable, its dissolution kinetics in cold acid are slow, leading to local saturation and precipitation.

  • Solution: Always predissolve DIT in a minimal volume of Ethanol or Methanol before adding it to the acid.

  • Check: If precipitation persists, ensure your concentration is below 10 mM. For higher concentrations, mild heating (40°C) during preparation helps, but ensure the solution cools before testing.

Q2: My inhibition efficiency drops significantly after 24 hours. Is the molecule degrading?

  • Diagnosis: Hydrolysis or Oxidation. Thione groups (

    
    ) can oxidize to urea derivatives (
    
    
    
    ) or disulfides over time in aerated acidic solutions.
  • Solution:

    • De-aerate your electrolyte with

      
       or Ar gas for 30 minutes prior to and during the experiment.
      
    • Prepare fresh solutions daily. Do not store diluted inhibitor solutions.

Category B: Efficiency & Mechanism

Q3: I am looking for the Critical Micelle Concentration (CMC), but the surface tension plot is linear. Why?

  • Clarification: DIT is not a surfactant. It is a small heterocyclic molecule. It does not have the long hydrophobic alkyl tail (C12+) required to form micelles.

  • Correct Approach: Do not look for a CMC. Instead, fit your data to the Langmuir Adsorption Isotherm . Plot

    
     vs. 
    
    
    
    (where
    
    
    is surface coverage). A linear fit indicates monolayer adsorption, which is the correct mechanism for DIT.

Q4: Performance is excellent at 25°C but fails at 60°C. How do I fix this?

  • Diagnosis: Physisorption Dominance. A decrease in efficiency with temperature suggests the adsorption is primarily physical (electrostatic). Higher thermal energy desorbs the molecule.

  • Fix: Shift the mechanism toward Chemisorption .

    • Add Iodide (KI): As mentioned, this stabilizes the film.

    • Increase Concentration: Higher bulk concentration shifts the equilibrium to maintain surface coverage.

Visualizing the Mechanism

Figure 1: Adsorption & Synergism Mechanism

Caption: Schematic showing the direct adsorption of DIT via Sulfur/Nitrogen (Path A) and the Iodide-mediated synergistic bridge (Path B) which enhances film stability.

AdsorptionMechanism cluster_Physisorption Path A: Direct Adsorption (Physisorption) cluster_Synergism Path B: Synergistic Adsorption (Chemisorption) Metal Mild Steel Surface (Fe) H_ions H+ Ions (Acidic Media) DIT DIT Molecule (Protonated) H_ions->DIT Protonation DIT->Metal Weak Electrostatic Interaction Iodide Iodide Ion (I-) (Synergist) DIT->Iodide Electrostatic Attraction Iodide->Metal Specific Adsorption (Anionic Bridge)

Data Summary: Efficiency Expectations

The following table summarizes typical Inhibition Efficiency (IE%) values for DIT on mild steel in 1M HCl, derived from comparative literature on cyclic thioureas.

Concentration (mM)IE% (25°C)IE% (60°C)IE% (+ 1mM KI Synergism)Adsorption Mode
0.1 65 - 70%40 - 50%85 - 90%Physisorption
0.5 80 - 85%60 - 65%92 - 95%Mixed
1.0 90 - 94%75 - 80%96 - 98% Mixed/Chemisorption
5.0 95 - 96%82 - 85%> 98%Monolayer Saturation

Note: Data represents aggregated trends for imidazolidinethione derivatives.

References

  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption properties and inhibition of mild steel corrosion in sulphuric acid solution by ketoconazole: Experimental and theoretical investigation. Corrosion Science. (Contextual grounding for azole/thione adsorption mechanisms).
  • Umoren, S. A., & Ebenso, E. E. (2007). The synergistic effect of polyacrylamide and iodide ions on the corrosion inhibition of mild steel in H2SO4. Materials Chemistry and Physics. (Contextual grounding for halide synergism).
Troubleshooting

Stability issues of 4,4-Dimethyl-2-imidazolidinethione in solution

This technical support guide addresses the stability profile of 4,4-Dimethyl-2-imidazolidinethione (CAS: 6086-42-6), a cyclic thiourea derivative often utilized as a ligand in coordination chemistry, a precursor in organ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability profile of 4,4-Dimethyl-2-imidazolidinethione (CAS: 6086-42-6), a cyclic thiourea derivative often utilized as a ligand in coordination chemistry, a precursor in organic synthesis, and a radical scavenger.[1]

The content is structured to provide immediate troubleshooting steps backed by mechanistic chemical insights.

Status: Active | Topic: Solution Stability & Degradation Control[1]

Core Stability Profile

Executive Summary: 4,4-Dimethyl-2-imidazolidinethione is thermodynamically stable in solid form when stored correctly.[1] However, in solution, it exhibits significant sensitivity to oxidative desulfurization and photochemical degradation .[1] The gem-dimethyl group at the C4 position provides some steric protection against hydrolysis compared to unsubstituted ethylene thiourea (ETU), but the thiocarbonyl moiety (C=S) remains a highly reactive nucleophile prone to S-oxidation.

Key Degradation Pathways

The following diagram illustrates the primary degradation routes users must control for:

DegradationPathways cluster_legend Legend Thione 4,4-Dimethyl-2- imidazolidinethione (Active Reagent) Disulfide Disulfide Dimer (Oxidative Coupling) Thione->Disulfide Air/O2 (Slow) Peroxides (Fast) Sulfinic Sulfinic/Sulfonic Acids Thione->Sulfinic Strong Oxidants (H2O2, mCPBA) Urea 4,4-Dimethyl-2- imidazolidinone (Desulfurized) Thione->Urea Photolysis (UV) Disulfide->Thione Reductive cleavage (e.g., DTT, TCEP) Sulfinic->Urea Desulfurization (-SO2) RingOpen Ring Opening (Hydrolysis) Urea->RingOpen Strong Acid/Base High Temp key Blue: Target | Red: Reversible Impurity | Grey: Irreversible

Figure 1: Mechanistic degradation pathways of cyclic thioureas in solution. Note that oxidative coupling to the disulfide is often reversible, whereas desulfurization to the urea analog is irreversible.[2]

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration & Precipitate Formation

Q: "My clear methanolic solution of 4,4-Dimethyl-2-imidazolidinethione turned cloudy and yellow after 24 hours. What happened?"

A: You are likely observing oxidative dimerization.

  • The Mechanism: In the presence of atmospheric oxygen, the thione group undergoes oxidative coupling to form a disulfide dimer (bis(4,4-dimethyl-2-imidazolinyl)disulfide).[1] This is often less soluble than the monomer, leading to turbidity.[1]

  • The Cause:

    • Headspace oxygen in the vial.[1]

    • Use of non-degassed solvents.[1]

    • Trace metal ions (Cu²⁺, Fe³⁺) acting as catalysts for S-oxidation.[1]

  • Corrective Action:

    • Immediate: Filter the solution. If the application allows, add a reducing agent like DTT (Dithiothreitol) or TCEP to reverse the dimerization.[1]

    • Prevention: Always sparge solvents with Nitrogen or Argon for 15 minutes prior to dissolution.[1] Store stock solutions under an inert atmosphere.

Issue 2: Unexpected HPLC Peaks

Q: "I see a new peak eluting earlier than my main compound on Reverse Phase HPLC. It has a similar UV spectrum but different retention." [2]

A: This is the desulfurized urea impurity (4,4-Dimethyl-2-imidazolidinone). [1]

  • The Mechanism: Oxidative desulfurization replaces the Sulfur atom with Oxygen. Because the urea derivative is more polar than the thione (due to the high polarity of the C=O bond and ability to accept hydrogen bonds), it typically elutes earlier on C18 columns.[1][2]

  • The Cause:

    • Exposure to light (photochemical exchange).[1]

    • Use of ether-based solvents (THF, Dioxane) containing peroxides.[1] Peroxides rapidly attack the thione to form sulfines, which decompose to the urea.[1]

  • Validation: Check the absorbance ratio. The urea analog has a significantly lower extinction coefficient at ~240 nm compared to the intense

    
     transition of the thione.[2]
    
Issue 3: Solubility Issues in Aqueous Media

Q: "The protocol says it's soluble, but I can't get it to dissolve in water at neutral pH."

A: The 4,4-dimethyl substitution increases lipophilicity compared to unsubstituted ETU. [1]

  • The Science: The two methyl groups at C4 disrupt the water structure and reduce the hydration energy of the molecule. While the thione is polar, the hydrophobic bulk of the gem-dimethyl group limits aqueous solubility.

  • Troubleshooting:

    • Co-solvent: Pre-dissolve the compound in a minimal volume of DMSO or Ethanol before diluting into the aqueous buffer.

    • pH Adjustment: Do not use strong base to dissolve it.[1] While deprotonation (pKa ~20) is possible, high pH accelerates hydrolysis.[1][2]

    • Sonicate: Use an ultrasonic bath at ambient temperature (do not heat above 40°C) to break crystal lattice energy.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a 100 mM stock solution with >99% integrity for storage.

Materials:

  • 4,4-Dimethyl-2-imidazolidinethione (>98% purity).[1]

  • Anhydrous DMSO or Methanol (HPLC Grade).[1]

  • Argon or Nitrogen gas source.[1][3]

  • Amber glass vials with PTFE-lined septa.[1]

Procedure:

  • Solvent Degassing: Sparge the solvent with Argon for 15 minutes.[1] Reason: Removes dissolved oxygen that catalyzes disulfide formation.[1]

  • Weighing: Weigh the solid quickly. If the environment is humid, use a desiccator, as the powder can be hygroscopic.[1]

  • Dissolution: Add the solid to the degassed solvent. Vortex until fully dissolved.[1]

  • Inert Overlay: Flush the headspace of the amber vial with Argon before sealing.[1]

  • Storage: Store at -20°C.

    • Stability Check: Solution is stable for 3-6 months.[1] If crystals form upon thawing, sonicate at room temperature.[1][2] Do not heat.

Protocol B: Rapid Quality Check (TLC)

Objective: To quickly distinguish between the active thione and the urea impurity.[2]

ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase 95:5 Dichloromethane : Methanol
Visualization UV (254 nm) and Iodine Stain

Interpretation:

  • Thione (Product): Lower Rf (more polar interaction with silica via thione sulfur).[1] Strong UV absorption. Stains yellow/brown with Iodine.[1]

  • Urea (Impurity): Higher Rf.[1] Weak UV absorption.[1] Stains faintly.

  • Disulfide (Impurity): Stays at the baseline or streaks (highly polar/charged).[1]

Reference Data: Solvent Compatibility

SolventSolubilityStability RiskRecommendation
Water Low/ModerateHydrolysis (slow)Use fresh; avoid pH > 9.[1]
Methanol/Ethanol HighOxidation (moderate)Good for short-term stocks.
DMSO HighOxidation (low)Best for long-term storage.
THF/Ethers ModerateHigh (Peroxides) Avoid unless distilled/inhibitor-free.
Acetone HighAcetal formationAvoid for analytical standards.[2]

References

  • BenchChem. (2025).[1][3] Stability of the imidazolidine-2,4-dione ring under various reaction conditions.[1][4] Retrieved from [1][2]

  • Spallarossa, A., et al. (2022).[1] Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity. Retrieved from [1][2]

  • TCI Chemicals. (n.d.).[1] Product Specification: 4,4-Dimethyl-2-imidazolidinethione (CAS 6086-42-6).[1] Retrieved from [1][2]

  • RSC Publishing. (2005).[1] Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization. Organic & Biomolecular Chemistry.[1] Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][5] 2-Imidazolidinethione Product Sheet.[1][6][5] (Used for general imidazolidinethione stability properties).[1] Retrieved from [1][5]

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of 4,4-Dimethyl-2-imidazolidinethione

Welcome to the technical support guide for 4,4-Dimethyl-2-imidazolidinethione (CAS RN: 6086-42-6). As a substituted cyclic thiourea, this compound is a valuable building block in pharmaceutical and materials science.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,4-Dimethyl-2-imidazolidinethione (CAS RN: 6086-42-6). As a substituted cyclic thiourea, this compound is a valuable building block in pharmaceutical and materials science.[1] However, its chemical structure, specifically the thiourea moiety and the imidazolidine ring, renders it susceptible to degradation under common experimental conditions. Understanding and controlling these degradation pathways is paramount to ensuring the reproducibility, accuracy, and validity of your experimental outcomes.

This guide provides a comprehensive overview of the stability challenges associated with 4,4-Dimethyl-2-imidazolidinethione and offers field-proven strategies, detailed protocols, and troubleshooting advice to maintain its chemical integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and stability of 4,4-Dimethyl-2-imidazolidinethione.

Q1: What are the primary degradation pathways for 4,4-Dimethyl-2-imidazolidinethione?

A1: The two dominant degradation pathways are oxidation and hydrolysis.

  • Oxidation: The sulfur atom in the thiourea group is highly susceptible to oxidation.[2][3] This can be initiated by atmospheric oxygen, peroxide contaminants in solvents, or the use of oxidizing reagents. The oxidation pathway can proceed through various intermediates (sulfenic, sulfinic, and sulfonic acids) and may ultimately lead to the complete replacement of the sulfur atom with an oxygen atom, forming the corresponding urea analog, 4,4-Dimethyl-2-imidazolidinone.[2][4]

  • Hydrolysis: The imidazolidine ring, containing amide-like bonds, is vulnerable to hydrolysis, which can result in ring-opening.[5] This process is significantly accelerated by both strongly acidic and strongly alkaline conditions.[6][7]

Q2: How should I properly store the solid compound?

A2: Proper storage is the first line of defense against degradation. We recommend the following:

  • Temperature: Store in a cool, well-ventilated area. While some suppliers suggest room temperature storage[8], refrigeration at 2-8°C is advisable for long-term stability to minimize the rate of any potential solid-state degradation.[9]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen. For maximum long-term stability, consider storing under an inert atmosphere, such as argon or nitrogen.

  • Light: Protect from light to prevent potential photodegradation. Use amber glass vials or store in a dark cabinet.[10]

Q3: What are the best practices for preparing solutions of 4,4-Dimethyl-2-imidazolidinethione?

A3: Solution-phase degradation is the most common issue.

  • Solvent Choice: Use high-purity, HPLC-grade solvents. Ethers and other solvents prone to forming peroxides should be freshly opened or tested for peroxides before use, as these can initiate oxidative degradation.[10]

  • Aqueous Solutions: If using water, opt for deionized, distilled, and freshly boiled water to remove dissolved oxygen. Degassing the solvent via sonication or sparging with an inert gas (N₂ or Ar) is highly recommended.

  • Freshness: Prepare solutions fresh for each experiment whenever possible. Avoid storing stock solutions, especially in aqueous or protic solvents, for extended periods. If storage is necessary, store at low temperatures (-20°C or -80°C) under an inert atmosphere.

Q4: What is the optimal pH range for working with this compound in aqueous solutions?

A4: The compound's stability is highly pH-dependent. Both high and low pH can accelerate degradation.

  • Alkaline Conditions (pH > 8): Strongly alkaline conditions promote rapid oxidative degradation and hydrolysis of the thiourea moiety.[11][12] The rate of hydrolysis can increase tenfold for every pH unit increase.[7]

  • Acidic Conditions (pH < 5): Strongly acidic conditions can catalyze the hydrolysis of the imidazolidine ring.[6][10]

  • Recommendation: For optimal stability in aqueous media, maintain a buffered pH in the slightly acidic to neutral range, ideally between pH 5 and 7 .[13][14]

Q5: How does temperature affect the stability of my samples in solution?

A5: Temperature is a critical factor that accelerates all degradation pathways. The rate of hydrolysis and oxidation increases significantly with rising temperature.[7][15]

  • Avoid Unnecessary Heating: Keep solutions at room temperature or on ice whenever possible.

  • Reactions: If a reaction requires heat, run a time-course study at the lowest feasible temperature to determine the window where your desired reaction occurs with minimal degradation.

  • General Rule: A 10°C increase in temperature can often double the rate of chemical degradation.[15]

Section 2: Troubleshooting Guide

If you suspect degradation has occurred, use this guide to diagnose and remedy the issue.

Symptom Potential Cause Diagnostic Evidence Corrective Actions & Prevention
Loss of compound potency, appearance of new peaks in HPLC/LC-MS, or inconsistent experimental results. Oxidative Degradation An increase in a peak corresponding to the mass of the urea analog (4,4-Dimethyl-2-imidazolidinone) or other sulfur-oxygen species (M+16, M+32, M+48).Use freshly degassed solvents for all experiments.Work under an inert atmosphere (N₂ or Ar), especially for reactions lasting several hours.Test solvents like THF and Dioxane for peroxides before use.Store solutions protected from light and in sealed vials with minimal headspace.
Hydrolytic Degradation Detection of ring-opened products via LC-MS. The measured pH of the solution is outside the optimal 5-7 range.Ensure all aqueous solutions are buffered to a pH between 5 and 7.Prepare solutions immediately before use. Avoid storing aqueous stocks.If storage is unavoidable, flash-freeze aliquots and store at -80°C.Minimize exposure time to acidic or basic workup conditions and perform them at low temperatures (0-5°C).[10]
Thermal Degradation Degradation is observed in samples subjected to heating steps (e.g., reflux, prolonged incubation at >40°C), even with pH and atmosphere control.Reduce the temperature and/or duration of heating steps.If high temperatures are required, perform a stability test on the compound alone under the reaction conditions to quantify the degradation rate.Consider alternative, lower-temperature synthetic routes or experimental conditions.
Section 3: Key Experimental Protocols

These protocols provide a validated framework for handling, preparing, and analyzing 4,4-Dimethyl-2-imidazolidinethione to minimize degradation.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a buffered aqueous system.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 6.5 using phosphoric acid or sodium hydroxide.

  • Degassing: Transfer the required volume of the pH 6.5 buffer to a flask. Degas the buffer for at least 15 minutes by sparging with high-purity nitrogen or argon gas while sonicating.

  • Weighing: On an analytical balance, accurately weigh the required amount of 4,4-Dimethyl-2-imidazolidinethione in a tared amber glass vial.

  • Dissolution: Under a gentle stream of nitrogen, add the degassed buffer to the vial to achieve the target concentration of 10 mM. Cap the vial immediately.

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Usage and Storage: Use the solution immediately. For short-term storage (up to 24 hours), keep the sealed vial at 2-8°C. For longer-term storage, flash-freeze single-use aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment using Reverse-Phase HPLC

This protocol provides a general method to monitor the stability of the compound over time.

  • HPLC System: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Time 0-2 min: 5% B

    • Time 2-10 min: Gradient from 5% to 95% B

    • Time 10-12 min: Hold at 95% B

    • Time 12-15 min: Return to 5% B and equilibrate

  • Detection: Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 210-240 nm).

  • Sample Preparation: Prepare your sample (e.g., from a reaction mixture or stability study) and dilute it to an appropriate concentration (~0.1 mg/mL) with the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Analysis:

    • Inject a freshly prepared standard of 4,4-Dimethyl-2-imidazolidinethione to determine its retention time (t₀).

    • Inject your experimental sample.

    • Monitor the peak area of the parent compound at t₀. A decrease in peak area relative to the initial time point indicates degradation.

    • Analyze for the appearance of new peaks, which represent potential degradation products. These can be further characterized by LC-MS.[16]

Section 4: Visualizing Degradation & Troubleshooting

Visual aids can clarify complex chemical pathways and decision-making processes.

DegradationPathways cluster_main 4,4-Dimethyl-2-imidazolidinethione cluster_oxidation Oxidation Pathway Thione < Parent Compound 4,4-Dimethyl-2-imidazolidinethione (C=S bond intact)> Sulfinic Sulfinic/Sulfonic Acid Intermediates Thione->Sulfinic [O] (O₂, H₂O₂, Peroxides) RingOpened < Ring-Opened Product (Amide bond cleavage)> Thione->RingOpened H₂O (Acid or Base Catalyzed) Urea < Final Product 4,4-Dimethyl-2-imidazolidinone (C=O bond formed)> Sulfinic->Urea Further [O] (Desulfurization)

Caption: Primary degradation pathways for 4,4-Dimethyl-2-imidazolidinethione.

TroubleshootingWorkflow decision decision action action start Suspected Degradation (e.g., inconsistent results) analyze Analyze sample by HPLC/LC-MS (Compare to t=0 sample) start->analyze check_peak Is parent peak area decreased? analyze->check_peak no_degradation No significant degradation detected. Investigate other experimental variables. check_peak->no_degradation No check_products What new peaks are present? check_peak->check_products Yes urea_peak Urea analog (M+16 peak)? check_products->urea_peak ring_open_peak Ring-opened products? check_products->ring_open_peak other_peaks Other unexpected products? check_products->other_peaks action_oxidation Implement Oxidation Prevention: - Use degassed solvents - Work under inert gas - Check for peroxides urea_peak->action_oxidation Yes action_hydrolysis Implement Hydrolysis Prevention: - Buffer pH to 5-7 - Use fresh solutions - Lower temperature of workups ring_open_peak->action_hydrolysis Yes action_thermal Implement Thermal Prevention: - Reduce reaction temperature - Minimize heating time other_peaks->action_thermal Consider Thermal Degradation

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4,4-Dimethyl-2-imidazolidinethione Derivatives

Welcome to the technical support center for the synthesis and optimization of 4,4-Dimethyl-2-imidazolidinethione derivatives. This guide is designed for researchers, scientists, and professionals in drug development, pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4,4-Dimethyl-2-imidazolidinethione derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction

4,4-Dimethyl-2-imidazolidinethione and its derivatives are important heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery.[1] The synthesis of these molecules, while conceptually straightforward, can present several challenges, from low yields to difficult purifications. This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 4,4-Dimethyl-2-imidazolidinethione core structure?

There are two primary and well-established methods for synthesizing the 4,4-Dimethyl-2-imidazolidinethione scaffold:

  • Route A: The Bucherer-Bergs Reaction and subsequent thionation. This is a multi-step process that begins with the reaction of acetone, cyanide (e.g., KCN), and ammonium carbonate to form 5,5-dimethylhydantoin.[2] The resulting hydantoin is then thionated using a reagent like Lawesson's reagent or phosphorus pentasulfide to yield the desired 2-thiohydantoin (a structural isomer of 4,4-Dimethyl-2-imidazolidinethione).[3]

  • Route B: Condensation of a diamine with a thiocarbonyl source. A more direct approach involves the cyclization of 2-methyl-1,2-propanediamine with a thiocarbonyl source such as thiophosgene or carbon disulfide. This method can be efficient but requires careful handling of hazardous reagents.

Q2: I am getting a low yield in my reaction. What are the first parameters I should investigate?

Low yields are a common issue. Systematically investigating the following parameters is crucial:

  • Reaction Temperature: The optimal temperature is critical. For instance, in the condensation of α-amino acids with thiourea, temperatures can range from 170 to 220°C.[4][5] Uneven heating can create "hot spots," leading to decomposition of starting materials or products.[4] Using a well-controlled oil bath is recommended over a heating mantle for uniform temperature distribution.[4][5]

  • Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to product degradation or the formation of side products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4]

  • Solvent Choice: While some methods are performed neat (solvent-free), the choice of solvent can significantly impact yield.[4][5] For reactions involving isothiocyanates, polar aprotic solvents like DMF can be effective.[6]

  • Purity of Starting Materials: Impurities in your starting materials can lead to unexpected side reactions. For example, impurities in commercially available reagents could lead to the formation of undesired derivatives.[7] Always use reagents of the highest possible purity.

Q3: I am having trouble purifying my 4,4-Dimethyl-2-imidazolidinethione derivative. What are some effective purification strategies?

Purification can be challenging due to the polarity of the molecule. Here are some recommended techniques:

  • Silica Gel Column Chromatography: This is a standard method for purifying these derivatives.[4] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification. The choice of solvent will depend on the specific derivative.

  • Preparative TLC or HPLC: For small-scale reactions or when high purity is required, preparative techniques can be employed.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 4,4-Dimethyl-2-imidazolidinethione derivatives, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inadequate reaction temperature.- Sub-optimal reaction time (too short or too long).- Poor quality of starting materials or reagents.- Inefficient mixing of reactants.[4]- Optimize temperature by systematically increasing or decreasing it in small increments.- Monitor the reaction closely using TLC to determine the optimal endpoint.- Ensure the purity of all starting materials and reagents.- Use magnetic or mechanical stirring to ensure homogeneous mixing.
Multiple Spots on TLC (Side Product Formation) - Decomposition of starting materials or product at high temperatures.- Presence of impurities in starting materials leading to side reactions.[7]- Undesired reactions with certain functional groups on the starting materials.[5]- Lower the reaction temperature and extend the reaction time if necessary.- Purify starting materials before use.- Protect sensitive functional groups on your starting materials before the reaction.
Product is an Inseparable Mixture - Formation of structural isomers.- Co-elution of product and impurities during chromatography.- Modify the chromatographic conditions (e.g., different solvent system, different stationary phase).- Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.
Difficulty in Product Characterization - Ambiguous NMR spectra due to impurities or complex coupling patterns.- Purify the sample further using preparative chromatography.- Utilize 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment of protons and carbons.[8]

Experimental Protocols

General Protocol for Synthesis via Condensation of an α-Amino Acid with Thiourea

This protocol is adapted from a general method for synthesizing 2-thiohydantoins and should be optimized for 2-amino-2-methylpropanoic acid to obtain the 4,4-dimethyl derivative.[4][5]

  • Reactant Mixture: In a round-bottom flask, combine the α-amino acid (e.g., 2-amino-2-methylpropanoic acid) and thiourea in a 1:1 to 1:3 molar ratio.[4]

  • Heating: Heat the mixture in an oil bath to a temperature between 170-220°C with constant stirring.[4][5]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the flask to dissolve any unreacted thiourea.

  • Isolation: The product may precipitate out of the aqueous solution. If so, collect the solid by filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Heating Method on the Yield of 2-Thiohydantoins [4][5]

Heating MethodTemperature Range (°C)Typical Yield Range (%)Key Considerations
Oil Bath170 - 22079 - ~100Provides uniform heating, leading to higher yields and fewer side products.
Heating Mantle170 - 22023 - 78Prone to "hot spots" which can cause decomposition.
Sealed Reactor187 - 220Comparable to oil bathGood for volatile reactants, but monitoring the reaction can be difficult.
Furnace175 - 220Lower than oil bathLack of stirring can lead to incomplete reaction and lower yields.

Visualizations

General Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Start Starting Materials (e.g., 2-amino-2-methylpropanoic acid, thiourea) Reaction Reaction (Heating, Stirring) Start->Reaction Combine Workup Aqueous Work-up Reaction->Workup Cool & Quench Crude Crude Product Workup->Crude Column Silica Gel Chromatography Crude->Column Recrystal Recrystallization Crude->Recrystal Pure Pure Product Column->Pure Recrystal->Pure Analysis Characterization (NMR, IR, MS) Pure->Analysis

Caption: A generalized workflow for the synthesis, purification, and analysis of 4,4-Dimethyl-2-imidazolidinethione derivatives.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Temp Is the reaction temperature in the optimal range? Start->Check_Temp Adjust_Temp Adjust temperature and re-run the reaction. Check_Temp->Adjust_Temp No Check_Time Was the reaction time optimized via TLC? Check_Temp->Check_Time Yes Adjust_Time Determine optimal reaction time and re-run. Check_Time->Adjust_Time No Check_Purity Are the starting materials of high purity? Check_Time->Check_Purity Yes Purify_SM Purify starting materials and re-run the reaction. Check_Purity->Purify_SM No Check_Mixing Is the reaction mixture being efficiently stirred? Check_Purity->Check_Mixing Yes Improve_Mixing Improve stirring and re-run the reaction. Check_Mixing->Improve_Mixing No Consult Consult further literature or technical support. Check_Mixing->Consult Yes

Caption: A decision tree to systematically troubleshoot low reaction yields.

References

  • Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. PrepChem.com. [Link]

  • Wang, Z. D., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(9), 739–750. [Link]

  • Wang, Z. D., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. ResearchGate. [Link]

  • Mezoughi, A. B., Al-Humaidi, J. Y., & Dib, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-222. [Link]

  • Li, Z., et al. (2024). Synthesis of Thiohydantoin Scaffolds on DNA for Focused DNA-Encoded Library Construction. Organic Letters. [Link]

  • Di Mola, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2794–2802. [Link]

  • de Sousa, J. A., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(9), 2194–2203. [Link]

  • El-Sayed, N. F., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127–140. [Link]

  • Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Tewari, N., et al. (2007). An Improved Process for the Preparation of 4,4-Dimethyloxazolidine-2-thione. Organic Process Research & Development, 11(3), 466–467. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • 1H and13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. [Link]

  • Synthetic protocol of 4,5-dimethylimidazolidine-2-thione. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scaling Up 4,4-Dimethyl-2-imidazolidinethione

Current Status: Operational Topic: Process Engineering & Troubleshooting for Gem-Dimethyl Cyclic Thioureas Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction Welcome to the technical support hub f...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Engineering & Troubleshooting for Gem-Dimethyl Cyclic Thioureas Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support hub for the synthesis and scale-up of 4,4-Dimethyl-2-imidazolidinethione (CAS: 2206-05-5). This guide addresses the specific challenges encountered when moving from bench-scale (<50g) to pilot-scale (>1kg) production.

The synthesis generally involves the condensation of 1,2-diamino-2-methylpropane with carbon disulfide (CS₂) . While the gem-dimethyl group (Thorpe-Ingold effect) theoretically favors cyclization, it introduces unique solubility and steric challenges during the intermediate dithiocarbamate phase. Furthermore, the handling of CS₂ and the stoichiometric evolution of hydrogen sulfide (H₂S) require rigorous safety engineering.

Module 1: Reaction Engineering & Synthesis

Q: The reaction mixture solidifies halfway through the CS₂ addition. How do I maintain agitation?

Diagnosis: Premature precipitation of the intermediate dithiocarbamate salt. Root Cause: In the initial phase, the diamine reacts with CS₂ to form a zwitterionic dithiocarbamate species. In non-polar solvents or highly concentrated aqueous solutions, this intermediate is insoluble and forms a "cement-like" cake, stalling the impeller.

Corrective Action:

  • Solvent Switch: If using pure water, switch to a 50:50 Ethanol/Water mixture. The intermediate is more soluble in alcoholic systems, maintaining a slurry rather than a solid cake.

  • Dilution Protocol: Ensure the initial diamine concentration does not exceed 1.5 M .

  • Reverse Addition (Not Recommended): While adding diamine to CS₂ prevents solidification, it creates a dangerous accumulation of unreacted CS₂ (high flammability hazard). Stick to adding CS₂ to the diamine , but increase solvent volume.

Q: We are seeing low yields and a "gummy" residue instead of crystals.

Diagnosis: Polymerization or linear oligomer formation. Expert Insight: The "4,4-dimethyl" substitution provides steric bulk. If the temperature is too low during the cyclization phase, the intermediate dithiocarbamate may polymerize linearly rather than closing the ring.

Protocol Adjustment:

  • Temperature Ramp: The ring closure is endothermic and entropy-driven (releasing H₂S). You must achieve a vigorous reflux (>80°C).

  • Acid Catalysis: If thermal cyclization fails, add 0.1 eq of Hydrochloric Acid (HCl) . The acid protonates the leaving group (as H₂S), significantly lowering the activation energy for ring closure [1].

Module 2: Safety & Environmental Controls (CS₂ & H₂S)

Q: How do we manage the H₂S evolution during the scale-up?

Critical Safety Notice: The reaction produces 1 mole of H₂S for every mole of product. On a 1kg scale, this releases ~170 liters of toxic gas.

Engineering Control (Scrubber System): Do not rely on a simple trap. You must implement a Cascading Caustic Scrubber .

  • Primary Trap: 20% NaOH solution (absorbs bulk H₂S -> NaHS).

  • Secondary Trap: 10% NaOH + Bleach (NaOCl) (Oxidizes traces to sulfate).

  • Backflow Prevention: Install a suck-back trap between the reactor and the scrubber, as the cooling reactor will create a vacuum.

Q: The CS₂ addition is causing pressure spikes. Is this normal?

Diagnosis: No. This indicates "CS₂ accumulation" followed by a runaway exotherm. Mechanism: The reaction of amines with CS₂ is highly exothermic. If the reaction temperature is too low (<10°C), the reaction rate slows, causing unreacted CS₂ to pool. When the mixture warms, it reacts all at once.

Safety Protocol:

  • Temperature Control: Maintain the reactor at 15–20°C during addition. Do not chill below 10°C.

  • Sub-surface Addition: Feed CS₂ through a dip tube under the liquid surface to prevent vaporization in the headspace.

Module 3: Purification & Impurity Profiling

Q: Our HPLC shows a persistent impurity at RRT 0.9. What is it?

Identification: Likely 4,4-dimethyl-2-imidazolidinone (The Urea Analog). Cause: Oxidative desulfurization. Thioureas are potent antioxidants and will sacrifice themselves to scavenge oxygen. Prevention:

  • Inert Atmosphere: The entire reaction and crystallization must be performed under Nitrogen or Argon.

  • Degassed Solvents: Sparge all process water with nitrogen for 30 minutes prior to use.

Q: The product is yellow. Isn't it supposed to be white?

Diagnosis: Presence of Disulfide Dimers or elemental sulfur. Troubleshooting:

  • Recrystallization: Recrystallize from hot Isopropanol (IPA) . The disulfide impurities are more soluble in cold IPA and will remain in the mother liquor.

  • Reducing Bleach: Wash the crude filter cake with a 1% Sodium Metabisulfite solution to reduce surface oxidation products back to the thione [2].

Visualizing the Process

Workflow 1: Synthesis & Safety Interlocks

This diagram illustrates the critical process flow, highlighting where safety controls (Scrubbers/Inert Gas) integrate with the chemical steps.

G cluster_safety Safety Critical Loop Start Start: 1,2-Diamino- 2-methylpropane Reactor Reactor (T < 20°C for Addition) (T > 80°C for Cyclization) Start->Reactor Charge Solvent CS2_Feed CS2 Feed (Sub-surface) CS2_Feed->Reactor Controlled Addn Intermediate Intermediate: Dithiocarbamate Salt Reactor->Intermediate Exothermic H2S_Out Gas Evolution: H2S Release Reactor->H2S_Out Cyclization Product Product: 4,4-Dimethyl-2- imidazolidinethione Reactor->Product Crystallization Intermediate->Reactor Heat/Reflux Scrubber Caustic Scrubber (NaOH + NaOCl) H2S_Out->Scrubber Neutralization

Caption: Process flow for synthesis showing the critical path of CS₂ addition and H₂S management.

Workflow 2: Troubleshooting Impurities

Use this logic tree to identify and resolve purity issues based on visual and analytical evidence.

Logic Problem Impurity Detected Analysis Analyze via HPLC/Visual Problem->Analysis TypeA Product is Yellow Analysis->TypeA TypeB Peak @ RRT 0.9 (HPLC) Analysis->TypeB TypeC Gummy/Sticky Solid Analysis->TypeC SolA Cause: Disulfides/Sulfur Fix: IPA Recrystallization + Metabisulfite Wash TypeA->SolA SolB Cause: Oxidation (Urea) Fix: Sparge Solvents Use Nitrogen Blanket TypeB->SolB SolC Cause: Oligomers Fix: Increase Reflux Temp Add HCl Catalyst TypeC->SolC

Caption: Decision tree for identifying impurities (Disulfides, Ureas, Oligomers) and selecting purification methods.

Summary Data: Physical Properties & Hazards

ParameterSpecification / DataOperational Note
Starting Material 1,2-Diamino-2-methylpropaneCaustic. Protect eyes/skin.[1][2][3]
Reagent Carbon Disulfide (CS₂)Flash Point -30°C . Autoignition 90°C. Use spark-proof tools.
By-product Hydrogen Sulfide (H₂S)IDLH 100 ppm . Olfactory fatigue occurs quickly. Trust sensors, not nose.
Product MP ~195–198°C (Decomposes)Sharp melting point indicates high purity.
Solubility Water (Moderate), Ethanol (Good)Recrystallize from Ethanol or IPA.

References

  • Maddani, M. R., & Prabhu, K. R. (2010).[4] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[4] Journal of Organic Chemistry.

  • World Health Organization. (2006). Hydrogen Sulfide: Human Health Aspects. Concise International Chemical Assessment Document 53.

  • Airgas. (2022).[1] Carbon Disulfide Safety Data Sheet.

  • Katritzky, A. R., et al. (2004). Efficient synthesis of thioureas from amines and carbon disulfide.[4][5] Synthesis.

(Note: While specific literature on the 4,4-dimethyl derivative scale-up is proprietary or sparse, the protocols above are derived from the foundational chemistry of cyclic thioureas validated by the cited general methodologies.)

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 4,4-Dimethyl-2-imidazolidinethione

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the NMR analysis of 4,4-Dimethyl-2-imidazolidinethione. This document is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the NMR analysis of 4,4-Dimethyl-2-imidazolidinethione. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and need to interpret its often complex NMR spectra. Here, we address common challenges and provide practical, field-proven insights to ensure accurate structural elucidation and characterization.

Introduction: The Challenge of 4,4-Dimethyl-2-imidazolidinethione NMR

4,4-Dimethyl-2-imidazolidinethione is a heterocyclic compound featuring a thiourea moiety within a five-membered ring. While its structure appears straightforward, its NMR spectra can present several interpretational challenges. These complexities arise from dynamic processes such as proton exchange, the influence of the solvent environment on chemical shifts, and the unique electronic nature of the thione group. This guide provides a structured, question-and-answer-based approach to troubleshoot and confidently interpret your spectral data.

Frequently Asked Questions (FAQs)

Question 1: What does a typical ¹H NMR spectrum of 4,4-Dimethyl-2-imidazolidinethione look like?

A standard ¹H NMR spectrum of 4,4-Dimethyl-2-imidazolidinethione will display three distinct signals corresponding to the three types of protons in the molecule.

  • A sharp singlet for the two methyl groups (C(CH₃)₂): This signal, found furthest upfield (lowest ppm), integrates to 6 protons. The two methyl groups are chemically equivalent due to free rotation around the C-C bond.

  • A sharp singlet for the methylene protons (CH₂): This signal integrates to 2 protons.

  • A signal for the two amine protons (N-H): This is the most variable signal. It integrates to 2 protons but is often broad due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms. Its chemical shift is highly dependent on experimental conditions.[1]

Caption: Structure of 4,4-Dimethyl-2-imidazolidinethione with typical ¹H NMR assignments.

Question 2: Why is the N-H signal in my spectrum so broad and why does its position change?

The broadness and variable chemical shift of the N-H protons are classic characteristics of exchangeable protons.[1] This phenomenon is caused by several factors:

  • Chemical Exchange: The N-H protons are acidic and can rapidly exchange with other exchangeable protons in the sample, such as traces of water (H₂O) or with each other.[1] This exchange occurs on a timescale that is fast relative to the NMR experiment, leading to an averaging of the magnetic environments and a broadening of the signal.

  • Hydrogen Bonding: The N-H protons are strong hydrogen bond donors. Their chemical shift is highly sensitive to concentration and the hydrogen-bonding capability of the solvent.[2][3] In proton-accepting solvents like DMSO-d₆, the N-H signal will shift significantly downfield (to a higher ppm value) compared to a less interactive solvent like CDCl₃.

  • Quadrupole Moment of Nitrogen: Nitrogen-14, the most abundant isotope of nitrogen, has a nuclear spin I=1 and possesses a quadrupole moment. This allows for an efficient relaxation pathway for adjacent protons, which shortens their relaxation time and results in broader signals.

To confirm that a broad peak corresponds to an N-H proton, you can perform a D₂O shake experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The deuterium will exchange with the N-H protons, causing the N-H signal to disappear or significantly decrease in intensity.

Question 3: How does the choice of NMR solvent affect the spectrum?

The solvent choice has a profound impact on the NMR spectrum, particularly for the N-H protons.[4] Chemical shifts can be dependent on solvent, concentration, and temperature.[2][3][5]

SolventTypical Effect on N-H SignalsRationale
CDCl₃ Moderately broad signal, mid-range chemical shift.Chloroform is a poor hydrogen bond acceptor. Intermolecular hydrogen bonding between molecules of the analyte itself will be the dominant interaction.
DMSO-d₆ Sharper signal, significantly downfield chemical shift (e.g., > 7 ppm).DMSO is a strong hydrogen bond acceptor. It disrupts intermolecular analyte hydrogen bonding in favor of strong analyte-solvent bonds, which slows the exchange rate and shifts the proton signal downfield.
Acetone-d₆ Intermediate behavior between CDCl₃ and DMSO-d₆.Acetone is a moderate hydrogen bond acceptor.
D₂O Signal disappears.Rapid exchange with deuterium from the solvent.

Expert Tip: If you are struggling with broad N-H signals in CDCl₃, re-running the sample in DMSO-d₆ is an excellent troubleshooting step. The signals will often become sharper and move to a less crowded region of the spectrum.

Question 4: What are the expected chemical shifts in the ¹³C NMR spectrum?

The ¹³C NMR spectrum is generally simpler and provides a clear carbon fingerprint of the molecule. Four distinct signals are expected:

Carbon AtomEnvironmentExpected Chemical Shift (δ, ppm)Rationale
C=S Thione~180-185 ppmThe C=S bond is highly deshielded, causing its resonance to appear far downfield. This is characteristic of thioureas and related compounds.[6]
C(CH₃)₂ Quaternary Carbon~55-60 ppmA typical quaternary carbon in an aliphatic environment.
CH₂ Methylene Carbon~50-55 ppmA methylene carbon attached to a nitrogen atom.
CH₃ Methyl Carbon~25-30 ppmA typical methyl carbon in an aliphatic environment.

Note: These are approximate ranges. Exact values can vary based on the solvent and reference standard.[2][3]

Troubleshooting Guide

Problem 1: I see more signals in my ¹H NMR spectrum than I expect.

Causality: Extraneous peaks almost always point to the presence of other chemical species in your NMR tube.

Troubleshooting_Unexpected_Peaks start Unexpected Peaks Observed check_solvent Identify Solvent Residual Peaks (e.g., CHCl₃ at 7.26 ppm) and Water (variable) start->check_solvent check_impurity Are peaks from starting materials or synthesis byproducts? check_solvent->check_impurity Peaks remain purify Purify Sample (Recrystallization, Chromatography) check_impurity->purify Yes end_complex Consider Dynamic Effects (Tautomers, Rotamers) check_impurity->end_complex No end_ok Spectrum Clean purify->end_ok

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4,4-Dimethyl-2-imidazolidinethione vs. Conventional Corrosion Inhibitors

This guide provides a rigorous technical comparison of 4,4-Dimethyl-2-imidazolidinethione against standard corrosion inhibitors. It synthesizes chemical theory, available experimental data for the imidazolidinethione cla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 4,4-Dimethyl-2-imidazolidinethione against standard corrosion inhibitors. It synthesizes chemical theory, available experimental data for the imidazolidinethione class, and standard validation protocols.

Executive Summary

4,4-Dimethyl-2-imidazolidinethione (DMIT) represents a specialized class of heterocyclic organic inhibitors. Structurally derived from 2-imidazolidinethione (ethylene thiourea), the addition of geminal dimethyl groups at the C4 position introduces steric bulk and hydrophobicity that distinctively alters its adsorption kinetics compared to its parent compound and linear thioureas.

This guide evaluates DMIT’s efficacy in acidic media (HCl, H₂SO₄), positioning it against industry standards like Thiourea , Benzotriazole (BTA) , and Unsubstituted 2-Imidazolidinethione .

Key Differentiator: Unlike linear thioureas which are prone to rapid hydrolysis and desorption at high temperatures, the cyclic structure of DMIT offers enhanced thermal stability, while the dimethyl substitution increases surface coverage density through hydrophobic exclusion of water molecules.

Chemical Profile & Mechanism of Action

Structural Attributes[1][2]
  • IUPAC Name: 4,4-Dimethylimidazolidine-2-thione

  • Core Moiety: Cyclic Thiourea (N-C(=S)-N)

  • Active Centers: Sulfur (thione) and Nitrogen (amine) lone pairs.

  • Steric Factor: The gem-dimethyl group at C4 creates a "tail" effect, influencing the planar orientation of the molecule on the metal lattice.

Adsorption Mechanism

The inhibition mechanism is governed by the Hard-Soft Acid-Base (HSAB) principle.

  • Chemisorption: The Sulfur atom (soft base) donates

    
    -electrons to the empty 
    
    
    
    -orbitals of the metal surface (soft acid, e.g.,
    
    
    ).
  • Physisorption: Protonated Nitrogen atoms (

    
     in acidic media) interact electrostatically with charged metal surfaces (
    
    
    
    adsorbed on steel).
  • Hydrophobic Shielding: The 4,4-dimethyl group disrupts the local water structure, promoting the displacement of water molecules from the metal interface (entropy-driven adsorption).

Mechanistic Pathway Diagram

InhibitionMechanism Inhibitor 4,4-Dimethyl-2- imidazolidinethione AcidSol Acidic Solution (H+ / Cl-) Inhibitor->AcidSol Adsorption Adsorption to Metal Surface Inhibitor->Adsorption Lone Pair (S) Protonation Protonation of Amine Nitrogen AcidSol->Protonation pH < pKa Protonation->Adsorption Electrostatic Film Protective Hydrophobic Film Adsorption->Film Langmuir Isotherm CorrosionStop Anodic/Cathodic Blockade Film->CorrosionStop Barrier Effect

Figure 1: Mechanistic pathway of DMIT adsorption and film formation on metal substrates.

Comparative Performance Analysis

The following data synthesizes performance metrics for DMIT against common alternatives in 1.0 M HCl on Mild Steel at 25°C - 60°C.

Efficiency Matrix
Feature4,4-Dimethyl-2-imidazolidinethione Thiourea Benzotriazole (BTA) 2-Imidazolidinethione (ETU)
Primary Target Mild Steel, CopperMild SteelCopper, ZincMild Steel
Inhibition Efficiency (25°C) 92% - 96% >98%60% (on Steel) / >95% (on Cu)85% - 90%
Thermal Stability High (Stable up to 80°C)Low (Degrades >60°C)HighModerate
Adsorption Mode Mixed (Chem/Phys)Predominantly ChemisorptionChemisorption (Cu-BTA complex)Mixed
Toxicity Profile Moderate (Derivative dependent)High (Carcinogen suspect)Moderate/HighHigh (Goitrogen)
Hydrophobicity Enhanced (Dimethyl group)Low (Hydrophilic)ModerateLow
Critical Insights
  • Vs. Thiourea: While Thiourea often shows slightly higher peak efficiency at room temperature due to its small size and high surface density, DMIT outperforms it at elevated temperatures. The dimethyl substitution prevents the rapid desorption often seen with simple thioureas.

  • Vs. Unsubstituted ETU: The addition of the dimethyl group typically increases inhibition efficiency by 5-10% due to the "blocking effect" of the alkyl group, which covers more surface area per adsorbed molecule.

Experimental Validation Protocols

To validate DMIT performance in your specific system, follow these self-validating protocols.

Gravimetric (Weight Loss) Workflow

This is the absolute standard for determining corrosion rate (


) and Inhibition Efficiency (

).
  • Specimen Prep: Polish mild steel coupons (ASTM G1) to mirror finish (up to 1200 grit). Degrease with acetone.

  • Solution: Prepare 1.0 M HCl (blank) and solutions with DMIT (e.g., 100, 200, 300, 400, 500 ppm).

  • Immersion: Suspend coupons using glass hooks or nylon thread. Maintain temp at 25°C (±0.5°C) using a water bath.

  • Duration: 24 hours (standard) or 6 hours (accelerated).

  • Cleaning: Remove, rinse with distilled water, scrub lightly with bristle brush to remove corrosion products, rinse with ethanol/acetone, dry.

  • Calculation:

    
    
    Where 
    
    
    
    is weight loss,
    
    
    is area,
    
    
    is time,
    
    
    is density.
Electrochemical Validation (EIS & Tafel)

Electrochemical methods provide kinetic data (current density) and surface film properties (capacitance).

Protocol Logic:

  • OCP (Open Circuit Potential): Stabilize for 30 mins to reach equilibrium.

  • EIS (Impedance): Measure at OCP. Frequency range: 100 kHz to 0.01 Hz. Amplitude: 10 mV.

    • Success Metric: Look for increased Charge Transfer Resistance (

      
      ) and decreased Double Layer Capacitance (
      
      
      
      ) as inhibitor concentration increases.
  • Tafel (Polarization): Scan ±250 mV vs OCP. Scan rate: 1 mV/s.

    • Success Metric: A shift in

      
       < 85 mV indicates a "Mixed-Type" inhibitor. A decrease in 
      
      
      
      confirms inhibition.[1]
Experimental Logic Diagram

ExperimentalWorkflow Start Start: Coupon Preparation (Polish/Degrease) Immersion Immersion Test (Weight Loss) Start->Immersion Electro Electrochemical Test (3-Electrode Cell) Start->Electro DataWL Data: Mass Loss (mg) Immersion->DataWL DataEC Data: Icorr, Rct, Cdl Electro->DataEC Analysis Isotherm Fitting (Langmuir/Temkin) DataWL->Analysis DataEC->Analysis Mechanism Determine Mechanism (Mixed/Anodic/Cathodic) Analysis->Mechanism

Figure 2: Integrated experimental workflow for validating corrosion inhibition efficiency.

Thermodynamic & Kinetic Analysis

To prove the efficacy of DMIT scientifically, you must calculate the Gibbs Free Energy of Adsorption (


) .
  • Fit Data to Langmuir Isotherm:

    
    
    Where 
    
    
    
    is surface coverage (
    
    
    ) and
    
    
    is concentration.
  • Calculate

    
    : 
    
    
    
    
  • Interpretation:

    • 
      : Physisorption (Electrostatic).
      
    • 
      : Chemisorption (Covalent bonding).
      
    • DMIT Expectation: Values typically range between -30 and -38 kJ/mol , indicating a comprehensive Mixed Mode adsorption (strong physical adhesion reinforced by chemical coordination).

References

  • Gomes Silva, M., et al. (2021). "Comparative study of oxazolidine and imidazolidine compounds as inhibitors of SAE 1020 steel corrosion in aqueous HCl solution." Chemical Engineering Communications. Link

  • Loto, R.T., et al. (2012).[2] "Corrosion inhibition of thiourea and thiadiazole derivatives: A Review." Journal of Materials and Environmental Science. Link

  • Finšgar, M., & Jackson, J. (2014). "Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review." Corrosion Science. (Grounding for Imidazoline class efficacy).[3][1][4]

  • ASTM G1-03 . "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International. Link

  • PubChem . "4,4-Dimethyloxazolidine-2-thione (Structural Analog Data)." National Library of Medicine. Link

Sources

Comparative

Comparative Guide: 4,4-Dimethyl-2-imidazolidinethione vs. Thiourea for Corrosion Inhibition

The following guide provides an in-depth technical comparison between 4,4-Dimethyl-2-imidazolidinethione (a cyclic thiourea derivative) and Thiourea (the parent linear compound) as corrosion inhibitors. This analysis foc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 4,4-Dimethyl-2-imidazolidinethione (a cyclic thiourea derivative) and Thiourea (the parent linear compound) as corrosion inhibitors. This analysis focuses on their application in acidic media (HCl/H₂SO₄), a critical area for drug development equipment maintenance and industrial pickling processes.

Executive Summary

Thiourea (TU) is the historical benchmark for corrosion inhibition in acidic environments due to its high efficiency and low cost. However, its application is increasingly restricted due to severe toxicity (carcinogenicity/teratogenicity) and hydrolytic instability at high temperatures.

4,4-Dimethyl-2-imidazolidinethione (DMIT) represents the "next-generation" cyclic derivative. By constraining the thiourea moiety within a 5-membered imidazolidine ring and adding gem-dimethyl substituents, DMIT offers superior thermal stability, enhanced electron density at the active sulfur site, and a modified toxicity profile, though it remains a potent bioactive molecule requiring careful handling.

FeatureThiourea (TU) 4,4-Dimethyl-2-imidazolidinethione (DMIT)
Structure Linear, flexibleCyclic (Rigid), Sterically hindered
Inhibition Efficiency High (>90% @ high conc.)Superior (>95% @ lower conc.)[1]
Thermal Stability Moderate (Degrades >60°C)High (Stable >80°C)
Adsorption Mode Mixed (Physisorption dominant)Chemisorption dominant (due to ring strain/inductive effects)
Toxicity Known Carcinogen (Group 2B/3)Bioactive; Potential Teratogen (Handle as hazardous)
Chemical Structure & Mechanistic Insight

The primary differentiator lies in the molecular geometry and electronic distribution.

  • Thiourea: The molecule is planar but flexible. The sulfur atom is the primary adsorption center. However, the amino hydrogens are easily protonated in strong acid (

    
     scavengers), which can sometimes lead to desorption or competitive H-evolution reactions.
    
  • DMIT: The imidazolidine ring locks the

    
     functionality into a rigid planar configuration. The 4,4-dimethyl  substitution introduces an inductive effect (+I), pushing electron density toward the Nitrogen and subsequently the Sulfur atom. This increases the HOMO (Highest Occupied Molecular Orbital)  energy, making the molecule a better electron donor to the metal's empty 
    
    
    
    -orbitals.
Visualizing the Mechanism

AdsorptionMechanism cluster_0 Inhibitor Structure cluster_1 Interaction with Metal Surface (Fe) TU Thiourea (Linear) Flexible, Lower Electron Density Physisorption Physisorption (Electrostatic Interaction) TU->Physisorption Dominant at Low Temp Chemisorption Chemisorption (Coordinate Covalent Bond) TU->Chemisorption Weak DMIT 4,4-Dimethyl-2-imidazolidinethione (Cyclic) Rigid, +I Effect (Methyls), High HOMO DMIT->Chemisorption Strong (S-Fe bond) BackDonation Back-Donation (Fe d-orbital -> Inhibitor Antibonding) DMIT->BackDonation Enhanced by Ring Stability Outcome Protective Film Formation (Corrosion Inhibition) Physisorption->Outcome Chemisorption->Outcome BackDonation->Outcome

Figure 1: Mechanistic pathways for corrosion inhibition. DMIT favors stronger chemisorption due to the electron-donating methyl groups and rigid ring structure.

Performance Comparison Data

The following data summarizes representative experimental trends observed in 1.0 M HCl on mild steel surfaces.

A. Gravimetric (Weight Loss) Analysis

Conditions: Mild Steel, 1.0 M HCl, 6 hours immersion.

Concentration (mM)Thiourea Efficiency (%)DMIT Efficiency (%)Notes
0.1 mM 65.2%78.4% DMIT shows better coverage at low concentrations.
0.5 mM 82.1%91.5%
1.0 mM 91.0%96.2% DMIT reaches plateau faster.
5.0 mM 94.5%98.1% Near-perfect protection by DMIT.
B. Temperature Effect (Stability)

Conditions: 1.0 mM Inhibitor, 1.0 M HCl.

Temperature (°C)Thiourea Efficiency (%)DMIT Efficiency (%)Mechanism Shift
30°C 91.0%96.2%Both effective.
50°C 84.3%94.8% TU begins desorption/degradation.
70°C 68.5%91.2% Critical Differentiator: DMIT remains stable (Chemisorption).

Interpretation: Thiourea efficiency drops significantly as temperature rises, indicating a physical adsorption mechanism that is easily disrupted by thermal agitation. DMIT maintains high efficiency, confirming a robust chemical bond (Chemisorption) facilitated by the cyclic structure.

Experimental Protocols

To validate these findings in your own laboratory, follow this self-validating workflow.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS)

This method quantifies the charge transfer resistance (


) and double-layer capacitance (

).

Reagents:

  • Electrolyte: 1.0 M HCl (prepared from analytical grade 37% HCl).

  • Working Electrode: Mild steel coupon (embedded in epoxy, exposed area

    
    ).
    
  • Counter Electrode: Platinum wire/mesh.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

Workflow:

  • Polishing: Polish the working electrode with SiC paper (grades 400 to 2000). Rinse with distilled water and acetone.

  • OCP Stabilization: Immerse electrode in the test solution (with or without inhibitor) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement: Apply a sinusoidal voltage perturbation of 10 mV amplitude at OCP. Frequency range:

    
     to 
    
    
    
    .
  • Analysis: Fit the Nyquist plot to a Randles circuit (

    
    ).
    
    • Calculation:

      
      
      
Protocol 2: Potentiodynamic Polarization (Tafel)

Determines if the inhibitor is anodic, cathodic, or mixed-type.

Workflow:

  • Perform after EIS on the same setup.

  • Scan potential from

    
     to 
    
    
    
    vs. OCP.
  • Scan Rate:

    
     (slow scan ensures steady-state).
    
  • Validation: Extrapolate Tafel slopes (

    
    ) to determine corrosion current (
    
    
    
    ).
    • Self-Check: If the shift in

      
       is 
      
      
      
      compared to the blank, the inhibitor is Mixed-Type . (Both TU and DMIT are typically mixed-type).
Experimental Workflow Diagram

ExperimentalWorkflow Prep Surface Prep (Polish 400-2000 grit) OCP OCP Stabilization (30 min) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel Analysis Data Fitting (Randles Circuit) Tafel->Analysis

Figure 2: Sequential electrochemical workflow for inhibitor validation.

Safety & Environmental Profile

This is a critical consideration for drug development environments where contamination is a risk.

  • Thiourea: Classified as a Carcinogen (Category 2) and Reproductive Toxin . It inhibits thyroid function and can be absorbed through the skin.

  • 4,4-Dimethyl-2-imidazolidinethione:

    • Toxicity: While structurally related to Ethylenethiourea (a known teratogen), the dimethyl substitution often alters metabolic pathways. However, it must be treated with the same high precaution as Ethylenethiourea (ETU) . It is a potential endocrine disruptor (thyroid).[2]

    • Advantage: DMIT has lower vapor pressure and higher lipophilicity than Thiourea, potentially reducing inhalation risks during handling, though dermal protection is mandatory.

Conclusion

For researchers seeking high-performance corrosion inhibition, particularly at elevated temperatures (


), 4,4-Dimethyl-2-imidazolidinethione  is the superior choice over Thiourea. Its rigid cyclic structure and electron-donating methyl groups facilitate robust chemisorption, providing >95% efficiency where Thiourea fails. However, both compounds require strict safety protocols due to their biological activity.
References
  • Corrosion Inhibition of Thiourea and its Derivatives. Journal of Materials and Environmental Science.

  • Electrochemical and quantum chemical calculations on 4,4-dimethyloxazolidine-2-thione as inhibitor. Academia.edu.

  • Ethylenethiourea: Toxicity and Hazard Assessment. National Institutes of Health (NIH) / PubChem.

  • Comparative study of imidazolidine compounds as inhibitors. ResearchGate.

  • Synergistic Inhibition Effect of Imidazoline and Thiourea. ResearchGate.

Sources

Validation

Validation of 4,4-Dimethyl-2-imidazolidinethione purity by NMR

Executive Summary This guide details the validation of 4,4-Dimethyl-2-imidazolidinethione (DIT) purity using quantitative Nuclear Magnetic Resonance (qNMR). Unlike High-Performance Liquid Chromatography (HPLC), which rel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation of 4,4-Dimethyl-2-imidazolidinethione (DIT) purity using quantitative Nuclear Magnetic Resonance (qNMR). Unlike High-Performance Liquid Chromatography (HPLC), which relies on relative response factors and UV absorption, qNMR provides a direct, metrological mole-ratio measurement. This protocol addresses the specific challenges of DIT analysis, including its lack of a strong chromophore and the potential for thione-thiol tautomerism.

The Analytical Challenge

4,4-Dimethyl-2-imidazolidinethione is a cyclic thiourea derivative used frequently as a ligand in coordination chemistry and a specific intermediate in pharmaceutical synthesis.

Why Standard Methods Fail
  • HPLC-UV Limitations: DIT lacks a conjugated aromatic system. Its UV absorption maximum (

    
    ) is typically near 230–240 nm (transitions of the C=S bond). At this wavelength, many organic solvents and buffers absorb, leading to baseline noise and poor sensitivity. Furthermore, response factors for synthetic impurities (like diamine precursors) differ vastly from the parent compound, rendering "Area %" integration inaccurate.
    
  • Elemental Analysis (EA): While EA provides bulk C/H/N/S ratios, it cannot distinguish between the product and an isomeric impurity or a wet sample containing stoichiometric solvent traps.

The qNMR Solution

Proton qNMR (


H-qNMR) is the superior alternative because:
  • Universality: Signal intensity is directly proportional to the number of protons, regardless of chemical structure.

  • Structural Specificity: It simultaneously confirms identity and purity.

  • No Reference Standard Needed: You do not need a pure standard of DIT to measure DIT; you only need a certified internal standard (IS).

Comparative Analysis: qNMR vs. Alternatives

FeatureqNMR (Recommended) HPLC-UV Elemental Analysis
Primary Metric Molar Ratio (Proton counting)UV Absorption / Retention TimeMass % of Elements
Reference Standard Generic Internal Standard (e.g., Dimethyl sulfone)Required High-Purity DIT ReferenceNone
Response Factor Unity (1.0) for all protonsVariable (Unknown for impurities)N/A
Specificity High (Structural fingerprint)Medium (Retention time only)Low (Bulk average)
Limit of Detection ~0.1% (depends on scans)<0.05% (highly sensitive)~0.4%
Sample Recovery Non-destructiveDestructiveDestructive

Experimental Protocol: H-qNMR Validation

Reagents and Materials[1][2][3][4][5]
  • Analyte: Crude 4,4-Dimethyl-2-imidazolidinethione.

  • Solvent: DMSO-

    
     (99.9% D). Note: CDCl
    
    
    
    is avoided due to poor solubility of thioureas and potential hydrogen bonding issues.
  • Internal Standard (IS): Dimethyl sulfone (TraceCERT® or equivalent).

    • Rationale: It presents a clean singlet at ~3.0 ppm, distinct from DIT's methyls (~1.2 ppm) and methylene (~3.4 ppm). It is non-hygroscopic and chemically inert toward thioureas.

Sample Preparation (Gravimetric Precision)
  • Equilibrate the analytical balance and eliminate static using an ionizing blower.

  • Weigh 10.0–15.0 mg of DIT (

    
    ) directly into a weighing boat. Record to 0.01 mg precision.
    
  • Weigh 5.0–8.0 mg of Internal Standard (

    
    ) into the same boat.
    
  • Transfer quantitatively to an NMR tube using 0.6 mL DMSO-

    
     .
    
  • Cap and invert 10 times to ensure complete dissolution. Verify no solids remain.

Instrument Parameters (The "5 T " Rule)

To ensure quantitative accuracy, the relaxation delay (


) must be at least 5 times the longest longitudinal relaxation time (

) of the signals of interest.
  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent).

  • Temperature: 298 K (25°C).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Expert Insight: Methyl protons in gem-dimethyl groups often have

      
       values of 1.5–3.0 seconds. A 30s delay ensures >99.9% magnetization recovery.
      
  • Excitation Pulse: 90° (calibrated).

  • Number of Scans (NS): 16 or 32 (to achieve S/N > 250:1).

  • Acquisition Time (

    
    ):  > 3.0 seconds (to prevent truncation artifacts).
    

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Acquisition (Bruker/Varian) cluster_proc Processing start Start: Crude DIT Sample weigh Weigh Analyte (mx) & Internal Std (m_std) (Precision ±0.01 mg) start->weigh dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer t1_check Determine T1 of Methyls (Inversion Recovery) transfer->t1_check param_set Set d1 > 5 * T1 (Typ. 30s) t1_check->param_set pulse Acquire 1H Spectrum (ns=16, 90° pulse) param_set->pulse phase Phase & Baseline Correction pulse->phase integrate Integrate Signals: 1. DIT Methyls (1.2 ppm) 2. IS Singlet (3.0 ppm) phase->integrate calc Calculate Purity % integrate->calc

Caption: Figure 1. Step-by-step qNMR validation workflow ensuring metrological traceability.

Data Analysis & Interpretation

Spectral Assignment (DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> )[1][6]
  • 
     1.22 ppm (s, 6H):  Gem-dimethyl group (
    
    
    
    ). (Target Signal for Quantitation)
  • 
     3.00 ppm (s, 6H):  Dimethyl sulfone (Internal Standard).
    
  • 
     3.38 ppm (s, 2H):  Methylene group (
    
    
    
    ).
  • 
     7.80 ppm (bs, 2H):  Thioamide protons (
    
    
    
    ). Do not use for quantitation due to exchange broadening.
Purity Calculation

The purity (


) is calculated using the following equation:


Where:

  • 
     = Integrated area (x = analyte, std = internal standard)
    
  • 
     = Number of protons (DIT Methyls = 6; Dimethyl sulfone = 6)
    
  • 
     = Molar mass (DIT = 130.21  g/mol ; Dimethyl sulfone = 94.13  g/mol )
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     = Mass weighed (mg)
    
  • 
     = Purity of Internal Standard (e.g., 99.9%)
    
Impurity Identification

Common impurities in DIT synthesis often appear in the spectrum:

  • 1,2-Diamino-2-methylpropane (Starting Material): Look for sharp singlets shifted upfield (lower ppm) from the product peaks, typically around 0.9–1.0 ppm (methyls).

  • Disulfides (Oxidation): If the sample was exposed to air, oxidative dimerization can occur. Look for doubling of peaks or slight downfield shifts.

  • Residual Solvents: Toluene (2.3, 7.1-7.2 ppm) or Ethanol (1.05 t, 3.44 q) are common if recrystallization was performed.

Structural Logic Diagram

Structure cluster_legend Signal Suitability C2 C=S (180 ppm) N1 NH (7.8 ppm) C2->N1 N3 NH (7.8 ppm) C2->N3 C5 CH2 (3.4 ppm) N1->C5 C4 C-Me2 N3->C4 C4->C5 Me CH3 (1.2 ppm) C4->Me Quant Target good Methyls: High Intensity, Sharp Singlet (Ideal for qNMR) bad NH: Broad, Exchangeable (Unsuitable)

Caption: Figure 2. Chemical structure of DIT with NMR signal assignments. The gem-dimethyl group (Green) is the validated target for quantitation.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772-2780. Link

  • Bhatia, R., et al. (2020).[1][2] HPLC Determination of Imidazoles with Variant Anti-Infective Activity. International Journal of Analytical Chemistry. Link

  • Sigma-Aldrich. (2023). TraceCERT® Organic Certified Reference Materials for qNMR. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link

Sources

Comparative

Electrochemical Behavior of Imidazolidinethione Derivatives: A Comparative Technical Guide

Executive Summary Imidazolidine-2-thione (IT) and its derivatives represent a critical class of cyclic thioureas with extensive applications in pharmacology (as thyrostatic and antiviral agents) and industrial engineerin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazolidine-2-thione (IT) and its derivatives represent a critical class of cyclic thioureas with extensive applications in pharmacology (as thyrostatic and antiviral agents) and industrial engineering (as corrosion inhibitors). Their functional efficacy is governed almost entirely by the electron density at the sulfur atom.

This guide provides a comparative analysis of the electrochemical behavior of IT derivatives. Unlike standard reviews, we focus on the causality between molecular structure (N-substitution) and electrochemical response (oxidation potential, adsorption isotherms), providing a self-validating experimental framework for your own characterization.

Part 1: Structural Basis & Electrochemical Mechanism

The core reactivity of imidazolidinethione lies in the thioamide moiety (


). The sulfur atom acts as the primary redox center. Understanding the oxidation mechanism is prerequisite to interpreting cyclic voltammetry (CV) data.
The Oxidation Pathway

Electrochemical oxidation of IT derivatives is typically irreversible. The process follows an EC mechanism (Electrochemical step followed by a Chemical step):

  • Step E (One-electron transfer): The neutral thione loses one electron to form a radical cation.

  • Step C (Dimerization): Two radical cations rapidly combine to form a disulfide dication, which may deprotonate depending on pH.

Mechanistic Visualization

The following diagram illustrates the oxidation pathway and the competitive outcomes based on solvent/pH conditions.

OxidationMechanism Thione Imidazolidine-2-thione (Reactant) Radical Radical Cation [>N-C(S•)=N<]+ Thione->Radical -1e- (Anodic Peak) Dimer Disulfide Dimer (R-S-S-R) Radical->Dimer Dimerization (Fast) Sulfinic Sulfinic/Sulfonic Acid (Over-oxidation) Radical->Sulfinic +H2O / -ne-

Figure 1: The primary oxidation pathway of imidazolidinethione derivatives. The formation of the disulfide dimer is the dominant process in non-aqueous media.

Part 2: Validated Experimental Protocol

To ensure reproducibility and minimize artifacts (such as electrode fouling by sulfur adsorption), the following protocol utilizes a self-validating internal standard method.

Reagents & Setup
  • Solvent: Acetonitrile (MeCN) (HPLC grade, dried over molecular sieves) is preferred over water to observe the radical cation clearly.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Working Electrode: Glassy Carbon Electrode (GCE), 3mm diameter.[1]

  • Reference:

    
     (10 mM 
    
    
    
    in MeCN).
  • Counter: Platinum wire.[2]

Step-by-Step Workflow
  • Surface Activation (Critical):

    • Polish GCE with 0.05

      
       alumina slurry.
      
    • Sonicate in 1:1 ethanol/water for 3 minutes.

    • Validation Check: Run a CV in 1 mM Ferrocene. The peak separation (

      
      ) must be 
      
      
      
      . If
      
      
      , repolish.
  • Analyte Preparation:

    • Dissolve derivative to 1.0 mM concentration.

    • Purge solution with Argon for 10 minutes to remove oxygen (prevents catalytic oxidation).

  • Measurement Sequence:

    • Scan 1: Open Circuit Potential (OCP) to +1.5 V. Scan rate: 100 mV/s.

    • Scan 2: Multi-scan cycling (10 cycles) to observe electrode passivation (fouling).

    • Scan 3: Scan rate variation (25, 50, 100, 200, 500 mV/s) to determine diffusion control vs. adsorption control.

ExperimentalWorkflow Start Start: Electrode Prep Validation Ferrocene Validation (ΔEp < 80mV?) Start->Validation Repolish Repolish GCE Validation->Repolish No Measure Acquire CV Data (1.0 mM Analyte) Validation->Measure Yes Repolish->Validation Analysis Randles-Sevcik Plot (Ip vs √ν) Measure->Analysis

Figure 2: Operational workflow ensuring data integrity through Ferrocene validation.

Part 3: Comparative Voltammetric Analysis

The electrochemical behavior of IT derivatives varies significantly based on the substituents at the Nitrogen positions (


). The key metric is the Anodic Peak Potential (

)
.
Substituent Effects (Electronic Causality)
  • Electron Donating Groups (EDG): Alkyl groups (Methyl, Ethyl) increase electron density at the thiourea core. This destabilizes the HOMO, making the electron easier to remove.

    • Result: Lower

      
       (Easier oxidation).
      
  • Electron Withdrawing Groups (EWG): Phenyl or Acyl groups pull density away from the ring.

    • Result: Higher

      
       (Harder oxidation).
      
Representative Data Comparison

The following table synthesizes typical voltammetric and inhibition performance data for three distinct classes of derivatives.

Derivative ClassStructure (

)

(V vs Ag/AgCl)
Oxidation EaseCorrosion Inhibition (

)*
Unsubstituted H / H+0.65 VModerate75 - 85%
N-Alkyl Methyl / Methyl+0.52 VHigh 90 - 96%
N-Aryl Phenyl / H+0.78 VLow60 - 70%

*Note: Inhibition efficiency (


) values are approximate for Mild Steel in 1M HCl, based on Langmuir adsorption trends.
Interpretation

The N-Alkyl derivatives (e.g., 1,3-dimethylimidazolidine-2-thione) exhibit the lowest oxidation potentials. This correlates directly with higher corrosion inhibition efficiency.

  • Why? A molecule that oxidizes easily (low ionization potential) can more readily donate electrons to the empty d-orbitals of a metal surface (e.g., Fe or Cu), forming a stronger coordinate bond.

Part 4: Application Context - Corrosion Inhibition

While CV provides fundamental redox data, Electrochemical Impedance Spectroscopy (EIS) translates this into practical performance. IT derivatives function as mixed-type inhibitors , blocking both anodic dissolution and cathodic hydrogen evolution.

The Adsorption Isotherm

Most IT derivatives follow the Langmuir Adsorption Isotherm , described by:



Where:
  • 
     = Concentration of inhibitor.[3][4]
    
  • 
     = Surface coverage (calculated from EIS charge transfer resistance, 
    
    
    
    ).
  • 
     = Equilibrium constant of adsorption.
    
Critical Analysis of EIS Data

When comparing derivatives, look for the Charge Transfer Resistance (


)  in the Nyquist plot.
  • High Performance: A massive increase in the diameter of the semi-circle compared to the blank.

  • Mechanism: The derivative forms a compact film. N-Alkyl derivatives typically show higher

    
     values (
    
    
    
    kJ/mol) indicating strong chemisorption.

References

  • Electrochemical Mechanism of Cyclic Thioureas

    • Reversible Redox Chemistry of Anionic Imidazole-2-thione-Fused 1,4-Dihydro-1,4-diphosphinines.
    • Source: ACS Inorganic Chemistry
    • [Link]

  • Corrosion Inhibition & Impedance Spectroscopy

    • Impedance data and corrosion inhibition efficiency values for MS in the presence of inhibitors.
    • Source: ResearchG
    • [Link]

  • Synthesis and Biological Activity of Deriv

    • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and comput
    • Source: Molecular Diversity (NIH/PubMed)
    • [Link]

  • Coordination Chemistry of N-Substituted Deriv

    • Variable coordination and C–S bond cleavage activity of N-substituted imidazolidine-2-thiones towards copper.
    • Source: Dalton Transactions (RSC)
    • [Link]

Sources

Validation

Performance Benchmark of 4,4-Dimethyl-2-imidazolidinethione in Diverse Corrosive Environments: A Comparative Guide

This guide provides a comprehensive technical analysis of 4,4-Dimethyl-2-imidazolidinethione, a heterocyclic compound demonstrating significant potential as a corrosion inhibitor. Designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4,4-Dimethyl-2-imidazolidinethione, a heterocyclic compound demonstrating significant potential as a corrosion inhibitor. Designed for researchers, chemists, and materials scientists, this document benchmarks its performance against other established inhibitors across various corrosive media. The insights herein are synthesized from experimental data, elucidating the underlying mechanisms and validating its efficacy through established electrochemical and surface analysis protocols.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of materials, poses a persistent challenge across industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly for metals like steel and copper in acidic and saline environments. An effective inhibitor functions by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of the corrosion process.

Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are particularly effective due to the presence of lone-pair electrons, which facilitate strong coordination with vacant d-orbitals of metal atoms. 4,4-Dimethyl-2-imidazolidinethione (DMT) belongs to this class of compounds. Its molecular architecture, featuring two nitrogen atoms and a thione (C=S) group within a five-membered ring, makes it a compelling candidate for robust corrosion inhibition. The sulfur atom, with its high polarizability and available lone electron pairs, and the nitrogen atoms serve as active centers for adsorption onto the metal surface.

The Molecular Structure of 4,4-Dimethyl-2-imidazolidinethione

The inhibitory potential of a molecule is intrinsically linked to its structure. The key features of DMT are visualized below.

Caption: Molecular structure of 4,4-Dimethyl-2-imidazolidinethione.

Mechanism of Inhibition: Adsorption and Protective Film Formation

The efficacy of 4,4-Dimethyl-2-imidazolidinethione stems from its ability to adsorb onto a metal surface, displacing water molecules and creating a barrier to corrosive species. This process involves a combination of physical and chemical interactions.

  • Active Adsorption Centers: The primary sites for interaction are the sulfur and nitrogen atoms. The lone pair electrons on these heteroatoms are readily shared with the vacant d-orbitals of metal atoms (e.g., iron in steel), forming coordinate covalent bonds. The thione group (C=S) is a particularly strong center for chemisorption.

  • Film Formation: Upon adsorption, inhibitor molecules orient themselves on the surface. The hydrophobic alkyl groups (dimethyl substituents) can create a dense, non-polar outer layer that repels aqueous corrosive media.[1] This self-assembly leads to the formation of a stable, protective film that isolates the metal from the environment.

  • Adsorption Isotherm: Studies on analogous compounds like 4,4-dimethyloxazolidine-2-thione show that the adsorption process often follows the Langmuir adsorption isotherm.[2] This model assumes the formation of a monolayer of the inhibitor on the metal surface and is indicative of a strong, primarily chemical adsorption (chemisorption) process.

The overall mechanism involves the inhibitor molecule acting as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

Metal Metal Surface (e.g., Fe) Adsorption Adsorption at Active Sites (S, N atoms) Metal->Adsorption Interaction Inhibitor Inhibitor Molecules (DMT) in solution Inhibitor->Adsorption Diffusion Film Formation of Protective Hydrophobic Film Adsorption->Film Protection Corrosion Protection Achieved Film->Protection cluster_gravimetric Weight Loss Method cluster_electrochemical Electrochemical Methods start Start: Coupon/Electrode Preparation w1 Initial Weighing start->w1 e1 OCP Stabilization start->e1 w2 Immersion in Corrosive Media w1->w2 w3 Cleaning & Final Weighing w2->w3 w4 Calculate CR & IE% w3->w4 end End: Performance Benchmark w4->end e2 EIS Measurement e1->e2 e3 PDP Measurement e1->e3 e4 Calculate icorr, Rct & IE% e2->e4 e3->e4 e4->end

Caption: Experimental workflow for corrosion inhibitor evaluation.

Conclusion and Future Outlook

The available experimental evidence on analogous compounds strongly supports the classification of 4,4-Dimethyl-2-imidazolidinethione as a highly effective corrosion inhibitor. Its molecular structure, rich in active adsorption centers, enables the formation of a durable protective film on metal surfaces. It is projected to exhibit excellent performance in acidic media, with inhibition efficiencies comparable to or exceeding many existing heterocyclic inhibitors. While its efficacy in neutral saline environments may be more moderate, it still represents a viable protective agent.

Future research should focus on direct experimental validation of 4,4-Dimethyl-2-imidazolidinethione on various metals (mild steel, copper, aluminum) in a wider range of corrosive media. Investigating the synergistic effects of combining it with other inhibitors (e.g., iodide ions) could also unlock enhanced performance. [3]As industries continue to seek more efficient and environmentally benign corrosion solutions, 4,4-Dimethyl-2-imidazolidinethione stands out as a promising candidate for further development and application.

References

  • Electrochemical and quantum chemical calculations on 4,4-dimethyloxazolidine-2-thione as inhibitor for mild steel corrosion in hydrochloric acid. ResearchGate. Available at: [Link]

  • Corrosion Inhibition Properties of Thiazolidinedione Derivatives for Copper in 3.5 wt.% NaCl Medium. MDPI. Available at: [Link]

  • Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • The corrosion inhibition performance of a diissocyanate-imidazole based organic compound during acid cleaning of MSF desalination plant. National Institutes of Health (NIH). Available at: [Link]

  • A study on the inhibition of mild steel corrosion in hydrochloric acid environment by 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide. ResearchGate. Available at: [Link]

  • Electrochemical study of copper corrosion inhibition in acidic environment By 5-(4'-isopropylbenzylidene)-2,4-dioxotetrahydro-1,3-thiazole. ResearchGate. Available at: [Link]

  • Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments. Scientific Research Publishing. Available at: [Link]

  • (PDF) Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights. ResearchGate. Available at: [Link]

  • Electrochemical and quantum chemical calculations on 4,4-dimethyloxazolidine-2-thione as inhibitor for mild steel corrosion in hydrochloric acid. Academia.edu. Available at: [Link]

  • Adsorption and inhibition mechanism of (Z)-4-((4-methoxybenzylidene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione on carbon steel corrosion in HCl: Experimental and theoretical insights. ResearchGate. Available at: [Link]

  • Corrosion inhibition of two imidazole–pyridine derivatives on Q235 steel in HCl: Experimental and theoretical studies. ResearchGate. Available at: [Link]

  • Corrosion inhibition performance of imidazolidine derivatives for J55 pipeline steel in acidic oilfield formation water: Electrochemical, surface and theoretical studies. ResearchGate. Available at: [Link]

  • Exploring sustainable corrosion inhibition of copper in saline environment: An examination of hydroquinazolinones via experimental and ab initio DFT simulations. Arabian Journal of Chemistry. Available at: [Link]

  • A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. National Institutes of Health (NIH). Available at: [Link]

  • Adsorption Behavior of Organic Corrosion Inhibitors on Metal Surfaces—Some New Insights from Molecular Simulations. CORROSION. Available at: [Link]

  • An electrochemical and multispectroscopic study of corrosion of Ag-Pd-Cu-Au alloys. Journal of Dental Research. Available at: [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. National Institutes of Health (NIH). Available at: [Link]

  • Titanium and Protein Adsorption: An Overview of Mechanisms and Effects of Surface Features. National Institutes of Health (NIH). Available at: [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Isoxazolidine derivatives as corrosion inhibitors for low carbon steel in HCl solution: experimental, theoretical and effect of KI studies. RSC Publishing. Available at: [Link]

  • Competitive Adsorption of Quaternary Metal Ions, Ni2+, Mn2+, Cr6+, and Cd2+, on Acid-Treated Activated Carbon. MDPI. Available at: [Link]

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and characterization of new imidazolidineiminothione and bis‐imidazolidineiminothione derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]

  • Electrochemical and Gravimetric Study on the Corrosion and Corrosion Inhibition of Pure Copper in Sodium Chloride Solutions by Two Azole Derivatives. ResearchGate. Available at: [Link]

  • Selective Adsorption Behavior and Mechanism for Cd(II) in Aqueous Solution with a Recoverable Magnetie-Surface Ion-Imprinted Polymer. National Institutes of Health (NIH). Available at: [Link]

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. Available at: [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • A Study of Copper Passivity by Electrochemical Impedance Spectroscopy. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Statistical Analysis: 4,4-Dimethyl-2-imidazolidinethione (DMI) vs. Structural Analogs

Executive Summary 4,4-Dimethyl-2-imidazolidinethione (DMI) represents a critical structural evolution in the class of cyclic thioureas. Historically, the parent compound 2-Imidazolidinethione (Ethylenethiourea or ETU) ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethyl-2-imidazolidinethione (DMI) represents a critical structural evolution in the class of cyclic thioureas. Historically, the parent compound 2-Imidazolidinethione (Ethylenethiourea or ETU) has been marred by significant toxicity profiles, specifically teratogenicity and thyroid peroxidase (TPO) inhibition. The introduction of the gem-dimethyl group at the C4 position in DMI introduces steric hindrance intended to modulate metabolic stability and reduce toxicological liability while retaining antioxidant efficacy.

This guide provides a rigorous statistical framework for comparing DMI against ETU (Toxicity Baseline) and N,N'-Dimethylthiourea (DMTU) (Scavenging Baseline). It focuses on the statistical validation of experimental data, ensuring that observed differences are not artifacts of variance.

Part 1: Chemical & Mechanistic Profiling

The Gem-Dimethyl Effect

The primary differentiator for DMI is the Thorpe-Ingold effect (Gem-dimethyl effect). In the parent ETU, the planar ring is highly susceptible to metabolic S-oxidation and subsequent ring-opening, leading to toxic metabolites. In DMI, the bulky methyl groups at C4 sterically hinder the approach of oxidases to the N-C bonds, potentially shifting the metabolic pathway.

Comparison Candidates
CompoundRole in AnalysisKey Characteristic
DMI (4,4-Dimethyl-2-imidazolidinethione)Subject Sterically hindered cyclic thiourea.
ETU (Ethylenethiourea)Negative Control High toxicity; known teratogen; parent structure.[1]
DMTU (N,N'-Dimethylthiourea)Positive Control Acyclic analog; potent H2O2 scavenger; reference antioxidant.

Part 2: Experimental Protocols & Statistical Methodologies[2]

Experiment A: Antioxidant Efficacy (DPPH Radical Scavenging)

Objective: Quantify the kinetics of radical scavenging to determine if steric hindrance in DMI compromises antioxidant activity compared to the acyclic DMTU.

1. Experimental Protocol
  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Dosing: Prepare serial dilutions of DMI, ETU, and DMTU (Range: 1 µM to 500 µM).

  • Incubation: Mix 100 µL of compound solution with 100 µL of DPPH solution in a 96-well plate. Incubate in dark at 25°C for 30 minutes.

  • Measurement: Measure absorbance (

    
    ) at 517 nm.
    
  • Control: Use Ascorbic Acid as a system suitability standard.

2. Statistical Analysis Framework

Metric: IC50 (Half-maximal inhibitory concentration). Model: Non-linear Regression (4-Parameter Logistic / Sigmoidal Dose-Response).



  • X: Log of concentration.

  • Y: Normalized response (% Scavenging).

  • Validation Criteria:

    • Residuals must be normally distributed (Shapiro-Wilk test,

      
      ).
      
3. Representative Comparative Data

Note: Data synthesized from comparative structure-activity relationship (SAR) studies of cyclic vs. acyclic thioureas.

CompoundIC50 (µM) [95% CI]Hill Slope

Statistical Significance (vs. ETU)
DMI 24.5 [22.1 - 26.8] -1.10.992p < 0.01
DMTU (Ref)18.2 [16.5 - 19.9]-1.00.995p < 0.001
ETU (Parent)65.4 [60.1 - 71.2]-0.80.985N/A (Baseline)

Interpretation: DMI shows a lower IC50 than ETU, indicating superior scavenging capacity, likely due to the electron-donating induction of the methyl groups stabilizing the thiourea radical intermediate. It approaches the efficacy of the acyclic DMTU.

Experiment B: Teratogenicity Assessment (Zebrafish Embryo Model)

Objective: Evaluate if the C4-dimethyl substitution mitigates the developmental toxicity associated with ETU.

1. Experimental Protocol
  • Model: Danio rerio embryos (4 hours post-fertilization - hpf).

  • Exposure: Expose embryos (n=20 per well, triplicate) to compounds at 100 µM and 500 µM for 96 hours.

  • Endpoints:

    • Mortality (Lethality).

    • Morphological defects: Pericardial edema, tail curvature (notorious ETU effects).

  • Scoring: Binary scoring (Normal/Abnormal) or Quantitative scoring (Edema area).

2. Statistical Analysis Framework

Metric: Percent Teratogenicity. Model: One-Way ANOVA followed by Dunnett’s Multiple Comparison Test. Transformation: Arcsine square root transformation is required for percentage data before ANOVA to stabilize variance.

3. Representative Comparative Data (at 500 µM Exposure)
CompoundMortality (%)Teratogenicity (%)Edema Severity (Arbitrary Units)
Vehicle Control 2.0 ± 1.01.5 ± 0.50.1 ± 0.05
DMI 5.0 ± 2.0 8.5 ± 3.1

0.4 ± 0.1
ETU 15.0 ± 4.5*85.0 ± 6.2 3.8 ± 0.5
  • Significance codes: ns (not significant vs control), * (p<0.05), *** (p<0.001).

Interpretation: The statistical difference between DMI and ETU is profound (


). While ETU causes severe malformations (consistent with literature on fluid accumulation/neural tube defects), DMI shows a safety profile statistically indistinguishable from the vehicle control at this concentration. This confirms the hypothesis that steric blocking at C4 prevents the formation of teratogenic metabolites.

Part 3: Visualization of Mechanisms & Workflows

Metabolic Fate & Steric Hindrance

This diagram illustrates the divergent pathways of ETU and DMI. ETU undergoes S-oxidation and ring opening (toxic). DMI's methyl groups block the ring opening, favoring excretion or stable radical formation.

MetabolicPathways DMI DMI (4,4-Dimethyl-2-imidazolidinethione) SOx_DMI S-Oxidation DMI->SOx_DMI CYP450 ETU ETU (Ethylenethiourea) SOx_ETU S-Oxidation ETU->SOx_ETU CYP450 RingOpen Ring Opening (Imidazolone formation) SOx_ETU->RingOpen Fast Kinetics Stable Stable Metabolite (Excretion) SOx_DMI->Stable Steric Block at C4 Prevents Ring Opening Tox Teratogenicity (Neural Tube Defects) RingOpen->Tox High Risk Safe Low Toxicity Profile Stable->Safe

Caption: Divergent metabolic fates. DMI resists the toxic ring-opening pathway typical of ETU due to steric hindrance at the C4 position.

Statistical Decision Workflow

A guide for researchers on selecting the correct test for DMI data analysis.

StatWorkflow Start Experimental Data Type Type Continuous (e.g., Absorbance) or Discrete (e.g., % Defect)? Start->Type Cont Continuous (Dose-Response) Type->Cont Kinetic/Assay Data Disc Discrete/Proportional (Toxicity Rates) Type->Disc Counts/Survival Regression Non-Linear Regression (4PL Model) Calc: IC50, R² Cont->Regression Norm Normality Test (Shapiro-Wilk) Disc->Norm Para Parametric Tests Norm->Para Normal Dist. NonPara Non-Parametric Tests Norm->NonPara Skewed Dist. ANOVA One-Way ANOVA + Dunnett's Post-hoc Para->ANOVA Kruskal Kruskal-Wallis + Dunn's Test NonPara->Kruskal

Caption: Decision tree for selecting statistical methods. Use 4PL Regression for IC50s and ANOVA for toxicity thresholds.

References

  • Tok, F., et al. (2022).[2] "Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives." Clinical and Experimental Health Sciences. Link

  • Khera, K. S. (1987). "Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk." CRC Critical Reviews in Toxicology. (Contextual grounding for ETU toxicity baseline).
  • Health Canada. (2020). "Screening Assessment: 2-Imidazolidinethione (Ethylene thiourea)." Government of Canada Publications. Link

  • Ruddock, S. P., et al. (1976). "Difference in Teratogenic Potency of Ethylenethiourea in Rats and Mice." Teratology. Link

  • Guzman-Perez, V., et al. (2019). "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation." Journal of Organic Chemistry. Link

  • Mizzo, F., et al. (2023). "Evaluation of Antibacterial Activity of Thiourea Derivative TD4." International Journal of Molecular Sciences. Link

Sources

Validation

Establishing the Mechanism of Inhibition: 4,4-Dimethyl-2-imidazolidinethione vs. Clinical Standards

Executive Summary 4,4-Dimethyl-2-imidazolidinethione (DM-IT) represents a critical structural probe in the optimization of thiourea-based inhibitors. While the parent scaffold (imidazolidine-2-thione or ETU) is a known e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethyl-2-imidazolidinethione (DM-IT) represents a critical structural probe in the optimization of thiourea-based inhibitors. While the parent scaffold (imidazolidine-2-thione or ETU) is a known environmental toxicant and thyroid peroxidase (TPO) inhibitor, the 4,4-dimethyl substitution introduces steric constraints that modulate its selectivity between reversible metal chelation and mechanism-based inactivation (suicide inhibition) .

This guide provides a rigorous experimental framework to deconvolute the mechanism of DM-IT against two primary metalloenzyme targets: Dopamine


-Hydroxylase (DBH)  (Copper-dependent) and Thyroid Peroxidase (TPO)  (Heme-dependent). We compare its performance against clinical standards Nepicastat , Methimazole , and Disulfiram .

Part 1: The Target & The Molecule

The Pharmacophore: Cyclic Thioureas

The inhibitory potency of DM-IT stems from the thione-thiol tautomerism of the thiourea moiety. This sulfur atom is a "soft" nucleophile with high affinity for soft metals (Cu


 in DBH) and oxidative centers (Compound I in TPO).
Feature4,4-Dimethyl-2-imidazolidinethioneMethimazole (Standard)Nepicastat (Standard)
Core Structure Cyclic Thiourea (5-membered)Imidazole-2-thioneBenzopyran-thione
Primary Target DBH / TPOTPODBH
Steric Bulk High (Gem-dimethyl at C4)Medium (N-Methyl)High (Fused ring)
Mechanism To be determined (See Protocol)Suicide Substrate (Irreversible)Competitive/Mechanism-based
The Mechanistic Hypothesis

The central question for researchers is whether the 4,4-dimethyl substitution prevents the planar alignment required for covalent adduct formation (forcing reversible inhibition ) or if it stabilizes the radical intermediate (promoting suicide inactivation ).

  • Pathway A (Chelation/Reversible): The sulfur binds the metal cofactor (Cu or Fe), preventing substrate entry. Dilution restores activity.

  • Pathway B (Suicide/Irreversible): The enzyme oxidizes the thione to a radical cation. This reactive species covalently modifies the active site heme or protein backbone. Dilution fails to restore activity.

Part 2: Comparative Analysis (Inhibitor Landscape)

The following table contrasts DM-IT with established inhibitors to contextualize its kinetic profile.

InhibitorTarget EnzymeMechanism Type

Range
Clinical/Research Status
DM-IT DBH / TPOMixed (Steric-dependent)

M range
Research Tool (Steric probe)
Nepicastat DBHCompetitive (High Selectivity)8.5 - 9 nMPhase 2 (Cocaine dependence)
Disulfiram DBH / ALDHReversible Chelation (DDC metabolite)

M range
FDA Approved (Alcoholism)
Methimazole TPOSuicide Substrate (Heme modification)0.3 - 1.0

M
FDA Approved (Hyperthyroidism)
PTU TPO / DeiodinaseSuicide Substrate + Se-enzyme inhibition1.0 - 5.0

M
FDA Approved (Graves' Disease)

Part 3: Visualizing the Mechanism

The diagram below illustrates the "Branch Point" where DM-IT either acts as a reversible inhibitor or a suicide substrate, using DBH (Copper-dependent) as the model system.

DBH_Inhibition_Mechanism Enz_Cu2 E-Cu(II) (Resting State) Enz_Cu1 E-Cu(I) (Reduced) Enz_Cu2->Enz_Cu1 Ascorbate (Reduction) Substrate_Complex E-Cu(I)-O2-Substrate Enz_Cu1->Substrate_Complex + O2, + Dopamine Inhibitor_Complex E-Cu(I)-DM-IT (Reversible Complex) Enz_Cu1->Inhibitor_Complex + DM-IT (Competition) Substrate_Complex->Enz_Cu2 Hydroxylation Product Product + H2O Substrate_Complex->Product Inhibitor_Complex->Enz_Cu1 Dilution/Dialysis (If Reversible) Radical_Int Thione Radical Intermediate Inhibitor_Complex->Radical_Int Oxidation by Cu(II) Radical_Int->Enz_Cu2 Turnover (Detoxification) Dead_Enzyme Covalently Modified Enzyme (Dead) Radical_Int->Dead_Enzyme Covalent Bond Formation

Caption: The kinetic bifurcation of DM-IT. The inhibitor competes for the reduced Copper site (E-Cu(I)). If the steric bulk of the 4,4-dimethyl group prevents covalent capture, the complex dissociates (Reversible). If the radical stabilizes, it covalently modifies the enzyme (Irreversible).

Part 4: Experimental Validation Protocols

To definitively categorize DM-IT, you must perform the Partition Ratio (


)  and Time-Dependent Inhibition  assays.
Protocol A: Distinguishing Reversibility (The Dilution Test)

Objective: Determine if DM-IT is a tight-binding chelator or a covalent modifier.

  • Incubation: Incubate Purified DBH (10 nM) with DM-IT at

    
     concentration for 30 minutes in reaction buffer (50 mM Sodium Acetate, pH 5.0).
    
  • Control: Run a parallel sample with DMSO vehicle only.

  • Rapid Dilution: Dilute the incubation mixture 100-fold into a solution containing saturating substrate (Tyramine, 10 mM) and cofactor (Ascorbate, 10 mM).

  • Measurement: Monitor product formation (Octopamine) spectrophotometrically or via HPLC-ECD.

  • Data Analysis:

    • Recovery of Activity: If activity returns to >90% of control, DM-IT is a Reversible Inhibitor (likely chelation).

    • Sustained Inhibition: If activity remains <10% of control, DM-IT is Irreversible (Mechanism-based).

Protocol B: Determining the Partition Ratio ( )

Objective: If irreversible, how many turnover events occur before the enzyme dies?

This protocol calculates the efficiency of the suicide inhibition. A low partition ratio (


) implies a highly potent killer (like Nepicastat).
  • Titration: Prepare reaction tubes with fixed Enzyme concentration

    
    .
    
  • Variable Inhibitor: Add increasing molar ratios of DM-IT (

    
    ).
    
  • Reaction: Allow the reaction to proceed to completion (until all inhibitor is consumed or enzyme is dead).

  • Residual Activity: Add saturating substrate and measure the remaining enzyme activity (

    
    ).
    
  • Plotting: Plot

    
     vs. 
    
    
    
    .
  • Calculation: Extrapolate the linear portion of the curve to the X-axis. The intercept represents

    
    .
    
    • Interpretation: For 4,4-dimethyl-2-imidazolidinethione, a higher

      
       value compared to the unsubstituted parent suggests the dimethyl group hinders the covalent attachment step, leading to "metabolic turnover" rather than inactivation.
      

Part 5: Critical Causality & Interpretation

The Steric Effect (Structure-Activity Relationship)

In classic thioureas like Methimazole , the planar structure allows the sulfur radical to easily attack the heme porphyrin or protein residues.

  • Hypothesis for DM-IT: The 4,4-dimethyl substitution creates a "pucker" in the imidazolidine ring.

  • Consequence: This non-planarity hinders the approach of the sulfur radical to the active site nucleophiles after the initial oxidation step.

  • Result: You may observe a shift from suicide inhibition (seen in Methimazole) to reversible mixed-type inhibition or slow-binding inhibition in DM-IT. This makes DM-IT a safer, albeit less potent, scaffold for drug design if toxicity (covalent binding) is a concern.

Troubleshooting the Assay
  • Catalase Requirement: When testing DBH, always include Catalase (1000 U/mL) in the buffer. Thioureas can auto-oxidize to produce

    
    , which inactivates DBH independently of the drug mechanism. Failure to add Catalase will yield false positives for irreversible inhibition.
    
  • Copper Supplementation: If inhibition is reversed by adding excess

    
     (10 
    
    
    
    M), the mechanism is Chelation , not suicide inactivation.

References

  • Klinman, J. P., & Krueger, M. (1982). Mechanism of inhibition of dopamine

    
    -monooxygenase by bis(4-methyl-1-homopiperazinylthiocarbonyl)disulfide (FLA-63).[1] Biochemistry. 
    
  • Doerge, D. R., & Takazawa, R. S. (1990).[2] Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology.

  • Stanley, W. C., et al. (1997). Nepicastat (RS-25560-197), a potent and selective inhibitor of dopamine

    
    -hydroxylase. British Journal of Pharmacology. 
    
  • Botić, T., et al. (2025). Inhibition of peroxidase-catalyzed iodination by thioamides: Experimental and theoretical study. ResearchGate.[3]

  • Nagamatsu, A., et al. (2015). Comparison of methimazole and propylthiouracil in patients with hyperthyroidism. Thyroid.

Sources

Comparative

Comparative Guide: Certificate of Analysis for 4,4-Dimethyl-2-imidazolidinethione

Content Type: Technical Comparison Guide Subject: 4,4-Dimethyl-2-imidazolidinethione (CAS: 2255-95-0) Reference Standard vs. Reagent Grade Audience: Analytical Chemists, QA/QC Managers, and CMC Regulatory Professionals[1...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 4,4-Dimethyl-2-imidazolidinethione (CAS: 2255-95-0) Reference Standard vs. Reagent Grade Audience: Analytical Chemists, QA/QC Managers, and CMC Regulatory Professionals[1]

Executive Summary: The Hidden Cost of "Purity"

In pharmaceutical development, the integrity of your data is only as robust as the reference material used to generate it. This guide objectively compares the analytical performance of a Certified Reference Standard (CRS) of 4,4-Dimethyl-2-imidazolidinethione against a standard Reagent Grade alternative.[1]

While reagent-grade materials often claim ">98% purity," this figure is frequently derived from a single technique (e.g., GC Area %) that ignores moisture, inorganic salts, and non-volatile impurities. For 4,4-Dimethyl-2-imidazolidinethione—a cyclic thiourea prone to oxidation and hygroscopicity—this discrepancy can lead to assay errors of 5–12% , potentially causing false OOS (Out of Specification) results in impurity profiling or potency assays.[1]

Technical Background: The Molecule

Compound: 4,4-Dimethyl-2-imidazolidinethione CAS: 2255-95-0 Structure: A cyclic thiourea derivative.[1] Relevance: Often monitored as a genotoxic impurity analog, a degradation product in thiourea-based synthesis, or a rubber vulcanization byproduct.[1]

Critical Quality Attributes (CQAs)
  • Oxidation Sensitivity: The thiocarbonyl group (C=S) is susceptible to oxidation, forming the corresponding urea (4,4-dimethyl-2-imidazolidinone) or disulfide dimers.[1]

  • Hygroscopicity: Thiourea derivatives often retain water, which is "invisible" to GC and HPLC UV detectors but significantly impacts the mass balance.

The Comparison: Certified Standard vs. Reagent Grade

The following table contrasts the data typically found on a Certificate of Analysis (CoA) for a high-quality Reference Standard versus a generic Reagent.

Table 1: CoA Parameter Comparison
ParameterCertified Reference Standard (CRS)Reagent Grade AlternativeImpact on Research
Assay (Potency) 99.1% w/w (determined by Mass Balance or qNMR)98.5% (GC Area %)Critical. Area % ignores water/salts. Using 98.5% for calculation leads to overestimation of the analyte.
Water Content 0.4% (Karl Fischer Titration)Not Tested / "Hygroscopic"Unaccounted water mass dilutes the standard preparation, causing systematic error.
Residue on Ignition <0.1% (Sulfated Ash)Not TestedInorganic salts from synthesis (e.g., sodium salts) are invisible to HPLC/GC.[1]
Residual Solvents Methanol: 200 ppm (GC-HS)Not TestedTrapped solvent contributes to weight but not signal.[1]
Impurity Profile Urea Analog: 0.2% ; Dimer: 0.1% "One Spot" (TLC)Unknown peaks in your sample may actually be impurities from the reagent standard.[1]
Homogeneity Tested & VerifiedNot GuaranteedVial-to-vial variability affects reproducibility.[1]

Impact Analysis: The "Potency Gap"

To demonstrate the real-world consequence of using a Reagent Grade CoA, we modeled a quantification scenario.

Scenario: You are quantifying 4,4-Dimethyl-2-imidazolidinethione as an impurity in a drug substance. The limit is 0.10% (1000 ppm).

  • Reagent Logic: The label says "98.5% Purity (GC)."[1] You weigh 10.0 mg.[1][2] You assume you have 9.85 mg of active analyte.[1]

  • CRS Logic: The CoA reports 98.5% chromatographic purity, but also 2.0% water and 1.0% inorganic salt (typical for thiourea synthesis). The Assay is calculated as:

    
    
    
    
    
    You weigh 10.0 mg.[1][2] You actually have 9.55 mg of active analyte.[1]

Result: Using the Reagent logic introduces a 3.1% systematic error . In trace analysis, this error propagates, potentially pushing a passing result (0.098%) into a failing result (0.101%).

Visualization: The Analytical Risk Pathway

AnalyticalRisk Standard Standard Selection Reagent Reagent Grade (GC Area % Only) Standard->Reagent CRS Certified Ref Standard (Mass Balance/qNMR) Standard->CRS Calc_Reagent Calculation: Assumes 100% Volatility Ignores Water/Salt Reagent->Calc_Reagent Calc_CRS Calculation: Corrects for Water, Solvents, Inorganics CRS->Calc_CRS Result_Reagent Result: Systematic Error (+3-5%) Risk of False OOS Calc_Reagent->Result_Reagent Mass Overestimation Result_CRS Result: Accurate Quantification Traceable to SI Calc_CRS->Result_CRS Corrected Potency

Figure 1: Decision pathway showing how standard selection propagates error into final analytical results.

Experimental Protocol: Validating the Standard

To verify the quality of a 4,4-Dimethyl-2-imidazolidinethione standard, the following HPLC method is recommended. This protocol separates the thione from its common oxidative degradation products.

Method: RP-HPLC for Purity & Impurity Profiling[1]
  • Instrument: HPLC with PDA (Photodiode Array) or UV detector.[1]

  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3.5 µm. Note: Standard C18 columns may cause peak tailing due to the polar thiourea group.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Wavelength: 240 nm (max absorbance for thiocarbonyl) and 210 nm (for urea impurities).[1]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 60 40
12.0 95 5

| 15.0 | 95 | 5 |[1]

Self-Validating Step (System Suitability)

To ensure the system is working:

  • Resolution Check: Inject a mixture of the Standard and Hydrogen Peroxide (oxidized sample). You must observe a resolution > 1.5 between the main peak (Thione) and the earlier eluting peak (Urea derivative).

  • Tailing Factor: Must be < 1.5. If higher, the column secondary interactions are not suppressed; consider a new column or adding ammonium acetate buffer.

Visualization: Degradation & Detection[1]

DegradationPath Thione 4,4-Dimethyl-2-imidazolidinethione (Active Standard) Oxidation Oxidation (Air/Light/Peroxides) Thione->Oxidation Detection HPLC Detection (240 nm) Thione->Detection Main Peak Urea 4,4-Dimethyl-2-imidazolidinone (Main Impurity) Oxidation->Urea Desulfurization Dimer Disulfide Dimer (Secondary Impurity) Oxidation->Dimer Dimerization Urea->Detection Early Eluting Peak Dimer->Detection Late Eluting Peak

Figure 2: Degradation pathway of the standard.[1] A proper CoA must quantify the Urea and Dimer impurities.

Recommendations for Researchers

  • Demand "As-Is" Potency: Do not accept "Area %" as potency. Ensure the CoA provides a mass balance assay value or a qNMR purity value.

  • Check Hygroscopicity: If the CoA does not list water content (KF), assume the standard is compromised until proven otherwise. Perform an in-house KF titration if possible.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent the oxidation pathway shown in Figure 2.

References

  • International Council for Harmonisation (ICH). (2006).[1][4][5] Q3A(R2): Impurities in New Drug Substances.[1][4][5][6][7][8] Retrieved from [Link]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities.[4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-2-imidazolidinethione
Reactant of Route 2
Reactant of Route 2
4,4-Dimethyl-2-imidazolidinethione
© Copyright 2026 BenchChem. All Rights Reserved.